DFHBI
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIJYXDUBFLID-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Properties of DFHBI: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the fluorogenic compound (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4H-Imidazol-4-one, commonly known as DFHBI. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, the mechanism of action, experimental protocols for its application in RNA imaging, and a visual representation of the experimental workflows and underlying principles.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule that is an analog of the chromophore found in the Green Fluorescent Protein (GFP).[1][2] In its unbound state, this compound is essentially non-fluorescent in aqueous solutions.[3] However, upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli, it undergoes a significant conformational restriction that leads to a dramatic increase in its fluorescence quantum yield, emitting a bright green light.[1][2] This "light-up" property makes the this compound-aptamer system a powerful tool for the real-time visualization of RNA in living cells, offering a genetically encodable alternative to traditional RNA imaging techniques like fluorescent in situ hybridization (FISH).[4] The versatility of this system has been further expanded with the development of derivatives like this compound-1T, which offers improved photophysical properties for live-cell imaging.[3][5]
Physicochemical and Spectroscopic Data
This compound and its derivatives are central to the application of fluorescent RNA aptamer technology. Their properties, along with the characteristics of the resulting RNA-fluorophore complexes, are crucial for experimental design and data interpretation.
| Property | This compound | This compound-1T | Reference(s) |
| Molecular Formula | C₁₂H₁₀F₂N₂O₂ | C₁₃H₉F₅N₂O₂ | [6][7] |
| Molecular Weight ( g/mol ) | 252.22 | 320.21 | [6][7] |
| Solubility | Soluble to 100 mM in DMSO | Soluble to 100 mM in DMSO | [6][7] |
| Purity | ≥98% | ≥98% | [6][7] |
| Storage | Store at -20°C | Store at -20°C | [6][7] |
| CAS Number | 1241390-29-3 | 1539318-36-9 | [6][7] |
Spectroscopic Properties of this compound-Aptamer Complexes:
| Aptamer | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) | Reference(s) |
| Spinach | This compound | ~447 | ~501 | 0.72 | ~300 nM - 500 nM | [1][8][9] |
| Spinach2 | This compound | 447 | 501 | - | - | [10] |
| Spinach2 | This compound-1T | ~470-482 | ~505 | 0.414 | 305 ± 39 nM | [7][11][12] |
| Broccoli | This compound | 447 | 501 | - | - | [5] |
| Broccoli | This compound-1T | ~470-472 | ~505-507 | 0.414 | 305 ± 39 nM | [5][11][12] |
| iSpinach | This compound | - | - | - | - | [13] |
Note: The exact spectral properties and binding affinities can vary depending on the specific experimental conditions, such as buffer composition and temperature.
Mechanism of Action: From Non-Fluorescent to Brightly Lit
The fluorescence of this compound is activated through a specific interaction with its cognate RNA aptamer. This process involves a series of molecular events that stabilize the fluorophore in a conformation conducive to light emission.
Key Steps in Fluorescence Activation:
-
Binding to the G-Quadruplex: The core of the this compound-binding site within the Spinach and Broccoli aptamers is a G-quadruplex, a non-canonical secondary structure formed by guanine-rich nucleic acid sequences.[1][14] This structure creates a unique hydrophobic pocket that accommodates the this compound molecule.[8]
-
Planarization of this compound: In solution, this compound can freely rotate around its chemical bonds, leading to non-radiative decay pathways that quench fluorescence. Upon binding to the aptamer, the G-quadruplex and surrounding nucleotides effectively lock this compound into a planar conformation.[15]
-
Phenolate (B1203915) Form Stabilization: The fluorescence of this compound is dependent on its phenolate form. The chemical environment within the aptamer's binding pocket promotes the deprotonation of the hydroxyl group on the phenyl ring of this compound, stabilizing the anionic phenolate species which is the fluorescent form.[1]
-
Dehydration and Fluorescence Enhancement: Similar to the chromophore in GFP, the binding pocket of the RNA aptamer shields the this compound molecule from water molecules. This dehydration further enhances its quantum yield.[1]
-
Photobleaching and Fluorophore Exchange: While the this compound-aptamer complex is relatively photostable, prolonged exposure to high-intensity light can lead to photoisomerization of this compound to a non-fluorescent state. However, a key advantage of this system is the reversible nature of the binding, allowing for the exchange of a photobleached this compound molecule with a fresh, unbound molecule from the surrounding environment, thus enabling long-term imaging.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound and its cognate RNA aptamers.
In Vitro Fluorescence Measurement
This protocol outlines the steps for measuring the fluorescence of a this compound-aptamer complex in a controlled in vitro environment.
Materials:
-
Purified RNA aptamer (e.g., Spinach, Broccoli)
-
This compound or this compound-1T stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
Nuclease-free water
-
Fluorometer or microplate reader with appropriate filters
Procedure:
-
RNA Refolding:
-
Dilute the purified RNA aptamer to the desired final concentration (e.g., 1 µM) in the assay buffer.
-
Heat the RNA solution to 70-95°C for 2-5 minutes to denature any secondary structures.
-
Allow the RNA to cool slowly to room temperature (approximately 30-60 minutes) to ensure proper folding.
-
-
Fluorophore Preparation:
-
Dilute the this compound or this compound-1T stock solution in the assay buffer to the desired final concentration (e.g., 10 µM). It is recommended to prepare this solution fresh.
-
-
Fluorescence Measurement:
-
In a suitable microplate or cuvette, combine the refolded RNA aptamer solution with the diluted this compound or this compound-1T solution.
-
Incubate the mixture at room temperature for 5-10 minutes to allow for binding to reach equilibrium.
-
Measure the fluorescence using an excitation wavelength appropriate for the complex (e.g., ~447 nm for this compound, ~470-482 nm for this compound-1T) and an emission wavelength of ~501-507 nm.
-
Include control samples containing only the buffer and this compound/DFHBI-1T to measure background fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence of the RNA-containing samples to obtain the net fluorescence signal.
-
In Vivo RNA Imaging in Mammalian Cells
This protocol describes a general procedure for visualizing RNA tagged with a fluorescent aptamer in live mammalian cells.
Materials:
-
Mammalian cells of interest
-
Expression plasmid encoding the RNA of interest tagged with the aptamer sequence (e.g., Spinach2 or Broccoli)
-
Transfection reagent
-
Cell culture medium
-
This compound or this compound-1T stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC)
Procedure:
-
Cell Culture and Transfection:
-
Plate the mammalian cells on a suitable imaging dish or slide and culture them to the desired confluency.
-
Transfect the cells with the expression plasmid using a standard transfection protocol.
-
-
Expression of the Tagged RNA:
-
Allow the cells to express the aptamer-tagged RNA for 24-48 hours post-transfection.
-
-
Labeling with this compound/DFHBI-1T:
-
Prepare a working solution of this compound or this compound-1T in pre-warmed cell culture medium at a final concentration of 10-40 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the fluorophore.
-
Incubate the cells at 37°C for 30-60 minutes to allow for cellular uptake and binding to the RNA.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
It is advisable to also image untransfected cells treated with the fluorophore to assess background fluorescence.
-
-
Image Analysis:
-
Analyze the acquired images to determine the localization and dynamics of the tagged RNA.
-
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Aptamer Generation
SELEX is the in vitro selection process used to isolate RNA aptamers that bind to a specific target, in this case, a fluorophore like this compound. The following is a generalized protocol for this process.[16][17]
Materials:
-
Synthetic DNA oligonucleotide library with a randomized region flanked by constant primer binding sites.
-
T7 RNA polymerase for in vitro transcription.
-
Reverse transcriptase and DNA polymerase for RT-PCR.
-
Target molecule immobilized on a solid support (e.g., this compound analog conjugated to agarose (B213101) beads).
-
Selection buffer.
-
Elution buffer.
Procedure:
-
Library Preparation: Synthesize a large library of single-stranded DNA oligonucleotides containing a central randomized sequence region.
-
In Vitro Transcription: Use T7 RNA polymerase to transcribe the DNA library into an RNA library.
-
Selection (Binding): Incubate the RNA library with the immobilized target molecule (e.g., this compound-beads) in the selection buffer. RNA molecules with an affinity for the target will bind.
-
Partitioning (Washing): Wash the solid support to remove non-binding and weakly binding RNA sequences. The stringency of the washes can be increased in subsequent rounds to select for higher affinity binders.
-
Elution: Elute the bound RNA molecules from the solid support.
-
Amplification:
-
Reverse transcribe the eluted RNA back into cDNA.
-
Amplify the cDNA using PCR with primers corresponding to the constant regions of the library.
-
-
Iteration: Repeat the selection and amplification cycle for multiple rounds (typically 8-15 rounds), progressively enriching the pool for RNA molecules with high affinity and specificity for the target.
-
Cloning and Sequencing: After the final round, clone the enriched DNA pool and sequence individual clones to identify the aptamer sequences.
-
Characterization: Synthesize the identified RNA aptamers and characterize their binding affinity and fluorescence enhancement with the target fluorophore.
Applications in Cellular Signaling and Metabolite Sensing
While not a direct tool for mapping entire signaling cascades, the this compound-aptamer system serves as a powerful reporter for monitoring the levels of specific metabolites that are often key components or indicators of cellular signaling pathways.[8] By creating chimeric RNA sensors where a metabolite-binding aptamer is allosterically coupled to a this compound-binding aptamer, researchers can visualize the spatiotemporal dynamics of these small molecules in living cells.[8]
Mechanism of a Metabolite-Sensing RNA Biosensor:
-
Sensor Design: The biosensor is a single RNA molecule containing a metabolite-binding aptamer and a this compound-binding aptamer (e.g., Spinach or Broccoli), connected by a transducer sequence.
-
"Off" State: In the absence of the target metabolite, the RNA sensor adopts a conformation where the this compound-binding aptamer is misfolded and cannot bind this compound, resulting in a low fluorescence state.
-
"On" State: When the target metabolite binds to its aptamer, it induces a conformational change in the entire RNA sensor. This change allows the this compound-binding aptamer to fold correctly.
-
Fluorescence Signal: The correctly folded aptamer can then bind to this compound, leading to a significant increase in fluorescence, which serves as a readout for the presence and concentration of the target metabolite.
References
- 1. New approaches for sensing metabolites and proteins in live cells using RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Low-Abundance Metabolites in Live Cells Using an RNA Integrator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence imaging of cellular metabolites with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of In Vitro and Cellular Turn-on Kinetics for Fluorogenic RNA Aptamers [jove.com]
- 13. Structural basis for activity of highly efficient RNA mimics of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SELEX Method | Key Terms | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 15. brainly.com [brainly.com]
- 16. Frontiers | Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications [frontiersin.org]
- 17. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of DFHBI Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), a fluorogen that has revolutionized RNA imaging. We will delve into the photophysical properties of this compound, its interaction with RNA aptamers like Spinach and Broccoli, and provide detailed experimental protocols for its application.
The Core Mechanism: From Darkness to Light
This compound is a synthetic, cell-permeable molecule that is analogous to the chromophore of the green fluorescent protein (GFP).[1] In its unbound state in solution, this compound is essentially non-fluorescent.[2][3] This is primarily due to the efficient non-radiative decay of its excited state through photoisomerization (cis-trans isomerization).[3][4]
The fluorescence of this compound is dramatically "switched on" upon binding to a specific RNA aptamer, most notably Spinach and its derivatives like Broccoli.[5][6] These RNA aptamers are selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to specifically recognize and bind this compound.[7]
The binding pocket of the RNA aptamer, often characterized by a G-quadruplex structure, provides a rigid, protective environment for this compound.[7] This molecular embrace restricts the rotational freedom of the fluorophore, thereby suppressing the non-radiative decay pathways that quench its fluorescence in solution.[3] This restriction of motion forces the excited state to decay primarily through the emission of a photon, resulting in a significant increase in fluorescence quantum yield.[7]
Crucially, the RNA aptamer selectively binds to the planar, cis-isomer of this compound in its phenolate (B1203915) form.[4][7] The deprotonated phenolic group of this compound is essential for its fluorescence within the aptamer's binding pocket.[7] The binding event induces a significant red shift in the absorption maximum of this compound, a phenomenon consistent with the stabilization of the phenolate form within the hydrophobic pocket of the RNA.
The following diagram illustrates the fundamental mechanism of this compound fluorescence activation:
Quantitative Photophysical Properties
The following table summarizes key quantitative data for this compound and its complex with the Spinach RNA aptamer, providing a basis for experimental design and data interpretation.
| Property | Unbound this compound | This compound Bound to Spinach | References |
| Excitation Maximum (λex) | ~380 nm | 447 nm | [5][8] |
| Emission Maximum (λem) | Weak | 501 nm | [5][8] |
| Quantum Yield (Φ) | Extremely low | 0.72 | [7] |
| Extinction Coefficient (ε) | 30,100 M⁻¹cm⁻¹ | Not explicitly stated for the complex, but brightness is high. | [9] |
| Fluorescence Lifetime (τ) | < 80 ps | 4.0 ± 0.1 ns | [10][11] |
| Dissociation Constant (Kd) | - | 300 - 390 nM | [4][10] |
| Association Rate Constant (kon) | - | 6.2 x 10⁴ M⁻¹s⁻¹ | [10] |
| Dissociation Rate Constant (koff) | - | 2.4 x 10⁻² s⁻¹ | [10] |
Detailed Experimental Protocols
In Vitro Transcription and Purification of Spinach RNA
This protocol outlines the steps for producing the Spinach RNA aptamer in the laboratory.
Workflow Diagram:
Methodology:
-
Template Preparation: A DNA template encoding the Spinach aptamer sequence downstream of a T7 promoter is required. This is typically generated by PCR amplification from a plasmid containing the Spinach gene.[1][2] The PCR product should be purified, for example, by gel electrophoresis.[12]
-
In Vitro Transcription (IVT): The purified DNA template is used in an IVT reaction with T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and an appropriate buffer system (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 5 mM DTT, 1 mM Spermidine).[1] The reaction is typically incubated at 37°C for 2-4 hours.[1]
-
DNase Treatment: Following transcription, the DNA template is removed by treatment with DNase I for 15-60 minutes at 37°C.[1][13]
-
RNA Purification: The transcribed Spinach RNA is purified to remove unincorporated NTPs, enzymes, and salts. This can be achieved by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution, or by using commercially available RNA purification spin columns.[2][12]
-
RNA Refolding: To ensure proper functionality, the purified RNA must be correctly folded. A common method is to heat the RNA in a buffer (e.g., 40 mM HEPES, 125 mM KCl) to 90°C for 2 minutes, followed by slow cooling to room temperature.[11] MgCl₂ is often added to a final concentration of 1-5 mM during the cooling process to facilitate proper folding.[11][14]
In Vitro Fluorescence Measurement of Spinach-DFHBI Complex
This protocol describes how to measure the fluorescence of the this compound-Spinach complex to determine binding affinity or RNA concentration.
Methodology:
-
Prepare RNA and this compound Solutions:
-
Dilute the refolded Spinach RNA to the desired concentration in a suitable buffer (e.g., 40 mM HEPES pH 7.4, 100-125 mM KCl, 1-5 mM MgCl₂).[11][14]
-
Prepare a stock solution of this compound in DMSO (e.g., 20-40 mM) and then dilute it to the desired working concentration in the same buffer as the RNA.[1][14] It is important to note that this compound should be protected from light.[1]
-
-
Binding Reaction:
-
Mix the folded Spinach RNA and this compound solutions in a microplate or cuvette. For binding affinity (Kd) determination, a fixed concentration of RNA is titrated with increasing concentrations of this compound.[4] For RNA quantification, a saturating concentration of this compound is used.
-
Incubate the mixture at room temperature for at least 5-15 minutes to allow binding to reach equilibrium.[2][13]
-
-
Fluorescence Measurement:
-
Data Analysis (for Kd determination):
-
Plot the background-corrected fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding model (e.g., using the Hill equation) to determine the dissociation constant (Kd).[4]
-
Live-Cell RNA Imaging using Spinach2 and this compound
This protocol provides a general guideline for visualizing Spinach2-tagged RNAs in living mammalian cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T or COS-7) in appropriate growth medium.
-
Transfect the cells with a plasmid encoding the RNA of interest tagged with the Spinach2 aptamer. Co-transfection with a plasmid expressing a fluorescent protein (e.g., mCherry) can be used as a transfection marker.
-
-
This compound Incubation:
-
Approximately 24-48 hours post-transfection, replace the growth medium with fresh medium containing this compound. A final concentration of 20-100 µM this compound is commonly used.[2][14] this compound is cell-permeable.[6]
-
Incubate the cells with this compound for 30-90 minutes at 37°C to allow for cellular uptake and binding to the Spinach2-tagged RNA.[2]
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., a standard FITC or GFP filter set with excitation around 470-480 nm and emission around 510-535 nm).[14]
-
Acquire images of both the Spinach2-DFHBI fluorescence and the transfection marker (if used).
-
Control cells that do not express the Spinach2-tagged RNA should be imaged under the same conditions to assess background fluorescence.
-
Conclusion
The this compound-aptamer system represents a significant advancement in RNA biology, providing a powerful tool for the real-time visualization of RNA dynamics in living cells. Understanding the core mechanism of its fluorescence, underpinned by the rigidification of the this compound molecule within the aptamer's binding pocket, is crucial for its effective application. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to leverage this innovative technology in their studies of RNA localization, transport, and function. Further advancements in fluorogen and aptamer engineering continue to expand the capabilities of this versatile system, promising even brighter and more photostable tools for illuminating the intricate world of RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A G-Quadruplex-Containing RNA Activates Fluorescence in a GFP-Like Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput, fluorescent-aptamer-based measurements of steady-state transcription rates for the Mycobacterium tuberculosis RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feilab.uchicago.edu [feilab.uchicago.edu]
- 12. Optimization of the Split-Spinach Aptamer for Monitoring Nanoparticle Assembly Involving Multiple Contiguous RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput iSpinach fluorescent aptamer-based real-time monitoring of in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
The DFHBI-Spinach Aptamer Interaction: A Technical Guide for Researchers
An in-depth exploration of the fluorogenic DFHBI-Spinach aptamer system, detailing its mechanism, quantitative characteristics, experimental protocols, and applications in cellular and molecular biology.
This technical guide provides a comprehensive overview of the interaction between the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) and the Spinach RNA aptamer. Developed as a genetically encodable tool for RNA imaging, this system has become invaluable for researchers in molecular biology, synthetic biology, and drug development. This document outlines the core principles of the this compound-Spinach interaction, presents key quantitative data, provides detailed experimental methodologies, and illustrates fundamental workflows.
Core Principles of the this compound-Spinach Interaction
The Spinach aptamer is a synthetically derived RNA sequence, originally identified through an in vitro evolution process known as Systematic Evolution of Ligands by EXponential enrichment (SELEX).[1] This aptamer was specifically selected for its ability to bind to this compound, a synthetic analog of the chromophore found in Green Fluorescent Protein (GFP).[1]
In its unbound state, this compound is essentially non-fluorescent.[2] Upon binding to a correctly folded Spinach aptamer, this compound becomes conformationally restricted and dehydrated within a specific binding pocket.[1] This environment shields the fluorophore from non-radiative decay pathways, leading to a significant enhancement of its fluorescence, emitting a green light upon excitation.[1][2]
The structural basis for this fluorescence activation is a unique G-quadruplex motif within the Spinach aptamer.[2][3] The this compound molecule intercalates between a base triple and this G-quadruplex, which provides a planar and rigidifying platform essential for fluorescence.[2][3] This interaction is highly specific, and the structural integrity of the G-quadruplex is critical for high-affinity binding and fluorescence activation.[2]
Several iterations and variations of the Spinach aptamer have been developed to enhance its properties. Spinach2 offers improved folding and thermostability, while "Baby Spinach" is a miniaturized version.[2][4] Another related aptamer, "Broccoli," was also developed for robust performance in cellular environments.[5] More recently, "iSpinach" was engineered with increased folding efficiency and thermal stability.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound-Spinach interaction and its variants, providing a comparative reference for experimental design.
| Parameter | Value | Aptamer Variant | Notes |
| Binding Affinity (Kd) | 0.53 - 1.18 µM | Spinach (WT) | Determined by fluorescence titration and pull-down assays.[7] |
| ~7.9 µM | Baby Spinach | Determined for the this compound/bSP complex.[8] | |
| Spectral Properties | |||
| Excitation Maximum | 447 nm | Spinach2-DFHBI | These spectral properties are not ideally matched to standard GFP filter sets.[9] |
| Emission Maximum | 501 nm | Spinach2-DFHBI | The fluorescence is characterized as bluish-green.[9] |
| Photophysical Properties | |||
| Quantum Yield | 0.72 | Spinach-DFHBI | Comparable to that of some fluorescent proteins.[1] |
| Fluorescence Lifetime | 4.0 ± 0.1 ns | Spinach-DFHBI | This lifetime is irrespective of the extent of photoconversion.[10][11][12] |
| Thermodynamics | |||
| Binding Enthalpy (ΔH) | -9 kcal/mol | Spinach (WT) | Indicates an exothermic binding process.[7] |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound-Spinach system are provided below.
In Vitro Transcription of Spinach Aptamers
This protocol is for the production of Spinach RNA aptamers from a linear DNA template using T7 RNA polymerase.
Materials:
-
Linear DNA template containing the T7 promoter followed by the Spinach aptamer sequence.
-
T7 RNA Polymerase.
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP).
-
Transcription buffer (typically contains Tris-HCl, MgCl2, DTT, and spermidine).
-
DNase I (RNase-free).
-
Nuclease-free water.
-
Purification tools (e.g., polyacrylamide gel electrophoresis (PAGE) supplies or spin columns).
Procedure:
-
Assemble the transcription reaction on ice by combining the transcription buffer, NTPs, linear DNA template, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
Purify the transcribed RNA using denaturing PAGE or a suitable RNA purification kit.
-
Elute the RNA in nuclease-free water or an appropriate buffer.
-
Quantify the RNA concentration using a spectrophotometer.
In Vitro Fluorescence Turn-On Assay
This assay measures the fluorescence enhancement of this compound upon binding to the Spinach aptamer.
Materials:
-
Purified Spinach aptamer RNA.
-
This compound stock solution (in DMSO).
-
Folding buffer (e.g., HEPES buffer containing KCl and MgCl2).[13]
-
384-well microplate.[13]
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
RNA Folding: Dilute the purified Spinach RNA in the folding buffer. Heat the solution to 90°C for 1 minute and then cool on ice to facilitate proper folding.[13]
-
Binding Reaction: In a microplate well, combine the folded RNA with this compound to the desired final concentrations. Incubate at room temperature for 15 minutes to allow for binding.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the this compound-Spinach complex (e.g., excitation at ~470 nm and emission at ~525 nm).[13]
-
Data Analysis: To determine the dissociation constant (Kd), perform a titration experiment by varying the concentration of this compound while keeping the RNA concentration constant and fitting the resulting fluorescence data to a binding curve.[14]
Live-Cell Imaging of Spinach-Tagged RNAs
This protocol outlines the general steps for visualizing Spinach-tagged RNAs in living cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips.
-
Expression plasmid encoding the RNA of interest tagged with the Spinach aptamer.
-
Transfection reagent.
-
Cell culture medium.
-
This compound or a cell-permeable derivative like this compound-1T.[15]
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Transfection: Transfect the cells with the Spinach-tagged RNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours.
-
Labeling: Add this compound or this compound-1T to the cell culture medium at a final concentration typically ranging from 20 µM to 200 µM and incubate for 45-90 minutes at 37°C.[13][15]
-
Imaging: Mount the cells on the fluorescence microscope. Illuminate the sample with blue light and capture the green fluorescence emission. To mitigate photobleaching and fluorophore dissociation, use a low-repetition illumination scheme.[10][11][12]
-
Image Analysis: Analyze the captured images to determine the localization and dynamics of the tagged RNA.
Visualizing Core Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the this compound-Spinach system.
SELEX Workflow for Spinach Aptamer Discovery
Caption: Workflow of the SELEX process used to isolate the Spinach RNA aptamer.
Mechanism of this compound Fluorescence Activation
References
- 1. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 2. Structural basis for activity of highly efficient RNA mimics of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinach RNA aptamer detects lead (II) with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and fluorescence properties of the iSpinach aptamer in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProtocolsBroccoliAptamerInVitroAssays < Lab < TWiki [barricklab.org]
- 6. researchgate.net [researchgate.net]
- 7. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spinach aptamer [aptamer.ribocentre.org]
- 15. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and primary biological applications of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), a synthetic fluorophore analogous to the chromophore of the green fluorescent protein (GFP).
Chemical Structure and Properties
3,5-difluoro-4-hydroxybenzylidene imidazolinone, commonly known as this compound, is a small organic molecule that exhibits fluorogenic properties. Its chemical structure is characterized by a 3,5-difluoro-4-hydroxyphenyl group attached to an imidazolinone ring. The IUPAC name for this compound is (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one. The presence of the electron-withdrawing fluorine atoms on the phenyl ring influences the electronic and spectral properties of the molecule.
This compound is cell-permeable and generally considered to have low toxicity, making it a valuable tool for live-cell imaging applications.[1][2] A key feature of this compound is its ability to freely rotate around the single bond connecting the benzene (B151609) and imidazolinone rings in solution, a conformation in which it is essentially non-fluorescent. Upon binding to a specific RNA aptamer, this rotation is restricted, locking the molecule in a planar conformation and leading to a significant increase in fluorescence.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀F₂N₂O₂ | [3] |
| Molecular Weight | 252.22 g/mol | [3] |
| CAS Number | 1241390-29-3 | [3] |
| Appearance | Yellow to orange powder | [4] |
| Solubility | DMSO: 20 mg/mL | [4] |
Table 2: Photophysical Properties of this compound Bound to Spinach™ RNA Aptamer
| Property | Value | Reference |
| Excitation Maximum (λex) | 447 nm | [4] |
| Emission Maximum (λem) | 501 nm | [1] |
| Extinction Coefficient (ε) | ~11,864 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.72 | [1] |
| Dissociation Constant (Kd) | ~537 nM | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be performed in a laboratory setting. The following is a general experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-amino-2,6-difluorobenzoic acid
-
Reagents for diazotization (e.g., sodium nitrite, hydrochloric acid)
-
Reducing agent (e.g., sodium sulfite)
-
Glycine
-
Acetic anhydride
-
Methylamine
-
Solvents (e.g., water, ethanol, dimethylformamide)
Methodology:
-
Formation of the Imidazolinone Core: The synthesis typically begins with the construction of the imidazolinone ring system. This can be achieved through various organic synthesis routes.
-
Condensation Reaction: The imidazolinone core is then reacted with 3,5-difluoro-4-hydroxybenzaldehyde (B106909) in a condensation reaction. This step forms the benzylidene bridge and connects the two main components of the this compound molecule.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Note: The specific reaction conditions, including temperature, reaction time, and catalysts, may vary depending on the chosen synthetic route. It is crucial to consult detailed synthetic procedures from peer-reviewed literature for precise experimental parameters.
Biological Applications and Mechanism of Action
The primary and most well-documented biological application of this compound is its use as a fluorogenic probe for the visualization of specific RNA molecules in living cells. This is achieved through its interaction with engineered RNA aptamers, most notably Spinach™ and Broccoli™.
RNA Imaging with Spinach™ and Broccoli™ Aptamers
This compound itself is weakly fluorescent in aqueous solutions. However, upon binding to the specific three-dimensional structure of an RNA aptamer like Spinach™ or Broccoli™, its fluorescence is dramatically enhanced. This "light-up" property is the basis for its use in RNA imaging.
The mechanism of fluorescence activation involves the restriction of intramolecular rotation of this compound upon binding to the RNA aptamer. This rigidification of the molecular structure reduces non-radiative decay pathways and promotes fluorescence emission.
Signaling Pathway Visualization
While this compound's primary role is as a direct imaging agent for RNA, this technology can be extended to visualize cellular signaling pathways that involve changes in RNA transcription or localization. By tagging a specific RNA that is known to be upregulated or translocated in response to a signaling event, the activation of that pathway can be monitored in real-time.
Other Potential Biological Activities
Currently, there is limited information available on the biological activities of this compound that are independent of its interaction with RNA aptamers. Most studies focus on its application as a fluorophore. It is generally reported to have negligible cytotoxicity at the concentrations used for imaging.[1][2] However, as with any small molecule used in cellular studies, the potential for off-target effects cannot be entirely ruled out, and further research in this area would be beneficial.
Conclusion
3,5-difluoro-4-hydroxybenzylidene imidazolinone is a powerful tool for molecular and cellular biology, enabling the real-time visualization of RNA in living cells. Its unique fluorogenic properties, coupled with its cell permeability and low toxicity, have made it an invaluable component of the Spinach™ and Broccoli™ RNA imaging systems. While its biological activities are primarily understood in the context of its interaction with these RNA aptamers, the technology opens up exciting possibilities for studying the dynamics of RNA and the signaling pathways that regulate its expression and localization. Further research into the independent pharmacological and toxicological profile of this compound will provide a more complete understanding of this versatile molecule.
References
Principle of Light-up RNA Aptamers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Light-up RNA aptamers are short, single-stranded ribonucleic acid sequences engineered to bind specifically to cell-permeable, non-fluorescent or weakly fluorescent small molecules, known as fluorogens. This binding event induces a conformational change in the fluorogen, causing it to become brightly fluorescent. This technology offers a powerful and versatile tool for real-time imaging of RNA localization, trafficking, and dynamics within living cells, as well as for the development of novel biosensors and high-throughput screening assays. This guide provides a comprehensive overview of the core principles, quantitative characteristics, and detailed experimental methodologies underlying light-up RNA aptamer technology.
Core Principle of Fluorescence Activation
The fundamental principle of light-up RNA aptamers lies in the conditional fluorescence of a specific fluorogen upon binding to its cognate RNA aptamer.[1] In their unbound state, the fluorogens are typically flexible and can dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations, resulting in minimal fluorescence.[2] The RNA aptamer, selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), folds into a specific three-dimensional structure that creates a precise binding pocket for the fluorogen.[3]
Upon binding, the aptamer restricts the rotational and vibrational freedom of the fluorogen, forcing it into a more planar and rigid conformation.[2] This structural constraint minimizes non-radiative energy decay pathways and favors the radiative pathway of fluorescence emission, leading to a significant increase in the quantum yield of the fluorogen.[4] Several mechanisms contribute to this fluorescence enhancement:
-
Fluorophore Stabilization: The aptamer's binding pocket provides a sterically constrained environment that planarizes the fluorogen, reducing non-radiative decay.[5] This is a common mechanism for many light-up aptamer systems.
-
Twisted Intramolecular Charge Transfer (TICT): In some cases, the fluorogen can exist in a non-fluorescent "twisted" state. The aptamer preferentially binds and stabilizes a planar conformation, preventing the formation of the TICT state and thereby enhancing fluorescence.
-
Contact Quenching Release: Some fluorogens are designed with a quencher molecule tethered to the fluorescent core. In the unbound state, the quencher is in close proximity to the fluorophore, suppressing its emission. The RNA aptamer binds in a way that displaces the quencher, thus "turning on" the fluorescence.
-
Spirolactonization/Spirolactamization Modulation: Certain fluorogens can exist in a non-fluorescent spirolactone or spirolactam form. The aptamer binding can shift the equilibrium towards the fluorescent, open-ring form of the molecule.
Quantitative Comparison of Prominent Light-up RNA Aptamers
Several light-up RNA aptamer systems have been developed, each with distinct photophysical properties. The most well-characterized include Spinach, Broccoli, and Mango. The table below summarizes their key quantitative data for easy comparison.
| Aptamer System | Fluorogen | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) | Fluorescence Enhancement (-fold) |
| Spinach | DFHBI | 447 | 501 | ~1.2 µM[6] | ~0.72[7] | ~1,590[7] |
| Spinach2 | This compound-1T | 469 | 501 | ~0.5 µM | ~0.72 | ~1,600 |
| Broccoli | This compound-1T | 472 | 507 | ~0.305 µM[8] | ~0.64[8] | >1,000 |
| Mango I | TO1-Biotin | 510 | 535 | ~3 nM[9] | ~0.13[7] | ~1,100[10] |
| Mango II | TO1-Biotin | 510 | 535 | ~1.1 nM[9] | ~0.23 | >1,500[9] |
| Mango III | YO3-Biotin | 505 | 530 | ~3.3 nM | ~0.55 | ~1,900 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and application of light-up RNA aptamers.
SELEX for the Selection of Light-up RNA Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative in vitro selection process used to isolate RNA aptamers with high affinity and specificity for a target molecule, in this case, a fluorogen.[3] For light-up aptamers, the selection process is often coupled with a fluorescence-based screening step to enrich for sequences that not only bind the fluorogen but also enhance its fluorescence.
Materials:
-
ssDNA library with a randomized region flanked by constant primer binding sites.
-
T7 RNA polymerase for in vitro transcription.
-
Reverse transcriptase and PCR reagents.
-
Fluorogen of interest immobilized on a solid support (e.g., agarose (B213101) or magnetic beads).
-
Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).
-
Washing buffer (same as binding buffer).
-
Elution buffer (e.g., high salt, high pH, or a solution of a competing ligand).
-
Fluorescence plate reader or fluorescence-activated cell sorter (FACS).
Protocol:
-
Library Preparation: Synthesize a single-stranded DNA (ssDNA) library containing a central randomized region of 20-80 nucleotides flanked by constant regions for PCR primer annealing and a T7 promoter sequence for in vitro transcription.
-
In Vitro Transcription: Generate an RNA pool from the DNA library using T7 RNA polymerase.
-
Binding: Incubate the RNA pool with the immobilized fluorogen in the binding buffer. The incubation time and temperature can be optimized to control the selection stringency.
-
Partitioning: Wash the solid support with washing buffer to remove unbound and weakly bound RNA sequences. The stringency of the washing steps (e.g., number of washes, volume, and incubation time) can be increased in later rounds of selection.
-
Elution: Elute the bound RNA from the solid support using the elution buffer.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the eluted RNA to cDNA and then amplify the cDNA pool by PCR using primers corresponding to the constant regions of the library.
-
Fluorescence-Based Selection (Optional but Recommended):
-
Plate-Reader-Based Screening: After several rounds of binding-based selection, clone the enriched DNA pool into plasmids and transform into E. coli. Grow individual colonies and induce RNA expression. Lyse the cells and measure the fluorescence in the presence of the fluorogen using a plate reader. Select the brightest clones for further characterization.
-
Fluorescence-Activated Cell Sorting (FACS): Clone the enriched DNA library into an expression vector and transform into a host organism (e.g., E. coli or yeast). Incubate the cells with the cell-permeable fluorogen and sort the cell population based on fluorescence intensity using a FACS instrument.[5] Collect the most fluorescent cells for subsequent amplification of the aptamer-encoding DNA.[7]
-
-
Iterate: Repeat the selection cycle (steps 2-6 or 2-7) for 8-15 rounds to enrich for high-affinity, fluorescence-enhancing RNA aptamers.
-
Sequencing and Characterization: Sequence the enriched pool of aptamers to identify individual candidate sequences. Synthesize these candidates and characterize their binding affinity and fluorescence properties in vitro.
In Vitro Characterization of Light-up RNA Aptamers
Once candidate aptamers are identified, their photophysical properties must be quantitatively characterized.
3.2.1. Measurement of Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between the RNA aptamer and the fluorogen.
Materials:
-
Purified RNA aptamer.
-
Fluorogen stock solution.
-
Binding buffer.
-
Fluorometer or fluorescence plate reader.
Protocol:
-
Prepare a series of RNA aptamer dilutions in the binding buffer.
-
Add a fixed, low concentration of the fluorogen to each RNA dilution. The concentration of the fluorogen should ideally be below the expected Kd.
-
Incubate the samples to allow binding to reach equilibrium.
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths for the aptamer-fluorogen complex.
-
Plot the fluorescence intensity as a function of the RNA aptamer concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
3.2.2. Measurement of Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.
Materials:
-
Purified RNA aptamer.
-
Fluorogen stock solution.
-
A quantum yield standard with a known Φ value and similar excitation and emission wavelengths (e.g., fluorescein (B123965) or rhodamine 6G).
-
Binding buffer and solvent for the standard.
-
UV-Vis spectrophotometer.
-
Fluorometer.
Protocol (Relative Method):
-
Prepare a series of dilutions of both the aptamer-fluorogen complex (in binding buffer with a saturating concentration of the aptamer) and the quantum yield standard (in its appropriate solvent).
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the aptamer-fluorogen complex and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the aptamer-fluorogen complex using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where η is the refractive index of the solvent.
In Vivo Imaging of RNA in Mammalian Cells (HEK293T)
This protocol provides a general guideline for visualizing RNA tagged with a light-up aptamer in live HEK293T cells.
Materials:
-
HEK293T cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Plasmid DNA encoding the RNA of interest tagged with the light-up aptamer (e.g., Spinach2 or Broccoli).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell-permeable fluorogen (e.g., this compound-1T).
-
Fluorescence microscope with appropriate filter sets.
-
Glass-bottom imaging dishes.
Protocol:
-
Cell Seeding: Seed HEK293T cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the plasmid DNA encoding the aptamer-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the RNA for 24-48 hours post-transfection.
-
Fluorogen Incubation: Replace the cell culture medium with fresh medium containing the fluorogen at its optimal concentration (e.g., 20-40 µM for this compound-1T). Incubate the cells for 30-60 minutes at 37°C to allow for fluorogen uptake and binding to the aptamer.
-
Imaging: Image the cells using a fluorescence microscope. Use the appropriate filter set for the specific aptamer-fluorogen pair (e.g., a GFP filter set for Broccoli/DFHBI-1T). Acquire images using optimal exposure times to maximize the signal-to-noise ratio while minimizing phototoxicity.
-
Control Experiments: Include appropriate controls, such as untransfected cells incubated with the fluorogen and cells transfected with a plasmid encoding an untagged RNA, to assess background fluorescence and specificity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of fluorescence activation and the experimental workflow for SELEX.
Caption: Fluorescence activation of a light-up RNA aptamer.
Caption: SELEX workflow for light-up RNA aptamer selection.
Applications in Research and Drug Development
Light-up RNA aptamers are powerful tools with a wide range of applications in both basic research and drug development:
-
Live-Cell RNA Imaging: The primary application is the visualization of RNA localization, transport, and dynamics in real-time within living cells.[11] By tagging a specific RNA with an aptamer, its journey through the cell can be tracked, providing insights into processes like transcription, splicing, and translation.
-
Biosensors for Small Molecules and Proteins: Aptamers can be engineered to be allosteric, where binding of a target molecule (other than the fluorogen) induces a conformational change that either promotes or disrupts the fluorogen-binding pocket.[12] This allows for the creation of genetically encodable biosensors that report on the presence and concentration of specific metabolites, metal ions, or proteins.
-
High-Throughput Screening: The fluorescence turn-on mechanism is well-suited for high-throughput screening assays. For example, libraries of small molecules can be screened for their ability to disrupt the aptamer-fluorogen interaction, identifying potential drug candidates that target RNA structures.
-
In Vitro Diagnostics: The high specificity and sensitivity of light-up aptamers make them promising candidates for the development of novel diagnostic tools for the detection of specific RNA biomarkers associated with diseases.
Conclusion
Light-up RNA aptamers represent a significant advancement in our ability to study RNA in its native cellular context. Their genetically encodable nature, coupled with the high signal-to-background ratio of the fluorescence turn-on mechanism, provides a powerful platform for a wide array of applications. As the technology continues to evolve with the development of new aptamer-fluorogen pairs with improved brightness, photostability, and spectral diversity, their impact on our understanding of RNA biology and their utility in drug discovery are poised to grow even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Fluorescence-activated cell sorting for aptamer SELEX with cell mixtures | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. limes-institut-bonn.de [limes-institut-bonn.de]
- 8. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.addgene.org [media.addgene.org]
- 11. academic.oup.com [academic.oup.com]
- 12. semanticscholar.org [semanticscholar.org]
photophysical properties of unbound DFHBI
An In-depth Technical Guide on the Photophysical Properties of Unbound DFHBI
Introduction
3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) is a synthetic, membrane-permeable small molecule analogous to the chromophore of Green Fluorescent Protein (GFP).[1] In its unbound state, this compound is essentially non-fluorescent.[2] This property is central to its utility as a fluorogen, a molecule that becomes fluorescent upon binding to a specific partner. Its primary application is in the field of RNA imaging, where it binds to genetically encoded RNA aptamers, such as Spinach, Spinach2, and Broccoli, causing a significant increase in its fluorescence emission.[1][3][4] This "light-up" capability allows for the visualization of RNA localization, transport, and processing in living cells with a high signal-to-background ratio, as the fluorescence of unbound this compound is negligible.[3][5] Understanding the distinct photophysical characteristics of the unbound state is critical for optimizing experimental conditions, designing new fluorogenic systems, and interpreting imaging data.
Core Photophysical Properties of Unbound this compound
The defining characteristic of unbound this compound in aqueous buffer is its extremely low fluorescence quantum yield. This is primarily attributed to efficient non-radiative decay from the excited state via cis-trans photoisomerization around the benzylidene bridge.[3][5][6] When the molecule is unbound, it has the conformational freedom to undergo this isomerization, which provides a rapid pathway for the excited-state energy to dissipate without emitting a photon.[2] Upon binding to an RNA aptamer, this rotation is sterically hindered, which rigidifies the chromophore and forces the excited state to decay primarily through the radiative pathway of fluorescence.[7]
Quantitative photophysical parameters for unbound this compound are summarized in the table below.
| Photophysical Parameter | Value | Notes |
| Absorption Maximum (λabs) | ~416 - 420 nm | The absorption peak of the anionic form in aqueous buffer.[8][9][10] |
| Molar Extinction Coefficient (ε) | 31,611 M-1cm-1 | Measured at 420 nm.[9] |
| Emission Maximum (λem) | ~500 nm | Emission is extremely weak but detectable.[8][11] |
| Fluorescence Quantum Yield (Φf) | Extremely Low | The molecule is considered largely non-fluorescent in its free state due to efficient non-radiative decay.[2] |
| Fluorescence Lifetime (τf) | ~1.2 ps | The ultrashort lifetime is indicative of a highly efficient de-excitation pathway, consistent with photoisomerization.[10] |
Experimental Protocols
Accurate characterization of this compound's photophysical properties relies on a suite of spectroscopic techniques. The methodologies outlined below are standard for characterizing fluorogenic molecules.
Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of unbound this compound.
-
Methodology:
-
A stock solution of this compound is prepared in a suitable solvent, such as DMSO.[12]
-
A series of dilutions are made in the desired aqueous buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl2).[12]
-
The absorbance of each solution is measured using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 300 nm to 600 nm. A cuvette containing only the buffer is used as a reference.
-
The molar extinction coefficient (ε) is calculated at the absorption maximum (λabs) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Fluorescence Spectroscopy
-
Objective: To determine the fluorescence excitation and emission spectra of unbound this compound.
-
Methodology:
-
A dilute solution of this compound (e.g., 2 µM) is prepared in the experimental buffer to avoid inner filter effects.[8][11]
-
Emission Spectrum: The sample is excited at its absorption maximum (~420 nm), and the fluorescence emission is scanned across a higher wavelength range (e.g., 440 nm to 700 nm) using a spectrofluorometer.[8]
-
Excitation Spectrum: The emission wavelength is fixed at the observed maximum (~500 nm), and the excitation wavelength is scanned across a lower wavelength range (e.g., 350 nm to 490 nm).[8][11]
-
Slit widths for both excitation and emission monochromators are set to an appropriate value (e.g., 2 nm) to balance signal intensity and spectral resolution.[8]
-
Fluorescence Lifetime Measurement
-
Objective: To measure the excited-state lifetime (τf) of unbound this compound.
-
Methodology: Due to the extremely short lifetime of unbound this compound, specialized techniques with high temporal resolution are required.
-
Fluorescence Up-conversion: This technique is suitable for picosecond and femtosecond timescales.[10] A solution of this compound is excited by an ultrafast laser pulse. A second "gate" pulse is mixed with the resulting fluorescence in a non-linear crystal. The intensity of the up-converted (sum-frequency) signal is measured as a function of the time delay between the excitation and gate pulses, providing a high-resolution fluorescence decay profile. For unbound this compound, this method has resolved a decay time of approximately 1.2 ps.[10]
-
Time-Correlated Single Photon Counting (TCSPC): While more common, standard TCSPC systems have an instrument response function (IRF) that limits resolution to tens of picoseconds.[3] This makes it suitable for measuring the longer, nanosecond-scale lifetimes of the aptamer-bound this compound but generally not for the ultrafast decay of the unbound fluorogen. The decay of free this compound is typically faster than the IRF of a TCSPC system.[8][10]
-
Visualization of Fluorescence Activation
The utility of this compound as a fluorogen is rooted in the dramatic difference in photophysical behavior between its unbound and aptamer-bound states. This relationship can be visualized as a state diagram where the dominant de-excitation pathway shifts upon binding.
Caption: Fluorescence activation mechanism of this compound upon binding to an RNA aptamer.
References
- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput, fluorescent-aptamer-based measurements of steady-state transcription rates for the Mycobacterium tuberculosis RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysics of this compound bound to RNA aptamer Baby Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lucernatechnologies.com [lucernatechnologies.com]
Unveiling the Photophysics of DFHBI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) is a synthetic, cell-permeable fluorogen that has emerged as a powerful tool for live-cell RNA imaging.[1][2] Structurally analogous to the chromophore of the green fluorescent protein (GFP), this compound itself is virtually non-fluorescent in aqueous solutions.[1] Its fluorescence is dramatically enhanced upon binding to specific RNA aptamers, most notably Spinach and its derivatives like Broccoli.[3][4][5] This "light-up" property, contingent on the restriction of photoisomerization upon binding, provides a high signal-to-noise ratio, making the this compound-aptamer system an invaluable asset for visualizing RNA localization and dynamics within living cells.[6][7][8] This technical guide provides a comprehensive overview of the excitation and emission spectra of this compound, detailed experimental protocols for spectral measurements, and a visualization of the underlying mechanisms and workflows.
Core Photophysical and Spectroscopic Data
The spectral properties of this compound are highly dependent on its environment and binding state. When unbound in solution, its quantum yield is extremely low. However, upon binding to an RNA aptamer such as Spinach2, its fluorescence quantum yield increases dramatically. The key quantitative data for this compound and its common analog, this compound-1T, are summarized below.
| Property | This compound (bound to Spinach2) | This compound-1T (bound to Spinach2™) | References |
| Excitation Maximum | 447 nm | 482 nm | [3][5][9] |
| Emission Maximum | 501 nm | 505 nm | [3][5][9] |
| Quantum Yield | 0.72 | 0.94 | [2][9] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 11,864 | 35,400 | [2][9] |
| Dissociation Constant (Kd) | 537 nM | 560 nM | [2][9] |
| Molecular Weight ( g/mol ) | 252.22 | 320.21 | [3][10] |
| Molecular Formula | C₁₂H₁₀F₂N₂O₂ | C₁₃H₉F₅N₂O₂ | [3][10] |
| Solubility | Soluble to 100 mM in DMSO | Soluble to 20-40 mM in DMSO | [2][3][9] |
Mechanism of Fluorescence Activation
The fluorescence of this compound is intrinsically linked to its molecular conformation. In solution, the molecule can freely undergo cis-trans isomerization, a non-radiative decay pathway that efficiently quenches fluorescence.[6][8] Upon binding to the G-quadruplex structure within the Spinach or Broccoli aptamer, this compound is held in a planar conformation, which restricts this isomerization.[11] This steric constraint forces the excited molecule to decay via the radiative pathway, resulting in the emission of a photon and a significant increase in fluorescence.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials :
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure :
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 20-40 mM by dissolving the this compound powder in anhydrous DMSO.[2][9]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.[12]
-
In Vitro Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of a this compound-aptamer complex using a spectrofluorometer.
-
Instrumentation and Reagents :
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz fluorescence cuvette (1 cm path length)
-
Refolded RNA aptamer (e.g., Spinach2)
-
This compound stock solution
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl₂)[13]
-
-
Sample Preparation :
-
Dilute the refolded RNA aptamer in the assay buffer to a final concentration of approximately 1 µM in a quartz cuvette.[13]
-
Add this compound from the stock solution to the cuvette to a final concentration of 10 µM.[13] The excess of this compound ensures saturation of the aptamer.
-
Gently mix the solution by pipetting and incubate at room temperature for 5-10 minutes, protected from light.
-
-
Measurement of Emission Spectrum :
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the known maximum for the complex (e.g., 447 nm for this compound-Spinach2).[3][5]
-
Set the emission monochromator to scan a wavelength range that encompasses the expected emission peak (e.g., 460 nm to 600 nm).
-
Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum.
-
-
Measurement of Excitation Spectrum :
-
Set the emission wavelength to the determined maximum (e.g., 501 nm for this compound-Spinach2).[3][5]
-
Set the excitation monochromator to scan a wavelength range that encompasses the expected excitation peak (e.g., 400 nm to 490 nm).
-
Record the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum is the excitation maximum.
-
-
Data Analysis :
-
Correct the recorded spectra for instrument-specific variations in lamp intensity and detector response, if not automatically performed by the instrument software.
-
Plot the corrected fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
-
Live-Cell RNA Imaging
-
Cell Culture and Transfection :
-
Culture cells of interest to the desired confluency.
-
Transfect the cells with a plasmid encoding the RNA of interest tagged with an aptamer sequence (e.g., Spinach2).
-
-
Staining and Imaging :
-
Prepare a working solution of this compound or its analog (e.g., 20 µM this compound in cell culture medium).[12]
-
Replace the cell culture medium with the this compound-containing medium.
-
Incubate the cells for 30 minutes at 37°C.[12]
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a GFP filter set for this compound-Spinach2).[13]
-
Conclusion
This compound and its derivatives, in conjunction with RNA aptamers like Spinach and Broccoli, represent a versatile and powerful platform for RNA imaging in living systems. A thorough understanding of their excitation and emission properties is crucial for designing and interpreting experiments. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this technology in their work. The continued development of new this compound analogs and aptamers promises to further expand the spectral palette and capabilities of RNA imaging.[14][15]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edinst.com [edinst.com]
- 6. benchchem.com [benchchem.com]
- 7. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 10. youtube.com [youtube.com]
- 11. medicallabnotes.com [medicallabnotes.com]
- 12. OPG [opg.optica.org]
- 13. agilent.com [agilent.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. Fluorescence spectrum analysis with PEBBLE VIS spectrometer - Ibsen Photonics [ibsen.com]
Biophysical Characterization of the DFHBI-Broccoli Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of the complex formed between the fluorogenic dye DFHBI ((Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one) and the Broccoli RNA aptamer. The Broccoli aptamer is a synthetically evolved RNA molecule that binds to this compound and activates its fluorescence, creating a powerful tool for RNA imaging in living cells.[1][2] A thorough understanding of the biophysical principles governing this interaction is crucial for its effective application and for the development of improved RNA imaging agents.
Core Concepts and Binding Mechanism
The Broccoli aptamer, a 49-nucleotide RNA, folds into a specific three-dimensional structure that creates a binding pocket for the this compound fluorophore.[2][3] This structure is characterized by a G-quadruplex motif, which is essential for ligand recognition and fluorescence activation.[4] Upon binding, the aptamer restricts the non-radiative decay pathways of this compound, leading to a significant enhancement of its fluorescence quantum yield.[5] The interaction is specific, with the aptamer discriminating between different fluorophore derivatives.
The binding of this compound to the Broccoli aptamer is a dynamic process involving an initial interaction followed by a potential conformational rearrangement of the complex. This process is influenced by various factors, including temperature, pH, and the concentration of metal ions, particularly magnesium and potassium.[6][7] Notably, Broccoli exhibits a reduced dependency on magnesium for its folding and fluorescence compared to its predecessor, Spinach2, which contributes to its enhanced performance in cellular environments.[2][6]
Quantitative Data Summary
The following tables summarize the key biophysical parameters of the this compound-Broccoli complex and its variants with other fluorophores.
Table 1: Spectral and Photophysical Properties
| Parameter | This compound-Broccoli | This compound-1T-Broccoli | BI-Broccoli | TBI-Broccoli | References |
| Excitation Maximum (λex) | 447 nm | 472 nm | ~470 nm | 485 nm | [8][9] |
| Emission Maximum (λem) | 501 nm | 507 nm | ~505 nm | 527 nm | [8][9] |
| Quantum Yield (Φ) | Not explicitly stated | 0.414 | Not explicitly stated | 0.64 | [9] |
| Extinction Coefficient (ε) | Not explicitly stated | 28,900 M⁻¹cm⁻¹ | Not explicitly stated | 35,100 M⁻¹cm⁻¹ | [9] |
| Brightness (ε × Φ) | Not explicitly stated | Relative value of 1 | ~3x higher than this compound-1T | Similar to BI | [10] |
Table 2: Binding Affinity and Kinetics
| Parameter | This compound-1T-Broccoli | BI-Broccoli | References |
| Dissociation Constant (Kd) | 305 nM | 51 nM | [11] |
| Association Rate Constant (kon) | 14,900 M⁻¹s⁻¹ | 13,600 M⁻¹s⁻¹ | [11] |
| Dissociation Rate Constant (koff) | 0.0036 s⁻¹ | 0.0006 s⁻¹ | [11] |
Table 3: Stability and Folding
| Parameter | This compound-1T-Broccoli | BI-Broccoli | References |
| Melting Temperature (Tm) | ~48 °C | ~60 °C | [6][11] |
| Magnesium Dependence | Maximal fluorescence at ~300 μM Mg²⁺ | Not explicitly stated | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biophysical characterization of the this compound-Broccoli complex.
Protocol 1: In Vitro Transcription of Broccoli Aptamer
This protocol describes the synthesis of the Broccoli RNA aptamer using T7 RNA polymerase.
Materials:
-
Linear DNA template containing the T7 promoter upstream of the Broccoli aptamer sequence.
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM NaCl, 8 mM MgCl₂, 2 mM spermidine)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction on ice:
-
Nuclease-free water to a final volume of 25 µL
-
2.5 µL 10x Transcription Buffer
-
10 nM final concentration of DNA template
-
1 mM final concentration of each NTP
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the transcribed RNA using a suitable method, such as denaturing polyacrylamide gel electrophoresis (PAGE) or a commercial RNA purification kit.
-
Quantify the RNA concentration using a spectrophotometer.
Protocol 2: Fluorescence Titration for Dissociation Constant (Kd) Determination
This protocol outlines the measurement of the binding affinity between the Broccoli aptamer and this compound.
Materials:
-
Purified Broccoli RNA aptamer
-
This compound or this compound-1T stock solution in DMSO
-
Binding Buffer (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
Fluorometer
Procedure:
-
Prepare a solution of the Broccoli aptamer at a constant concentration (e.g., 50 nM) in the binding buffer.[2]
-
Prepare a series of dilutions of the this compound fluorophore in the same binding buffer.
-
In a multi-well plate or cuvette, mix the aptamer solution with increasing concentrations of the this compound fluorophore.
-
Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes).
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 472/507 nm for this compound-1T).[8]
-
Subtract the background fluorescence from a control sample containing only this compound in buffer.
-
Plot the fluorescence intensity as a function of the this compound concentration and fit the data to a suitable binding model (e.g., one-site binding or Hill equation) to determine the dissociation constant (Kd).[2]
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the thermodynamic parameters of the this compound-Broccoli interaction.
Materials:
-
Purified and dialyzed Broccoli RNA aptamer
-
This compound or this compound-1T stock solution
-
Matching dialysis buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the Broccoli aptamer solution in the dialysis buffer at a concentration of approximately 10-20 µM.
-
Prepare the this compound solution in the same buffer at a concentration 10-15 times higher than the aptamer concentration.
-
Degas both solutions thoroughly before loading them into the ITC instrument to avoid air bubbles.
-
Load the aptamer solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the aptamer solution, typically 1-2 µL for the initial injection followed by 15-20 injections of 7-12 µL.[12]
-
Record the heat changes associated with each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol 4: Photobleaching Measurement
This protocol describes how to assess the photostability of the this compound-Broccoli complex.
Materials:
-
Broccoli-expressing cells or in vitro complex of Broccoli and this compound
-
Fluorescence microscope with a suitable filter set and a high-intensity light source
-
Imaging software for quantitative analysis
Procedure:
-
Prepare the sample for imaging. For in vitro experiments, incubate Broccoli RNA (e.g., 1 µM) with this compound (e.g., 10 µM).[10] For cellular experiments, incubate Broccoli-expressing cells with this compound (e.g., 10 µM) for 1 hour.[10]
-
Place the sample on the microscope stage and focus on the region of interest.
-
Continuously illuminate the sample with a high-intensity excitation light.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the fluorescence intensity of a selected region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay provides a measure of the photobleaching rate. The initial slope of the decay curve can be used to determine the rate of photoisomerization from the fluorescent cis-form to the non-fluorescent trans-form of this compound.[10]
Mandatory Visualizations
Caption: Binding equilibrium of this compound to the Broccoli aptamer.
Caption: Experimental workflow for biophysical characterization.
References
- 1. ProtocolsBroccoliAptamerInVitroAssays < Lab < TWiki [barricklab.org]
- 2. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labgagnon.com [labgagnon.com]
- 8. media.addgene.org [media.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japtamers.co.uk [japtamers.co.uk]
An In-depth Technical Guide to the Fluorogenic Properties of DFHBI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic compound (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one, commonly known as DFHBI. As a synthetic, cell-permeable mimic of the green fluorescent protein (GFP) chromophore, this compound has become an invaluable tool for the real-time visualization of RNA in living cells. Its fluorescence is activated upon binding to specific, genetically encodable RNA aptamers such as Spinach, Broccoli, and their derivatives, offering high specificity and low background signal.[1][2][3][4] This document outlines its core properties, mechanism of action, experimental protocols, and applications.
Core Physicochemical and Spectroscopic Data
This compound is essentially non-fluorescent when unbound in solution but becomes brightly fluorescent upon complexation with a cognate RNA aptamer.[5][6] This "light-up" property is central to its utility. The key quantitative data for this compound and its common derivative, this compound-1T, are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 1241390-29-3 | [7] |
| Molecular Formula | C₁₂H₁₀F₂N₂O₂ | [2][7] |
| Molecular Weight | 252.22 g/mol | [2][7] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C, protected from light |[2][8][9] |
Table 2: Spectroscopic Properties of this compound and Derivatives with RNA Aptamers
| Fluorophore | Aptamer | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | References |
|---|---|---|---|---|---|---|
| This compound | Spinach | 447 | 501 | - | - | [8] |
| This compound | Spinach2 | 447 | 501 | - | - | [2] |
| This compound | Baby Spinach | 427 | 500 | ~24,000 (Complex) | - | [10] |
| This compound-1T | Spinach2 | 482 | 505 | 35,400 | 0.94 | [11] |
| This compound-1T | Broccoli | 482 | 505 | - | - |
| This compound-1T | Squash | - | - | - | - | |
Note: The extinction coefficient and quantum yield can vary based on buffer conditions and the specific RNA aptamer used.
Mechanism of Fluorogenic Activation and Photobleaching
The fluorogenic properties of this compound are rooted in its conformational state. In solution, the molecule can freely rotate around the bond connecting its two rings, leading to efficient non-radiative decay (e.g., photoisomerization) and thus, minimal fluorescence.[12][13]
Binding-Induced Fluorescence
When this compound binds to its RNA aptamer, such as Spinach, it is sequestered within a protective pocket formed by a unique G-quadruplex structure.[14][15] This structure severely restricts the conformational freedom of this compound, locking it into a planar conformation.[15] This planarity prevents non-radiative decay pathways, forcing the molecule to release absorbed energy as fluorescence, which dramatically increases its quantum yield.[12][13]
Photobleaching and Recovery Cycle
Continuous illumination can lead to a decrease in fluorescence intensity. This is not typically due to irreversible chemical destruction but rather a reversible photoisomerization process.[1][16][17] The bound cis-DFHBI isomer absorbs a photon and converts to the non-fluorescent trans-isomer.[16][18] This trans isomer has a lower affinity for the aptamer and dissociates into the solution. A new, ground-state cis-DFHBI molecule from the surrounding medium can then bind to the empty aptamer, restoring fluorescence.[1][18] This "fluorophore recycling" means that photostability is dependent on the concentration of free this compound in the medium.[1]
Experimental Protocols and Workflows
The application of this compound primarily involves expressing the RNA aptamer tag fused to an RNA of interest within cells or preparing it in vitro, followed by the addition of this compound.
General Experimental Workflow
The general workflow for imaging RNA in live cells using the this compound/aptamer system is straightforward. It begins with the introduction of a genetic construct that expresses the aptamer-tagged RNA, followed by incubation with this compound and subsequent imaging.
Protocol 1: Live Mammalian Cell Imaging
This protocol is adapted from established methodologies for imaging aptamer-tagged RNAs.[17][19]
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) on glass-bottom dishes. Transfect with a plasmid encoding the Spinach- or Broccoli-tagged RNA of interest using a standard transfection reagent.
-
Expression: Allow 24-48 hours for the expression of the RNA construct.
-
Staining: Thirty minutes before imaging, replace the cell culture medium with a pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).[19] Add this compound to a final concentration of 20-40 µM from a concentrated DMSO stock.[19][20] Incubate at 37°C in the dark.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a suitable filter cube (e.g., a standard FITC or GFP filter set).[19] Use minimal excitation light intensity to reduce photobleaching.[17]
-
Controls: Image untransfected cells incubated with this compound to determine background fluorescence levels.[19]
Protocol 2: In Vitro Fluorescence Measurement
This protocol is used to validate the functionality of an aptamer-tagged RNA transcript.[1][19]
-
RNA Preparation: Synthesize the aptamer-tagged RNA using in vitro transcription. Purify the transcript using standard methods.
-
RNA Refolding: To ensure proper folding, dilute the RNA to the desired final concentration (e.g., 1 µM) in a folding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂). Heat at 90°C for 2 minutes and then snap-cool on ice for 5 minutes.[19]
-
Complex Formation: Add this compound to the refolded RNA solution to a final concentration of ~10 µM.[19]
-
Measurement: Measure the fluorescence using a fluorometer. Excite at ~470 nm and measure emission from ~490 to 600 nm.[1]
-
Control: Measure the fluorescence of this compound in the folding buffer without any RNA to determine the background signal.
Protocol 3: In-Gel RNA Staining
This method allows for the specific visualization of aptamer-tagged transcripts in an RNA gel, bypassing the need for Northern blotting.[17][19]
-
Electrophoresis: Run the RNA samples on a native or denaturing polyacrylamide gel.
-
Washing: After electrophoresis, wash the gel three times for 5 minutes each with deionized water.[19]
-
Staining: Incubate the gel in a staining solution (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂, 10 µM this compound) for 15-30 minutes in the dark.[19]
-
Imaging: Visualize the gel on an imager using blue light excitation and a cyan/green emission filter (e.g., a system suitable for Alexa 488 or SYBR Green).[17][19] The bands containing the folded aptamer will fluoresce.
Applications in Research and Biosensor Development
The modularity of RNA allows the this compound-aptamer system to be adapted for various applications beyond simple RNA tracking. By fusing the Spinach aptamer to another aptamer that specifically binds a small molecule or protein, researchers have created sophisticated, genetically encoded biosensors.[5][21]
In these sensors, the binding of the target metabolite induces a conformational change in the entire RNA molecule, which promotes the proper folding of the Spinach module. This folding event enables this compound binding and activates fluorescence, effectively signaling the presence of the target molecule.[21]
This strategy has been successfully used to create sensors for a variety of intracellular metabolites, including S-adenosylmethionine (SAM) and adenosine (B11128) diphosphate (B83284) (ADP), enabling the study of metabolic dynamics in single living cells.[21]
Conclusion
This compound, in conjunction with its cognate RNA aptamers, represents a powerful and versatile tool for molecular biology, synthetic biology, and drug development. Its fluorogenic response to a specific, genetically encodable RNA tag provides a high signal-to-noise ratio for imaging RNA dynamics in vivo and in vitro. Understanding the core principles of its fluorescence activation, photophysics, and experimental application allows researchers to fully harness the potential of this "RNA mimic of GFP" for visualizing the intricate world of the cellular transcriptome.
References
- 1. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Spinach-based sensors for fluorescence imaging of intracellular metabolites and proteins in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Photophysics of this compound bound to RNA aptamer Baby Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lucernatechnologies.com [lucernatechnologies.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A G-Quadruplex-Containing RNA Activates Fluorescence in a GFP-Like Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for activity of highly efficient RNA mimics of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.addgene.org [media.addgene.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorescence imaging of cellular metabolites with RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of DFHBI in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) is a synthetic fluorophore that is a mimic of the green fluorescent protein (GFP) chromophore. It is widely utilized for imaging RNA in living cells when complexed with specific RNA aptamers such as Spinach2 or Broccoli. This technical guide provides a comprehensive overview of the solubility and stability of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for its storage and use. This document includes quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to aid researchers in optimizing their experimental workflows.
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions. The solubility has been reported by multiple suppliers, with some variation in the exact values. It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1] If precipitation is observed, sonication or gentle warming can be used to aid dissolution.[1][2]
Table 1: Quantitative Solubility Data of this compound in DMSO
| Parameter | Value | Source(s) |
| Molar Solubility | 100 mM | [3][4] |
| Mass Solubility | 25.22 mg/mL | [4] |
| Mass Solubility | ≥ 83.33 mg/mL | [1] |
| Mass Solubility | 85 mg/mL | [2] |
| Mass Solubility (in a 1:4 DMSO:PBS solution) | ~0.2 mg/mL | [5] |
Note: The notation "≥" indicates that the saturation point was not reached at this concentration.
Stability of this compound in DMSO
The stability of this compound in DMSO is a critical factor for its effective use in research. Stability can be considered in terms of long-term storage of stock solutions and its photostability during imaging experiments.
Long-Term Storage and Chemical Stability
Proper storage is essential to maintain the integrity of this compound. As a solid, this compound is stable for at least four years when stored at -20°C.[5] For stock solutions in DMSO, the recommended storage conditions are -20°C or -80°C in the dark.[1][2][6] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[1] All stock solutions of this compound should be kept in dark tubes or wrapped in foil to protect them from light.[2]
Table 2: Stability and Storage Recommendations for this compound in DMSO
| Condition | Recommendation/Observation | Source(s) |
| Solid Storage | Store at -20°C (stable for ≥ 4 years) | [3][4][5] |
| Stock Solution Storage | Store at -80°C for up to 1 year; -20°C for up to 6 months. Protect from light. | [1] |
| Aqueous Solution Storage | Not recommended for more than one day. | [5] |
| Freeze-Thaw Cycles | Avoid repeated cycles. | [1] |
Photostability
A key aspect of this compound's stability is its behavior upon exposure to light, particularly during fluorescence microscopy. The primary mechanism of fluorescence loss is not irreversible photobleaching but rather a reversible photoisomerization from a fluorescent cis state to a non-fluorescent trans state. This process is light-induced and can lead to a rapid decrease in the fluorescent signal during imaging. However, the fluorescence can recover as the trans-DFHBI dissociates from the RNA aptamer and is replaced by a fresh, ground-state cis-DFHBI molecule from the surrounding solution. The rate of this recovery is dependent on the concentration of free this compound.
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.Wt: 252.22 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Light-blocking microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, use 25.22 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.[1][2]
-
Aliquot the stock solution into light-blocking microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol for In Vitro RNA Imaging with this compound
This protocol outlines the general steps for using a this compound stock solution to image RNA containing a Spinach or Broccoli aptamer in vitro.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
In vitro transcribed RNA containing the Spinach/Broccoli aptamer
-
Appropriate buffer (e.g., 40 mM HEPES, 125 mM KCl, 5 mM MgCl2)[7]
-
Fluorescence microscope or plate reader
Procedure:
-
Dilute the in vitro transcribed RNA to the desired concentration in the reaction buffer.
-
Prepare a working solution of this compound by diluting the DMSO stock solution into the reaction buffer. The final concentration of this compound typically ranges from 1 µM to 50 µM.[2] The final DMSO concentration should be kept low (typically ≤5%) to avoid affecting the RNA structure and binding.[7]
-
Mix the RNA solution with the this compound working solution.
-
Incubate the mixture in the dark for a recommended period (e.g., 10-30 minutes) to allow for the formation of the RNA-DFHBI complex.[2]
-
Image the sample using a fluorescence microscope with appropriate filter sets (e.g., excitation around 447 nm and emission around 501 nm for this compound bound to Spinach2).[3][4]
Visualization of this compound Mechanism of Action
The following diagrams illustrate the workflow of this compound in RNA imaging and the photoisomerization process that affects its fluorescence.
Caption: Workflow of this compound binding to an RNA aptamer and the effect of photoisomerization.
Conclusion
This compound is a valuable tool for RNA imaging, and its effective use relies on a clear understanding of its solubility and stability in DMSO. By following the recommended protocols for preparation and storage, researchers can ensure the quality and reliability of their experiments. The high solubility of this compound in DMSO allows for convenient preparation of concentrated stock solutions, while awareness of its photostability characteristics is crucial for accurate data acquisition during fluorescence microscopy. This guide provides the essential technical information to support the successful application of this compound in molecular biology and drug development research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RNA Visualization with DFHBI
For researchers, scientists, and drug development professionals, the ability to visualize RNA in living cells provides profound insights into cellular physiology, from RNA synthesis and transport to translation and degradation.[1] One of the simplest and most effective methods for this purpose is the "RNA mimic of GFP" system, which utilizes a fluorogenic molecule, DFHBI, in conjunction with a specific RNA aptamer.[1][2] This guide details the core principles, quantitative data, and experimental protocols for using the this compound-aptamer system for live-cell RNA imaging.
Core Principle: A Fluorogen and its Aptamer
The visualization technique is based on the interaction between 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) and a genetically encoded RNA aptamer, such as Spinach, Spinach2, or Broccoli.[1]
-
This compound: A synthetic, cell-permeable molecule that is analogous to the chromophore found in Green Fluorescent Protein (GFP).[2][3] In solution, this compound is essentially non-fluorescent.[1]
-
RNA Aptamer: A short, structured RNA sequence designed to specifically bind to this compound.[1] When the RNA of interest is tagged with this aptamer sequence, it can be visualized upon this compound binding.
-
Fluorescence Activation: Upon binding to its cognate RNA aptamer, this compound becomes conformationally constrained, leading to a significant increase in its fluorescence.[4] This "light-up" property provides a high signal-to-noise ratio, as the background fluorescence from unbound this compound is minimal.[2][5]
dot
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Illuminating World of Fluorogen-Aptamer Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug discovery, the ability to visualize and track specific molecules in real-time is paramount. Fluorogen-aptamer systems have emerged as a powerful and versatile tool, offering a genetically encodable and highly specific method for fluorescently labeling RNA and other target molecules. This guide provides an in-depth exploration of the core principles of these systems, detailing their mechanism of action, key quantitative characteristics, and the experimental protocols central to their development and application.
Core Principles: The Synergy of Fluorogen and Aptamer
At its heart, a fluorogen-aptamer system is a two-component partnership between a small, otherwise non-fluorescent or dimly fluorescent molecule called a fluorogen , and a short, single-stranded nucleic acid (DNA or RNA) sequence known as an aptamer . The magic happens when these two components interact. The aptamer, selected for its high affinity and specificity to the fluorogen, folds into a unique three-dimensional structure that binds the fluorogen and triggers a significant increase in its fluorescence.[1][2]
The mechanism of this fluorescence activation is primarily driven by the rigidification of the fluorogen's structure upon binding to the aptamer.[2][3] In its free state in solution, the fluorogen can dissipate absorbed energy through non-radiative pathways like molecular vibrations and rotations. The aptamer's binding pocket acts as a molecular straitjacket, restricting these movements and forcing the fluorogen to release the energy as light, thus "switching on" its fluorescence.[4] Other mechanisms can also contribute, such as preventing photoinduced electron transfer (PET) quenching or separating a fluorophore from a quencher moiety.[5]
This conditional fluorescence is the cornerstone of the system's utility, providing a high signal-to-background ratio without the need for wash steps, making it ideal for real-time imaging in living cells.[5]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
} caption: "Mechanism of Fluorescence Activation in a Fluorogen-Aptamer System."
Quantitative Characteristics of Common Fluorogen-Aptamer Pairs
The performance of a fluorogen-aptamer system is defined by several key photophysical and binding parameters. The choice of a particular system is often dictated by the specific requirements of the application, such as the desired brightness, binding affinity, and spectral properties. Below is a summary of these properties for some of the most widely used fluorogen-aptamer pairs.
| Aptamer | Fluorogen | Dissociation Constant (Kd) | Fluorescence Enhancement (Fold) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| Spinach2 | DFHBI | ~500 nM | ~1,300 | ~0.72 | 469 | 501 |
| Broccoli | This compound | ~180 nM | ~2,100 | ~0.63 | 472 | 505 |
| Mango I | TO1-Biotin | ~3 nM | ~1,100 | ~0.29 | 510 | 535 |
| Mango II | TO1-Biotin | ~0.8 nM | ~1,500 | ~0.41 | 510 | 535 |
| Pepper | HBC530 | ~3.5 nM | >1,000 | ~0.60 | 515 | 530 |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., buffer composition, temperature). The data is compiled from multiple sources for comparative purposes.[6][7][8][9]
Experimental Protocols: From Selection to Characterization
The development and application of fluorogen-aptamer systems rely on a set of well-established experimental protocols. This section provides a detailed methodology for the key experiments.
Aptamer Selection: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is an iterative in vitro selection process used to isolate aptamers with high affinity for a specific target from a large, random library of nucleic acid sequences.[10][11]
Detailed Methodology:
-
Library Design and Synthesis:
-
A single-stranded DNA library is chemically synthesized. This library consists of a central region of random nucleotides (typically 20-80 nt) flanked by constant regions at the 5' and 3' ends.[11]
-
The constant regions serve as primer binding sites for PCR amplification and, for RNA aptamers, contain a promoter sequence (e.g., for T7 RNA polymerase) for in vitro transcription.[11]
-
-
Target Immobilization:
-
The fluorogen target is typically immobilized on a solid support, such as magnetic beads or an affinity chromatography column. This is often achieved by using a biotinylated analog of the fluorogen that can bind to streptavidin-coated beads.[12]
-
-
Incubation and Binding:
-
The nucleic acid library (as ssDNA or transcribed RNA) is incubated with the immobilized fluorogen under specific binding conditions (buffer, temperature, ionic strength).
-
-
Partitioning:
-
Unbound sequences are washed away. The stringency of the washing steps can be increased in later rounds of selection to favor the enrichment of high-affinity binders.[11]
-
-
Elution:
-
The bound aptamers are eluted from the support. This can be achieved by various methods, such as changing the buffer conditions (pH, ionic strength), using a competing ligand, or denaturing the aptamer-fluorogen complex.
-
-
Amplification:
-
The eluted sequences are reverse transcribed (for RNA aptamers) and then amplified by PCR.[12]
-
-
Preparation for the Next Round:
-
The amplified DNA is used as a template for the next round of selection. For RNA aptamers, the DNA is first transcribed back into RNA.[13]
-
-
Monitoring and Sequencing:
-
The enrichment of binding sequences is monitored throughout the SELEX process. After a sufficient number of rounds (typically 8-20), the enriched pool of aptamers is cloned and sequenced to identify individual aptamer candidates.[13]
-
-
Characterization:
-
Individual aptamer candidates are then characterized for their binding affinity and fluorescence enhancement properties.
-
Characterization: Fluorescence Titration for Binding Affinity (Kd) Determination
Fluorescence titration is a common method to determine the dissociation constant (Kd), a measure of the binding affinity between the aptamer and the fluorogen.[14][15]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorogen in a suitable binding buffer. The concentration should be low enough to ensure that the fluorescence signal is proportional to the concentration of the bound complex.[15]
-
Prepare a series of aptamer solutions at different concentrations in the same binding buffer. The aptamer should be properly folded by heating to 95°C for 3 minutes and then rapidly cooling on ice.[14]
-
-
Instrument Setup:
-
Set up a fluorometer with the appropriate excitation and emission wavelengths for the fluorogen-aptamer complex.[15]
-
-
Titration:
-
Place a fixed volume of the fluorogen solution into a cuvette.
-
Make an initial fluorescence reading of the fluorogen alone (this serves as the baseline).
-
Add small, incremental volumes of the aptamer stock solution to the cuvette, mixing thoroughly after each addition.[15]
-
Record the fluorescence intensity after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Correct the fluorescence readings for dilution effects.
-
Plot the change in fluorescence intensity as a function of the total aptamer concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding equation) using non-linear regression analysis to determine the dissociation constant (Kd).[16]
-
Applications in Research and Drug Development
The unique properties of fluorogen-aptamer systems have led to their adoption in a wide range of applications, including:
-
Live-cell RNA Imaging: By genetically fusing an aptamer tag to an RNA of interest, its localization, trafficking, and dynamics can be visualized in living cells.[2]
-
Biosensing: Aptamers can be designed to undergo a conformational change upon binding to a target molecule (other than the fluorogen), which in turn affects their ability to bind the fluorogen. This allosteric regulation forms the basis of highly specific biosensors for metabolites, proteins, and metal ions.
-
High-Throughput Screening: The fluorescence turn-on mechanism is well-suited for developing high-throughput screening assays for drug discovery, allowing for the rapid identification of molecules that modulate the interaction between an aptamer and its target.
-
Diagnostics: The high specificity and sensitivity of fluorogen-aptamer systems are being explored for the development of novel diagnostic tools for detecting disease biomarkers.
Conclusion
Fluorogen-aptamer systems represent a significant advancement in our ability to study and manipulate biological systems at the molecular level. Their combination of genetic encodability, high specificity, and real-time fluorescence reporting provides a powerful platform for a diverse array of applications in basic research and drug development. As the toolbox of fluorogens and aptamers continues to expand and their properties are further optimized, their impact on the life sciences is poised to grow even more profound.
References
- 1. Frontiers | Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes [frontiersin.org]
- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 11. In vitro selection of aptamers and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining SELEX Screening and Rational Design to Develop Light-up Fluorophore-RNA Aptamer Pairs for RNA Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japtamers.co.uk [japtamers.co.uk]
- 15. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with DFHBI and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic dye DFHBI and its derivatives for live-cell imaging of RNA. By binding to specific RNA aptamers like Spinach and Broccoli, these dyes enable real-time visualization of RNA localization, trafficking, and dynamics within living cells.
Introduction
The ability to visualize RNA in living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The this compound-RNA aptamer system offers a powerful and versatile tool for this purpose. This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a cell-permeable, non-toxic small molecule that is intrinsically non-fluorescent.[1][2] However, upon binding to a specific RNA aptamer, such as Spinach or Broccoli, its fluorescence is dramatically enhanced, allowing for the specific labeling and imaging of the target RNA.[1][3] This "light-up" technology provides a genetically encodable and highly specific method for RNA imaging, analogous to the use of Green Fluorescent Protein (GFP) for proteins.[1][4]
This document outlines the properties of this compound and its brighter analog, this compound-1T, compares the commonly used RNA aptamers, and provides detailed protocols for staining and imaging in live mammalian, bacterial, and yeast cells.
Fluorogen and RNA Aptamer Properties
The choice of fluorogen and RNA aptamer is critical for successful live-cell imaging. The following tables summarize the key properties of this compound, this compound-1T, and the Spinach2 and Broccoli RNA aptamers to guide your selection.
Table 1: Properties of this compound and this compound-1T
| Property | This compound | This compound-1T | Reference(s) |
| Full Chemical Name | 3,5-difluoro-4-hydroxybenzylidene imidazolinone | (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one | [1][2] |
| Molecular Weight | 252.22 g/mol | --- | |
| Excitation Max (bound) | ~447 nm (with Spinach2) | ~472 nm (with Broccoli) | [1] |
| Emission Max (bound) | ~501 nm (with Spinach2) | ~507 nm (with Broccoli) | [1] |
| Solubility | Soluble up to 100 mM in DMSO | Soluble in DMSO | [5] |
| Key Advantages | Cost-effective | Brighter signal, lower background, better signal-to-noise ratio, optimized for standard FITC filter sets | [1][6] |
| Cell Permeability | Readily cell-permeable | Readily cell-permeable | [1][2] |
| Cytotoxicity | Generally low | Generally low | [2][6] |
Table 2: Comparison of Spinach2 and Broccoli RNA Aptamers
| Property | Spinach2 | Broccoli | Reference(s) |
| Size | ~98 nucleotides | ~49 nucleotides (monomeric) | [3][7] |
| Relative Brightness | Bright, but can be dimmer in mammalian cells | Brighter and more robust fluorescence in vivo | [1][3] |
| Thermostability | Improved over original Spinach | Higher thermostability | [1][3] |
| Magnesium Dependence | Higher dependence | Lower dependence | [3][8] |
| Folding Efficiency | Prone to misfolding without a scaffold | More context-independent folding | [1][3] |
| Recommended Fluorogen | This compound, this compound-1T | This compound-1T for optimal brightness | [5][9] |
Experimental Workflow and Signaling Pathway
The fundamental principle of this compound-based RNA imaging involves the introduction of an RNA aptamer sequence into the target RNA, followed by the addition of the this compound fluorogen, which then binds to the aptamer and becomes fluorescent.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.addgene.org [media.addgene.org]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for DFHBI in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorogenic RNA aptamers, such as Spinach and Broccoli, in conjunction with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), provides a powerful tool for real-time monitoring of in vitro transcription. This system allows for the direct visualization and quantification of RNA synthesis without the need for radioactive isotopes or complex downstream processing. When the transcribed RNA aptamer folds into its specific three-dimensional structure, it binds to this compound, causing the otherwise non-fluorescent dye to emit a bright green fluorescence. This fluorescence is directly proportional to the amount of RNA produced, enabling kinetic studies of transcription and high-throughput screening of factors that modulate RNA polymerase activity. This document provides detailed application notes and protocols for utilizing this compound in in vitro transcription assays.
Principle of the Assay
The core of the assay is the interaction between a specific RNA aptamer (e.g., Spinach or Broccoli) and the this compound fluorophore. In solution, this compound is in a flexible state and exhibits minimal fluorescence. Upon transcription of the DNA template containing the aptamer sequence, the nascent RNA folds into a specific conformation that creates a binding pocket for this compound. This binding event restricts the rotational freedom of this compound, leading to a significant increase in its fluorescence quantum yield. The resulting fluorescence can be monitored in real-time using a fluorescence plate reader or other suitable detection instruments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives in in vitro transcription assays, compiled from various studies. These values can serve as a starting point for assay optimization.
Table 1: Optimal Concentrations of this compound and its Derivatives
| Fluorophore | RNA Aptamer | Optimal Concentration (µM) | Context |
| This compound | Spinach/Broccoli | 10 - 20 | In vitro transcription monitoring[1] |
| This compound-1T | F30-2xdBroccoli | 80 - 160 | Dynamic growth experiments in microplate readers[2][3] |
| This compound-1T | Broccoli | 40 | In vitro transcription, clear signal observed[2][3] |
| This compound | Spinach-mini | Up to 20 | High-throughput transcription assay |
| This compound | Spinach2 | 10 | In vitro kinetics assay[4] |
| This compound | Broccoli | 10 | In vitro kinetics assay[4] |
Table 2: Kinetic Parameters of this compound-Aptamer Interaction
| RNA Aptamer | Fluorophore | Parameter | Value | Conditions |
| Spinach2 | This compound | Fast phase rate constant (k_on) | 0.56 s⁻¹ | 37 °C, 3 mM MgCl₂[4][5] |
| Broccoli | This compound | Fast phase rate constant (k_on) | 0.35 s⁻¹ | 37 °C, 3 mM MgCl₂[4][5] |
| Spinach | This compound | Binding rate (k_bind) | Varies with concentration | Low light level[6] |
| Spinach | This compound | Unbinding rate (k_unbind) | Varies with concentration | Low light level[6] |
Table 3: Signal-to-Noise Ratios
| RNA Aptamer | Fluorophore | Signal-to-Noise Ratio | Context |
| F30-2xdBroccoli | This compound-1T | High | Microplate reader-based gene expression evaluation[2][3] |
| Spinach | This compound | >2000-fold fluorescence enhancement | Upon binding[7] |
Experimental Protocols
Protocol 1: Real-Time In Vitro Transcription Monitoring with Broccoli Aptamer
This protocol describes a standard real-time in vitro transcription assay using a linear DNA template encoding the Broccoli aptamer and T7 RNA polymerase.
Materials:
-
Linear DNA template containing a T7 promoter upstream of the Broccoli aptamer sequence (~120 bp)[8]
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution (10 mM each of ATP, GTP, CTP, UTP)
-
This compound or this compound-1T (stock solution in DMSO)
-
RNase-free water
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with excitation/emission filters for GFP/FITC (e.g., Ex: 472 nm, Em: 507 nm)
Procedure:
-
Template Preparation: Prepare the linear DNA template by PCR amplification.[5] Purify the PCR product to remove primers and dNTPs.
-
Reaction Setup: On ice, prepare a master mix for the in vitro transcription reaction. For a 50 µL reaction, combine the following components:
-
5 µL of 10x Transcription Buffer
-
5 µL of 10 mM rNTP mix
-
1 µg of linear DNA template[5]
-
This compound or this compound-1T to a final concentration of 10-40 µM
-
RNase-free water to a final volume of 48 µL
-
-
Initiate Transcription: Add 2 µL of T7 RNA Polymerase to the master mix.[5] Mix gently by pipetting.
-
Plate Reader Setup: Immediately transfer the reaction mixture to a pre-warmed (37 °C) well of the microplate.
-
Real-Time Monitoring: Place the plate in the fluorescence plate reader, pre-heated to 37 °C.[4] Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for the desired duration (e.g., 1-2 hours).
-
Data Analysis: Subtract the background fluorescence from a no-template control. Plot the fluorescence intensity versus time to observe the transcription kinetics.
Protocol 2: Endpoint In Vitro Transcription Assay with Gel-Based Visualization
This protocol is suitable for laboratories without a real-time fluorescence plate reader and utilizes gel electrophoresis for visualization.
Materials:
-
Same as Protocol 1
-
10x Loading Buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Polyacrylamide gel (e.g., 10-15% TBE-Urea gel)
-
1x TBE Buffer
-
This compound staining solution (10 µM this compound in 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)[9]
-
SYBR Gold or other nucleic acid stain (optional)
-
Gel imaging system with blue light excitation
Procedure:
-
In Vitro Transcription: Perform the in vitro transcription reaction as described in Protocol 1 (steps 1-3), but incubate at 37 °C for a fixed time (e.g., 1 hour).
-
Stop Reaction: Stop the reaction by adding an equal volume of 10x Loading Buffer.
-
Gel Electrophoresis: Denature the samples by heating at 95 °C for 5 minutes and then place on ice. Load the samples onto the polyacrylamide gel and run the electrophoresis in 1x TBE buffer until the dye front reaches the bottom.
-
This compound Staining: After electrophoresis, carefully remove the gel and wash it three times with deionized water for 5 minutes each.[9] Stain the gel with the this compound staining solution for 15-30 minutes at room temperature in the dark.[9]
-
Visualization: Image the gel using a gel doc system with blue light excitation. The transcribed Broccoli aptamer will appear as a fluorescent band.
-
(Optional) Total RNA Staining: After imaging the this compound fluorescence, the gel can be washed with water and then stained with SYBR Gold or another nucleic acid stain to visualize all RNA species, including any degradation products.[10]
Diagrams
Caption: Mechanism of fluorescence activation in this compound-based in vitro transcription assays.
Caption: General experimental workflow for this compound-based in vitro transcription assays.
References
- 1. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of In Vitro and Cellular Turn-on Kinetics for Fluorogenic RNA Aptamers [jove.com]
- 5. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feilab.uchicago.edu [feilab.uchicago.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ProtocolsBroccoliAptamerInVitroAssays < Lab < TWiki [barricklab.org]
- 9. media.addgene.org [media.addgene.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Creating Genetically Encoded RNA Biosensors with DFHBI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetically encoded RNA biosensors are powerful tools for real-time monitoring of specific RNA molecules and metabolites within living cells. This technology leverages the interaction between a specific RNA aptamer and a small, cell-permeable fluorogen, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), or its derivatives.[1][2] Upon binding to its cognate RNA aptamer, the otherwise non-fluorescent this compound undergoes a conformational change that results in a significant increase in fluorescence, mimicking the properties of Green Fluorescent Protein (GFP).[2] This "light-up" system allows for the direct visualization of RNA transcription, localization, and dynamics, as well as the detection of specific metabolites through the allosteric regulation of the RNA aptamer's folding.[1][3][4]
This document provides detailed application notes and protocols for the design, construction, and implementation of this compound-based RNA biosensors for researchers in basic science and drug development.
Principle of this compound-Based RNA Biosensors
The core of a this compound-based RNA biosensor consists of two key components: a genetically encoded RNA aptamer and the synthetic fluorogen this compound or its analogue, this compound-1T.[3][5] The RNA aptamer, such as Spinach, Broccoli, or their improved variants, is an RNA sequence that has been selected in vitro to fold into a specific three-dimensional structure that creates a binding pocket for this compound.[1][2] In the absence of the aptamer, this compound is in a flexible state and exhibits negligible fluorescence.[2] When the RNA aptamer is transcribed and correctly folded, it sequesters this compound, restricting its rotational freedom and leading to a bright green fluorescence.[2]
Biosensors for specific target molecules are often created by integrating a ligand-binding aptamer (a riboswitch) with the this compound-binding aptamer.[1][6] The binding of the target molecule to the riboswitch induces a conformational change in the entire RNA structure, which in turn modulates the folding and, consequently, the fluorescence of the this compound-binding aptamer.[1][7] This allosteric regulation allows for the indirect detection of a wide range of small molecules.[1][8]
Quantitative Data of this compound and Related Aptamers
The selection of the appropriate RNA aptamer and fluorogen is critical for the sensitivity and brightness of the biosensor. The following table summarizes key quantitative data for commonly used components.
| Component | Parameter | Value | Reference |
| This compound | Excitation Maximum (bound to Spinach2) | 447 nm | [9] |
| Emission Maximum (bound to Spinach2) | 501 nm | [9] | |
| Molecular Weight | 252.22 g/mol | [9] | |
| Solubility | Soluble to 100 mM in DMSO | [9] | |
| This compound-1T | Key Advantage | Brighter fluorescence and lower background compared to this compound | [2][5] |
| Spinach Aptamer | Binding Affinity for this compound (EC50) | ~340 nM | [6] |
| Mango Aptamer | Binding Affinity for YO3-biotin | 26 nM | [6] |
| Broccoli Aptamer | Fluorogen | Binds this compound-1T | [2] |
Experimental Protocols
Design of the RNA Biosensor Construct
The design of the RNA biosensor is a critical step that determines its specificity and dynamic range. A common strategy involves the fusion of a target-sensing aptamer (riboswitch) to a this compound-binding aptamer.
Protocol:
-
Target Aptamer Selection: Identify a known RNA aptamer (riboswitch) that binds to your small molecule of interest. Databases such as Rfam can be a valuable resource.
-
Reporter Aptamer Selection: Choose a this compound-binding aptamer. "Broccoli" and its variants are often preferred for their improved brightness and stability in cells.[2]
-
Construct Design:
-
Allosteric Fusion: Design a single RNA transcript where the target aptamer and the reporter aptamer are linked. The binding of the target molecule to its aptamer should induce a conformational change that is transmitted to the reporter aptamer, either promoting or inhibiting its folding and fluorescence. This often involves a "transducer stem" that connects the two domains.[1]
-
Split Aptamer Approach: In this design, the this compound-binding aptamer is split into two non-functional halves. The interaction with a target molecule (which can be another RNA or a protein) brings the two halves together, reconstituting the aptamer and restoring fluorescence.[1]
-
-
Genetic Encoding: Clone the DNA sequence encoding the RNA biosensor into an appropriate expression vector (e.g., a plasmid) under the control of a suitable promoter (e.g., a constitutive or inducible promoter depending on the experimental needs).
In Vitro Characterization of the RNA Biosensor
Before moving to cellular experiments, it is crucial to characterize the biosensor's performance in vitro.
Protocol:
-
In Vitro Transcription: Synthesize the RNA biosensor from the DNA template using an in vitro transcription kit (e.g., T7 RNA polymerase-based).
-
RNA Purification: Purify the transcribed RNA using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or commercially available RNA purification kits.
-
Fluorescence Assay:
-
Prepare a reaction buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2, pH 7.4).
-
Fold the RNA by heating to 90°C for 1 minute followed by rapid cooling on ice for 2 minutes.
-
Add this compound (or this compound-1T) to the folded RNA at a final concentration of 10-40 µM.[3]
-
In a parallel experiment, add the target molecule at varying concentrations to assess the biosensor's response.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the this compound-aptamer complex (e.g., Ex: 447 nm, Em: 501 nm for this compound with Spinach2).
-
Calculate the fold-change in fluorescence in the presence and absence of the target molecule.
-
In Vivo Application and Imaging
Once validated in vitro, the RNA biosensor can be expressed in living cells for real-time imaging.
Protocol:
-
Cell Transfection/Transformation: Introduce the expression vector containing the RNA biosensor into the desired cell line (e.g., mammalian cells, bacteria).
-
Cell Culture: Culture the cells under appropriate conditions to allow for the expression of the RNA biosensor.
-
Fluorogen Loading: Add this compound or this compound-1T to the cell culture medium. An optimal concentration typically ranges from 20 to 100 µM, which should be determined empirically for each cell type and experimental setup.[3][5] Incubate for at least 30 minutes to allow for cell penetration and binding to the RNA aptamer.
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for GFP or FITC (e.g., excitation ~470 nm, emission ~510 nm).
-
Acquire images to observe the localization and intensity of the fluorescent signal, which corresponds to the location and abundance of the target RNA or metabolite.
-
For dynamic studies, perform time-lapse imaging after the addition of a stimulus or drug.
-
Visualizing Workflows and Pathways
To better illustrate the underlying principles and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of a this compound-based RNA biosensor.
Caption: Experimental workflow for creating and using RNA biosensors.
Applications in Drug Development
This compound-based RNA biosensors offer several advantages for drug discovery and development:
-
High-throughput Screening: These biosensors can be used to develop cell-based assays for screening large compound libraries to identify molecules that modulate the activity of a specific enzyme or metabolic pathway.[7]
-
Target Validation: They can be employed to monitor the engagement of a drug with its RNA target in living cells, providing crucial information for lead optimization.
-
Mechanism of Action Studies: By visualizing the spatiotemporal dynamics of target RNAs or metabolites, these biosensors can help elucidate the mechanism of action of novel drug candidates.
-
Toxicity Screening: Biosensors for specific metabolites can be used to assess the off-target effects of drugs on cellular metabolism.
Conclusion
Genetically encoded RNA biosensors utilizing this compound provide a versatile and powerful platform for studying RNA biology and cellular metabolism with high spatiotemporal resolution. The protocols and data presented here offer a comprehensive guide for researchers to design, validate, and implement these innovative tools in their own research, with significant potential to accelerate discoveries in basic research and drug development.
References
- 1. RNA-Based Fluorescent Biosensors for Live Cell Imaging of Small Molecules and RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a genetically encodable FRET system using fluorescent RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorogenic RNA-Based Biosensors of Small Molecules: Current Developments, Uses, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Real-Time Monitoring of RNA Synthesis with the DFHBI-Broccoli System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to monitor RNA synthesis in real-time provides invaluable insights into gene expression dynamics, RNA processing, and the mechanisms of transcriptional regulation. The DFHBI-Broccoli system is a powerful and versatile tool for the live-cell imaging and in vitro quantification of RNA.[1][2][3] This technology is based on the interaction between a small, engineered RNA aptamer, termed "Broccoli," and a cell-permeable, non-fluorescent dye, this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone).[1][4] Upon binding to the correctly folded Broccoli aptamer, this compound becomes highly fluorescent, emitting a green light that can be readily detected and quantified.[1][4] This system offers a genetically encoded, minimally invasive method for tracking RNA transcripts without the need for fluorescent protein tags, which require translation.[2][3]
The Broccoli aptamer is a significant improvement over its predecessor, Spinach, exhibiting greater thermal stability, lower magnesium dependence, and more efficient folding within cellular environments.[5] These characteristics contribute to a brighter and more robust fluorescent signal, making it a preferred choice for many applications.[6] This document provides detailed application notes and experimental protocols for utilizing the this compound-Broccoli system to monitor RNA synthesis in real-time.
Data Presentation
Quantitative Comparison of RNA Aptamer-Fluorophore Complexes
| Property | Broccoli-DFHBI | Broccoli-DFHBI-1T | Spinach2-DFHBI-1T | Reference(s) |
| Size (nucleotides) | ~49 nt | ~49 nt | ~98 nt | [6] |
| Excitation Max (nm) | ~447 nm | ~472 nm | ~470 nm | [1][6] |
| Emission Max (nm) | ~501 nm | ~507 nm | ~505 nm | [1][6] |
| Brightness | Standard | ~40% brighter than Broccoli-DFHBI | - | [1] |
| Thermal Stability (Tm) | - | ~48 °C | ~37 °C | [7] |
| Fluorophore | This compound | This compound-1T | This compound-1T | [1] |
Recommended Fluorophore Concentrations for Various Applications
| Application | Fluorophore | Typical Concentration Range | Incubation Time | Reference(s) |
| In Vitro Transcription | This compound-1T | 10 µM | Added at start of reaction | [8] |
| Live-Cell Imaging (Bacteria) | This compound-1T | 20 µM | 45 minutes | [9] |
| Live-Cell Imaging (Mammalian) | This compound or this compound-1T | 20-200 µM | 30-60 minutes | [6][10] |
| In-Gel Staining | This compound or this compound-1T | 0.5 µM - 10 µM | 3-5 minutes | [1][11] |
Signaling Pathway and Experimental Workflow
This compound-Broccoli Signaling Pathway
Caption: Mechanism of fluorescence activation in the this compound-Broccoli system.
General Experimental Workflow for Real-Time RNA Monitoring
Caption: A generalized workflow for experiments using the this compound-Broccoli system.
Experimental Protocols
Protocol 1: Real-Time Monitoring of In Vitro Transcription
This protocol allows for the quantitative measurement of RNA synthesis in a cell-free system.[2][12]
Materials:
-
Linearized DNA template containing a T7 promoter followed by the Broccoli aptamer sequence.
-
T7 RNA Polymerase and corresponding transcription buffer.
-
Ribonucleoside triphosphates (NTPs).
-
This compound-1T stock solution (e.g., 10 mM in DMSO).
-
Nuclease-free water.
-
Fluorescence plate reader with excitation at ~472 nm and emission detection at ~507 nm.
Procedure:
-
Reaction Setup: In a microplate well, assemble the in vitro transcription reaction on ice. A typical 50 µL reaction includes:
-
5 µL 10x T7 Transcription Buffer
-
2 µL of each NTP (100 mM)
-
1 µL DNA template (10 nM final concentration)[2]
-
1 µL T7 RNA Polymerase
-
0.5 µL this compound-1T (10 µM final concentration)
-
Nuclease-free water to 50 µL
-
-
Real-Time Measurement: Immediately place the microplate into a pre-warmed (37°C) fluorescence plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 2-4 hours).[6]
-
Data Analysis: Plot fluorescence intensity versus time to obtain the transcription kinetics. The rate of fluorescence increase is proportional to the rate of RNA synthesis.
Protocol 2: Live-Cell Imaging of RNA Synthesis in Mammalian Cells
This protocol describes the visualization of Broccoli-tagged RNA transcripts in living mammalian cells.[1][6]
Materials:
-
Mammalian cells (e.g., HEK293T) cultured on imaging-compatible dishes.
-
Expression plasmid encoding the Broccoli-tagged RNA of interest.
-
Appropriate transfection reagent.
-
Cell culture medium (phenol red-free for imaging).
-
This compound or this compound-1T stock solution.
-
Fluorescence microscope with a suitable filter set (e.g., FITC or GFP).
Procedure:
-
Cell Culture and Transfection: Culture mammalian cells to an appropriate confluency and transfect them with the plasmid encoding the Broccoli-tagged RNA using a suitable transfection reagent.[6]
-
Expression: Allow the cells to express the RNA for 24-48 hours post-transfection.[6]
-
Fluorogen Loading: Approximately 30-60 minutes before imaging, replace the cell culture medium with pre-warmed, phenol (B47542) red-free imaging medium containing this compound or this compound-1T at a final concentration of 20-200 µM.[6][10] Incubate at 37°C in a CO2 incubator.
-
Washing (Optional): To reduce background fluorescence, you can gently wash the cells once with pre-warmed medium before imaging.[10]
-
Imaging: Mount the cells on a fluorescence microscope. Acquire images using appropriate excitation/emission filters and exposure times.[6]
-
Image Analysis: Perform background subtraction using images of untransfected cells treated with the fluorogen to isolate the specific signal from the RNA aptamer.[6]
Protocol 3: In-Gel Detection of Broccoli-Tagged RNA
This protocol is useful for verifying the expression and integrity of Broccoli-tagged RNA transcripts.[1]
Materials:
-
Total RNA isolated from cells expressing the Broccoli-tagged transcript.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
This compound staining solution (e.g., 10 µM this compound in a buffer of 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).[8][11]
-
A non-selective nucleic acid stain (e.g., SYBR Gold) for total RNA visualization.
-
Gel imager with appropriate filters for green fluorescence and the total nucleic acid stain.
Procedure:
-
RNA Electrophoresis: Separate the isolated total RNA using denaturing PAGE.
-
This compound Staining: After electrophoresis, carefully remove the gel and place it in the this compound staining solution. Incubate for approximately 5 minutes with gentle agitation.[1]
-
Imaging (Broccoli Signal): Image the gel using a channel with excitation around 470 nm and emission around 532 nm.[1] This will specifically reveal the bands containing the Broccoli aptamer.
-
Total RNA Staining: Following this compound imaging, stain the same gel with a non-selective nucleic acid stain like SYBR Gold according to the manufacturer's protocol.
-
Imaging (Total RNA): Re-image the gel using the appropriate settings for the total nucleic acid stain. This allows for the visualization of all RNA bands, including the Broccoli-tagged transcript, to confirm its size and integrity.[1]
Applications in Drug Development
The this compound-Broccoli system offers several applications in the field of drug development:
-
High-Throughput Screening: The in vitro transcription assay can be adapted for high-throughput screening of compound libraries to identify inhibitors or activators of specific RNA polymerases or transcription factors.[4]
-
Mechanism of Action Studies: By monitoring the real-time synthesis of a target RNA, researchers can investigate how a drug candidate affects transcription dynamics.
-
RNA-Targeted Therapeutics: The system can be used to study the binding and functional effects of small molecules or antisense oligonucleotides that target specific RNA structures.
-
Monitoring RNA Processing: By tagging specific pre-mRNAs, it is possible to visualize and quantify splicing and other RNA processing events in living cells.
Conclusion
The this compound-Broccoli system provides a robust and sensitive platform for the real-time monitoring of RNA synthesis.[3] Its ease of use, genetic encodability, and bright signal make it an invaluable tool for basic research into gene expression and for applied research in drug discovery and development. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this technology to gain deeper insights into the dynamic world of the transcriptome.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broccoli aptamer allows quantitative transcription regulation studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broccoli aptamer allows quantitative transcription regulation studies in vitro | PLOS One [journals.plos.org]
- 4. Fluorescent RNA aptamers as a tool to study RNA-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Up Split Broccoli Aptamer as a Versatile Tool for RNA Assembly Monitoring in Cell-Free TX-TL Systems, Hybrid RNA/DNA Origami Tagging and DNA Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. protobiology.org [protobiology.org]
Application Notes and Protocols for Plasmid Design: Expressing Spinach-Tagged RNA
Introduction
The ability to visualize RNA in living cells is crucial for understanding its diverse roles in gene expression, regulation, and disease. The Spinach technology, an RNA mimic of Green Fluorescent Protein (GFP), provides a powerful tool for this purpose.[1][2] It utilizes a genetically encoded RNA aptamer, termed "Spinach," that binds to a cell-permeable, non-fluorescent dye (a GFP chromophore mimic like DFHBI) and activates its fluorescence.[1][3] This system allows for the real-time tracking of specific RNA molecules within their native cellular environment.[1]
Unlike protein-based tags like GFP, Spinach allows for the direct imaging of both coding and non-coding RNAs without the need for protein translation.[1] Since the initial development of Spinach, several improved variants have been engineered, including Spinach2, Baby Spinach, and Broccoli, which offer enhanced brightness, thermal stability, and folding properties.[4][5][6] This document provides detailed application notes and protocols for the rational design of expression plasmids to successfully tag and visualize RNAs of interest using the Spinach system.
Application Note 1: Core Principles of Plasmid Design
The successful expression of a functional, fluorescent Spinach-tagged RNA hinges on the careful design of the expression vector. The key components to consider are the vector backbone, promoter, the Spinach aptamer cassette itself, and the terminator sequence.
1. Vector Backbone Selection: The choice of plasmid backbone depends on the target organism and desired expression levels.
-
Mammalian Expression: Standard mammalian expression vectors like pcDNA3.1(+) are commonly used.[7] For high expression in specific cell lines like HEK293-T, vectors containing an SV40 origin of replication are advantageous, as these cells express the T antigen.[8]
-
Bacterial Expression: For expression in E. coli, vectors such as pUC18 or pKK3535 (for ribosomal RNA tagging) can be utilized.[4] Plasmids with a T7 promoter are suitable for in vitro transcription or for expression in bacterial strains engineered to express T7 RNA polymerase.[9][10]
2. Promoter Selection: The promoter drives the transcription of the RNA of interest and must be chosen based on the desired expression level and cellular context.
-
RNA Polymerase III Promoters (e.g., U6): These promoters are ideal for expressing short, non-coding RNAs. They have well-defined start sites and termination signals (a simple poly(T) tract), which is beneficial for producing precisely defined RNA transcripts.[11] This is often the preferred choice for expressing standalone Spinach aptamers or fusions with small RNAs.
-
RNA Polymerase II Promoters (e.g., CMV): These promoters are used for expressing messenger RNAs (mRNAs) and long non-coding RNAs.[12] When tagging an mRNA, the Spinach cassette is typically inserted into the 5' or 3' untranslated region (UTR) to avoid interfering with translation.
3. The Spinach Aptamer Cassette: This is the core functional element. Several variants exist, each with distinct properties. The choice of aptamer and its placement are critical for maximizing fluorescence.
-
Spinach Variants: Spinach2 is a significant improvement over the original Spinach, offering better folding and thermal stability, resulting in a brighter signal in cells.[6][8] Broccoli is another popular variant that is smaller and shows robust fluorescence in the complex intracellular environment.[5] Baby Spinach is a miniaturized version of the original, which may reduce potential artifacts when fused to other RNAs.[4][13]
-
Stabilizing Scaffolds: The folding and stability of the Spinach aptamer can be highly context-dependent.[6] To improve folding, the aptamer is often embedded within a structurally stable RNA scaffold, such as a transfer RNA (tRNA).[8][14] This approach has been shown to enhance the fluorescence and stability of the aptamer.[8]
-
Fusion Position: The Spinach cassette can be fused to either the 5' or 3' end of the target RNA.[8] It is recommended to test both configurations, as the optimal position for proper folding of both the target RNA and the aptamer can vary.[8]
4. Terminator Selection: The terminator sequence signals the end of transcription.
-
Prokaryotic Terminators: Rho-independent terminators, such as the T7 or rrnB terminators, are commonly used in bacterial expression plasmids.[15] They function by forming a stable hairpin structure in the nascent RNA.[15]
-
Eukaryotic Terminators: For Pol II transcripts, a polyadenylation signal (e.g., from SV40 or BGH) is required for proper transcript processing and termination.[15] For Pol III transcripts, a short stretch of thymidines (poly(T)) in the DNA template is sufficient to terminate transcription.[11]
Caption: Key components of a Spinach-tagged RNA expression vector.
Quantitative Data Summary
The selection of an RNA aptamer is critical for experimental success. The following tables summarize the key quantitative differences between Spinach2 and Broccoli, two of the most effective variants for in-vivo imaging.
Table 1: Comparison of Spinach2 and Broccoli Aptamers
| Property | Spinach2 | Broccoli | Reference(s) |
|---|---|---|---|
| Size (nucleotides) | ~98 nt | ~49 nt | [5] |
| Relative Brightness | Lower | Higher in vivo | [4][5] |
| Thermostability | Lower | Higher | [5] |
| Mg²⁺ Dependence | High | Low | [5] |
| Folding Efficiency | Context-dependent | More robust |[5][6] |
Table 2: Photophysical Properties of Fluorogen-Bound Aptamers
| Property | Value (with this compound-1T) | Reference(s) |
|---|---|---|
| Excitation Max (nm) | ~470 | [5] |
| Emission Max (nm) | ~505 | [5] |
| Quantum Yield | 0.414 | [5] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 28,900 | [5] |
| Dissociation Constant (Kd, nM) | 305 ± 39 |[5] |
Experimental Protocols
Protocol 1: Plasmid Construction for Spinach-Tagged RNA
This protocol provides a general workflow for cloning a Spinach aptamer cassette into a mammalian expression vector.
Materials:
-
Expression vector (e.g., pcDNA3.1(+))
-
DNA fragment containing the Spinach aptamer sequence (synthesized or from a template plasmid)
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Methodology:
-
Insert Design: Design the DNA insert containing the Spinach cassette. If fusing to an RNA of interest, include its sequence upstream or downstream of the aptamer. Flank the entire construct with appropriate restriction sites that are compatible with your chosen expression vector.
-
Vector and Insert Preparation:
-
Perform a restriction digest of both the expression vector and the DNA fragment containing the Spinach cassette.
-
Use 1-2 µg of plasmid DNA and a molar excess of the insert DNA.
-
Incubate at the recommended temperature (usually 37°C) for 1-2 hours.
-
Run the digested products on an agarose (B213101) gel and purify the desired DNA bands using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction using a 3:1 molar ratio of insert to vector.
-
Add T4 DNA Ligase and its buffer.
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for your vector.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid LB medium overnight.
-
Purify the plasmid DNA using a miniprep kit.[16]
-
Verify the correct insertion of the Spinach cassette by restriction digest analysis and Sanger sequencing.
-
Protocol 2: Transfection of Mammalian Cells
This protocol describes a general method for transiently transfecting mammalian cells (e.g., HEK293-T, HeLa) with the Spinach expression plasmid.
Materials:
-
HEK293-T or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Purified Spinach expression plasmid
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine 2000)
-
Opti-MEM or serum-free medium
-
Multi-well plates (e.g., 6-well or 96-well)
Methodology:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 70-90% confluency at the time of transfection. For a 6-well plate, seed approximately 2.5 x 10⁵ cells per well.
-
Transfection Complex Preparation (Example using a lipid-based reagent):
-
For each well of a 6-well plate, dilute 2.5 µg of plasmid DNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of the transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by flicking the tube and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection:
-
Add the DNA-lipid complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Return the cells to the incubator (37°C, 5% CO₂).
-
-
Expression: Allow the cells to express the Spinach-tagged RNA for 24-48 hours before proceeding to imaging.
Protocol 3: Live-Cell Imaging of Spinach-Tagged RNA
This protocol outlines the steps for preparing transfected cells and imaging the fluorescently tagged RNA.
Materials:
-
Transfected cells expressing Spinach-tagged RNA
-
This compound fluorophore (e.g., from Lucerna Technologies)
-
Live-cell imaging solution or appropriate buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., EGFP or FITC channel)
Methodology:
-
Cell Preparation:
-
If necessary, re-plate the transfected cells onto glass-bottom dishes or plates suitable for high-resolution microscopy.
-
Allow cells to adhere for at least 4-6 hours.
-
-
Fluorophore Incubation:
-
Wash the cells once with a pre-warmed imaging buffer (e.g., Live Cell Imaging Solution).
-
Prepare a working solution of this compound in the imaging buffer. A final concentration of 20-40 µM is typically effective.[8][9]
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9]
-
-
Imaging:
-
Place the dish on the stage of a fluorescence microscope.
-
Use a standard EGFP/FITC filter set (Excitation: ~470 nm, Emission: ~505 nm) to visualize the Spinach-DFHBI complex.[5]
-
Acquire images using appropriate exposure times (typically 100-1000 ms, depending on expression levels and microscope sensitivity).
-
-
Controls: Always include control cells in your experiment:
-
Untransfected cells treated with this compound (to assess background fluorescence).
-
Cells transfected with a plasmid expressing a fluorescent protein (e.g., GFP or mCherry) to verify transfection efficiency.
-
Caption: From plasmid construction to live-cell RNA imaging.
Caption: Mechanism of fluorescence activation for Spinach RNA.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 3. Fluorescence imaging of cellular metabolites with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A superfolding Spinach2 reveals the dynamic nature of trinucleotide repeat RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Human Immunodeficiency Virus RNAs in living cells using Spinach RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Production of RNA Aptamers and Nanoparticles: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing and expressing circular RNA aptamers to regulate mammalian cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA aptamers as tools for the purification and analysis of in vivo assembled ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Plasmid Prep Protocols: Guide to Key Steps & Materials [thermofisher.com]
Application Note: Fluorescence Microscopy Setup for DFHBI Imaging
Introduction
The development of fluorogenic RNA aptamers that bind to and activate the fluorescence of specific chromophores has revolutionized the study of RNA localization and dynamics in living cells. The 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivatives are cell-permeable small molecules that are essentially non-fluorescent in solution but become brightly fluorescent upon binding to specific RNA aptamers like Spinach, Spinach2, and Broccoli.[1][2] This system, often referred to as an "RNA mimic of GFP," allows for the genetic encoding of fluorescent RNAs, enabling researchers to visualize their trafficking, processing, and interactions in real-time.[1][3] This application note provides a comprehensive guide to the setup of a fluorescence microscope for this compound imaging, including recommended hardware, detailed experimental protocols, and strategies for optimizing image acquisition.
Principle of this compound-Aptamer System
The core of this imaging technology lies in the specific interaction between a genetically encoded RNA aptamer and the this compound fluorophore. The RNA aptamer, which can be fused to a target RNA of interest, folds into a specific three-dimensional structure that creates a binding pocket for this compound.[2] This binding event constrains the conformation of this compound, leading to a significant increase in its fluorescence quantum yield.[4] The system is highly specific, with minimal background fluorescence from unbound this compound.[5][6] The brighter derivative, this compound-1T, is often used to improve the signal-to-noise ratio in imaging experiments.[5][7]
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Illuminating the Transcriptome: A Guide to RNA Localization and Trafficking Studies Using the DFHBI Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The ability to visualize RNA localization and trafficking in living cells is paramount to understanding gene expression, regulation, and the pathogenesis of various diseases. The DFHBI protocol, utilizing a fluorogenic module composed of the small molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) and a specific RNA aptamer, offers a powerful and versatile method for real-time imaging of RNA in vivo. This document provides detailed application notes and experimental protocols for employing the this compound system to study RNA dynamics. It includes a summary of quantitative data, step-by-step methodologies for key experiments, and visual diagrams of the underlying mechanisms and workflows.
Introduction
The spatial and temporal regulation of RNA is a critical layer of gene expression control. Traditional methods for RNA detection, such as in situ hybridization, are often limited to fixed cells, precluding the study of dynamic processes. The development of genetically encoded RNA tags that bind to and activate the fluorescence of otherwise non-fluorescent dyes has revolutionized the field of RNA biology.
The this compound/aptamer system is a prime example of such a "light-up" RNA imaging technology.[1][2] An RNA of interest is genetically tagged with a specific aptamer sequence, such as Spinach, Spinach2, or Broccoli.[3][4][5] When the cell-permeable and essentially non-fluorescent this compound molecule is introduced, it binds to the folded aptamer, leading to a significant increase in fluorescence that allows for the visualization of the tagged RNA.[1][6][7] This system has been successfully employed to image RNA in both bacterial and mammalian cells.[1][8]
Key Components and Characteristics
The success of the this compound protocol hinges on the interplay between the fluorophore and the RNA aptamer. Several iterations of both components have been developed to enhance brightness, stability, and folding efficiency.
Fluorophores:
-
This compound: The original fluorophore, which mimics the chromophore of Green Fluorescent Protein (GFP).
-
This compound-1T: A derivative of this compound that exhibits higher specific fluorescence and lower background signals when bound to aptamers like Spinach2, making it suitable for imaging with standard GFP filter sets.[9][10]
RNA Aptamers:
-
Spinach and Spinach2: Early versions of the aptamer. Spinach2 was engineered for improved thermal stability and folding.[4]
-
Broccoli: A smaller, more thermostable aptamer with a lower dependence on magnesium concentration for proper folding, making it advantageous for in vivo applications.[3][5]
-
dimeric Broccoli (dBroccoli): Offers enhanced fluorescence signaling for tracking the localization of transcripts.[1]
Quantitative Data Summary
The selection of the appropriate fluorophore and aptamer is critical for successful RNA imaging experiments. The following table summarizes key quantitative data for commonly used components of the this compound system.
| Component | Excitation Max (nm) | Emission Max (nm) | Key Features | References |
| This compound | 447 (bound to Spinach2) | 501 (bound to Spinach2) | Original GFP-mimicking fluorophore. | |
| This compound-1T | 472 / 482 (bound to Spinach2) | 505 / 507 | Higher specific fluorescence and lower background compared to this compound. Compatible with GFP filter sets. | [9][10] |
| Spinach2 | N/A | N/A | Improved folding and thermal stability over the original Spinach aptamer. | [4] |
| Broccoli | N/A | N/A | Smaller, more thermostable, and less magnesium-dependent than Spinach2. Does not require a tRNA scaffold for in vivo folding. | [3][5] |
Experimental Protocols
This section provides detailed protocols for the validation and application of the this compound system for RNA imaging.
Protocol 1: In Vitro Validation of Aptamer-Tagged RNA Fluorescence
This protocol is essential to confirm that the RNA of interest, when tagged with an aptamer, can fold correctly and induce fluorescence upon this compound binding.
Materials:
-
Purified aptamer-tagged RNA
-
This compound or this compound-1T (e.g., 40 mM stock in DMSO)
-
Reaction Buffer (40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)
-
Fluorimeter
Procedure:
-
Prepare a 40 mM stock solution of this compound or this compound-1T in anhydrous DMSO. This stock can be stored at 4°C in the dark.[8]
-
Immediately before use, dilute the this compound/DFHBI-1T stock to 100 µM in water.[8]
-
In a suitable reaction vessel for your fluorimeter, prepare a 200 µL solution containing 1 µM of the purified aptamer-tagged RNA and 10 µM of the diluted this compound/DFHBI-1T in the reaction buffer.[8]
-
Mix the components and immediately measure the fluorescence in a fluorimeter using the appropriate excitation and emission wavelengths (see table above).
-
Controls:
-
Negative Control: A solution containing only the fluorophore in the reaction buffer.
-
Positive Control: A solution containing a well-characterized, functional aptamer (e.g., F30-2xdBroccoli alone) with the fluorophore.
-
-
Data Analysis: Compare the fluorescence signal of your tagged RNA to the positive and negative controls. A folding efficiency of 50% or higher compared to the positive control is generally sufficient for proceeding to in-cell experiments.[1]
Protocol 2: Live-Cell Imaging of Aptamer-Tagged RNA in Mammalian Cells
This protocol outlines the steps for visualizing the localization of aptamer-tagged RNA in live mammalian cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding the aptamer-tagged RNA of interest
-
Transfection reagent
-
Cell culture medium
-
This compound or this compound-1T (e.g., 20 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., GFP filters for this compound-1T)
Procedure:
-
Cell Transfection:
-
Plate HEK293T cells in a suitable imaging dish or plate.
-
Transfect the cells with the plasmid encoding the aptamer-tagged RNA using a standard transfection protocol.
-
Allow for sufficient time for RNA expression (typically 24-48 hours).
-
-
Dye Loading:
-
Washing:
-
Aspirate the dye-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove unbound fluorophore.[10]
-
-
Imaging:
-
Replace the PBS with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.
-
Immediately image the cells using a fluorescence microscope. It is recommended to minimize exposure to bright light to reduce photobleaching.[1]
-
Specificity Check: To confirm that the signal is specific to the RNA-fluorophore complex, the fluorescence should diminish after washing out the dye and reappearance upon re-addition.[8]
-
Protocol 3: In-Gel Staining to Verify Expression of Aptamer-Tagged RNA
This protocol allows for the verification of the expression and integrity of the aptamer-tagged RNA from cell lysates.
Materials:
-
Cells expressing the aptamer-tagged RNA
-
Cell lysis buffer and RNA extraction kit
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
This compound staining solution (e.g., 10-20 µM this compound in buffer)
-
A non-selective nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
RNA Extraction:
-
Lyse the cells expressing the aptamer-tagged RNA.
-
Isolate the total RNA using a standard RNA extraction protocol.
-
-
Denaturing PAGE:
-
Separate the total RNA using denaturing PAGE.
-
-
This compound Staining:
-
After electrophoresis, incubate the gel in a solution containing this compound to visualize the bands corresponding to the folded, functional aptamer-tagged RNA.
-
-
Total RNA Staining:
-
Subsequently, stain the same gel with a non-selective nucleic acid stain like SYBR Gold to visualize all RNA bands.
-
-
Analysis:
-
Compare the this compound-stained bands with the total RNA stain to confirm the presence and integrity of the full-length, aptamer-tagged transcript.[1]
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core principles and experimental processes of the this compound protocol.
Caption: Mechanism of this compound fluorescence activation upon binding to an RNA aptamer.
Caption: A typical experimental workflow for studying RNA in live cells using this compound.
Troubleshooting and Considerations
-
Low Signal: If the fluorescence signal is weak, consider optimizing the expression of the tagged RNA, using a brighter aptamer/fluorophore combination (e.g., Broccoli with this compound-1T), or increasing the number of aptamer tags on the RNA of interest.
-
High Background: Ensure thorough washing after dye incubation to minimize background fluorescence from unbound this compound. The use of this compound-1T can also help reduce background.[9]
-
Photostability: this compound-based complexes can be prone to photobleaching.[1] It is advisable to use the lowest possible laser power and exposure times during imaging. The reversible nature of the bleaching, where a photo-isomerized fluorophore can be replaced by a fresh one from the solution, can mitigate this issue to some extent.[1]
-
Aptamer Folding: The context of the RNA of interest can influence the folding and function of the aptamer. In vitro validation is a crucial step to ensure the tagged RNA is fluorescent. Some aptamers, like Broccoli, are less dependent on cellular factors for folding.[5]
Conclusion
The this compound protocol provides a robust and adaptable framework for the real-time visualization of RNA in living cells. By carefully selecting the appropriate fluorophore and aptamer and following optimized protocols, researchers can gain valuable insights into the dynamic processes of RNA localization, trafficking, and regulation. This technology holds significant promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptamer-based RNA Imaging | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Imaging mRNA trafficking in living cells using fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
Measuring the Binding Affinity of DFHBI to RNA Aptamers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the fluorogen 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and specific RNA aptamers, such as Spinach and Broccoli, has emerged as a powerful tool for visualizing RNA in living cells.[1][2] This "light-up" system, where this compound fluorescence is dramatically enhanced upon binding to its cognate RNA aptamer, provides a genetically encodable alternative to fluorescent proteins for RNA tracking and quantification.[3] A critical parameter in the development and application of these systems is the binding affinity (typically expressed as the dissociation constant, Kd) between this compound and the RNA aptamer. A lower Kd value signifies a tighter binding interaction.
This document provides detailed application notes and experimental protocols for the quantitative measurement of this compound-RNA aptamer binding affinity. The methodologies covered include fluorescence titration, a direct and widely used method for this specific system, as well as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for a more comprehensive biophysical characterization.
Data Presentation: Quantitative Binding Affinity of this compound to RNA Aptamers
The binding affinity of this compound and its derivatives to various RNA aptamers has been determined using several biophysical techniques. The following table summarizes key quantitative data for some of the most common this compound-responsive aptamers.
| RNA Aptamer | Ligand | Kd (nM) | Technique | Reference |
| Spinach | This compound | 420 ± 40 | Fluorescence Titration | [4][5] |
| Spinach2 | This compound | ~500 | Not Specified | [6] |
| Broccoli | This compound-1T | Not specified, but noted for improved stability | Not Specified | [2] |
| Baby Spinach | DBrHBI | Not specified, competitive binding assessed | Fluorescence competitive ligand binding assay | [7] |
| Baby Spinach | MFHBI | Not specified, competitive binding assessed | Fluorescence competitive ligand binding assay | [7] |
Note: The binding affinity can be influenced by experimental conditions such as buffer composition, temperature, and the presence of metal ions. Direct comparison of Kd values should be made with consideration of these factors.
Experimental Protocols
Fluorescence Titration
This is the most direct method to determine the Kd of the this compound-RNA aptamer interaction, leveraging the fluorescence enhancement of this compound upon binding.
Principle: A fixed concentration of the RNA aptamer is titrated with increasing concentrations of this compound. The increase in fluorescence intensity is measured at each this compound concentration and is directly proportional to the concentration of the fluorescent complex. The data is then fit to a binding isotherm to determine the Kd.
Materials:
-
Purified RNA aptamer
-
This compound (or this compound-1T) stock solution in DMSO (e.g., 10 mM)
-
Binding Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)
-
Fluorometer and microplates or cuvettes
Protocol:
-
RNA Aptamer Preparation:
-
Synthesize or purchase the RNA aptamer of interest.
-
To ensure proper folding, dilute the RNA aptamer to the desired final concentration (e.g., 50-100 nM) in the binding buffer.
-
Heat the RNA solution to 70-95°C for 3-10 minutes, followed by slow cooling to room temperature (or on ice) to facilitate correct folding.[8][9]
-
-
This compound Dilution Series:
-
Prepare a series of this compound dilutions in the binding buffer from your stock solution. The final concentrations should span a range from well below to well above the expected Kd (e.g., 0.1 nM to 10 µM).
-
-
Fluorescence Measurement:
-
In a 96-well plate or cuvette, mix the folded RNA aptamer with each concentration of this compound.[9]
-
Include control wells with this compound in buffer alone (no RNA) to measure background fluorescence.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 15-30 minutes).[9]
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the this compound-aptamer complex (e.g., excitation ~447 nm, emission ~501 nm for Spinach2-DFHBI).
-
-
Data Analysis:
-
Subtract the background fluorescence (from this compound alone) from the fluorescence readings of the corresponding this compound concentrations with the RNA aptamer.
-
Plot the background-corrected fluorescence intensity against the this compound concentration.
-
Fit the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism, Origin) to determine the Kd. The equation is: Y = Bmax * [X] / (Kd + [X]) where Y is the fluorescence intensity, X is the this compound concentration, and Bmax is the maximum fluorescence intensity at saturation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, enthalpy ΔH, and entropy ΔS).[10][11]
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (RNA aptamer) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Materials:
-
Purified, high-concentration RNA aptamer (e.g., 10-50 µM)
-
High-concentration this compound solution (e.g., 100-500 µM)
-
Identical buffer for both RNA and this compound solutions (dialysis is recommended to minimize dilution heats)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Prepare both the RNA aptamer and this compound solutions in the exact same, degassed buffer.
-
The concentration of the RNA aptamer in the cell should be approximately 10-100 times the expected Kd. The this compound concentration in the syringe should be 10-20 times the RNA concentration.
-
-
ITC Experiment:
-
Load the RNA aptamer solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).[10]
-
Perform a series of small, sequential injections of this compound into the RNA solution.[10] The first injection is typically smaller and is discarded from the analysis.
-
Allow the system to equilibrate between injections.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to RNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the ITC software to determine Kd, stoichiometry (n), and ΔH. ΔS can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association rate constant, kon, and dissociation rate constant, koff) from which the Kd can be calculated (Kd = koff / kon).[12][13][14]
Principle: One binding partner (e.g., a biotinylated RNA aptamer) is immobilized on a sensor chip surface. The other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Materials:
-
Biotinylated RNA aptamer
-
Streptavidin-coated sensor chip
-
This compound solution series in running buffer
-
SPR instrument and associated buffers (running buffer, regeneration solution)
Protocol:
-
Aptamer Immobilization:
-
Binding Analysis:
-
Flow a series of concentrations of this compound in running buffer over the sensor chip surface at a constant flow rate.
-
Monitor the SPR response (in Resonance Units, RU) over time. This will generate association and dissociation curves for each concentration.
-
-
Regeneration:
-
After each this compound injection, flow a regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) over the chip to remove the bound this compound, preparing the surface for the next injection.[14]
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Globally fit the association and dissociation curves for all this compound concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the kon and koff values, from which the Kd is calculated.
-
Mandatory Visualizations
References
- 1. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A Small‐Molecule Approach Enables RNA Aptamers to Function as Sensors for Reactive Inorganic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japtamers.co.uk [japtamers.co.uk]
- 11. Monitoring RNA-ligand interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance investigation of RNA aptamer-RNA ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Investigation of RNA Aptamer–RNA Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols for High-Throughput Screening Assays Using DFHBI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of the fluorogen 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivatives in combination with specific RNA aptamers, such as Spinach and Broccoli, has emerged as a powerful tool for high-throughput screening (HTS) in drug discovery and other research areas. This system functions as a genetically encodable fluorescent reporter, where the binding of the cell-permeable, non-fluorescent this compound to its cognate RNA aptamer induces a significant increase in fluorescence. This "light-up" mechanism provides a direct and sensitive readout of the aptamer's expression, which can be coupled to various biological processes, making it an ideal platform for HTS assays.
These application notes provide a comprehensive guide to utilizing this compound-based reporter systems for HTS campaigns, covering the underlying principles, detailed experimental protocols for both in vitro and cell-based assays, data analysis, and hit validation strategies.
Principle of the this compound-Aptamer System
The core of this reporter system is the specific interaction between this compound and an RNA aptamer. RNA aptamers are short, structured RNA molecules that can be selected to bind to specific ligands with high affinity and specificity. The Spinach and Broccoli aptamers, and their optimized variants, have been engineered to fold into a structure that mimics the beta-barrel of Green Fluorescent Protein (GFP). When this compound binds within this structure, its rotational freedom is restricted, leading to a significant enhancement of its quantum yield and resulting in a bright green fluorescence.[1][2]
This system offers several advantages for HTS:
-
Genetic Encodability: The RNA aptamer can be genetically fused to a gene of interest, allowing for the monitoring of its transcription in real-time.
-
Low Background: this compound is essentially non-fluorescent in its unbound state, leading to a high signal-to-background ratio upon binding to the aptamer.[1][2]
-
Cell Permeability: this compound and its derivatives are cell-permeable, enabling their use in live-cell assays.[3]
-
Rapid Signal Development: The fluorescence signal develops rapidly upon transcription and folding of the aptamer and binding of this compound, allowing for kinetic measurements.
Quantitative Performance of this compound-Based HTS Assays
The robustness and reliability of an HTS assay are critical for its success. The following table summarizes key quantitative performance metrics from various studies that have utilized the this compound-aptamer system, demonstrating its suitability for high-throughput applications.
| Assay Type | Aptamer | This compound Derivative | S/B Ratio | Z' Factor | Hit Rate (%) | Reference |
| In vitro Transcription | Spinach-mini | This compound | >10 | ~0.8 | N/A | [4] |
| Cell-based Reporter (E. coli) | F30-2xdBroccoli | This compound-1T | >25 | >0.8 | N/A | [1][5] |
| Cell-based Reporter (E. coli) | Tornado Broccoli | This compound-1T | >10 | N/A | N/A | [1][5] |
| In vitro Transcription Inhibition | Spinach | This compound | N/A | >0.7 | ~0.1 | [4] |
S/B Ratio: Signal-to-Background Ratio; Z' Factor: A statistical measure of assay quality, where a value > 0.5 is considered excellent for HTS.
Signaling Pathway and Experimental Workflow
A common application of the this compound-aptamer system in drug discovery is to screen for modulators of a specific signaling pathway that results in the transcriptional activation or repression of a target gene. The aptamer sequence is placed under the control of a promoter that is regulated by the signaling pathway of interest.
Caption: A typical HTS workflow using the this compound-aptamer system.
Experimental Protocols
Protocol 1: In Vitro Transcription-Based HTS Assay for Inhibitors
This protocol is designed to screen for small molecules that inhibit the activity of a specific RNA polymerase or transcription factor in a cell-free system.
Materials:
-
Linear DNA template containing the promoter of interest upstream of the Spinach or Broccoli aptamer sequence.
-
RNA Polymerase (e.g., T7 RNA Polymerase or M. tuberculosis RNA Polymerase). *[4] Ribonucleoside triphosphates (NTPs).
-
This compound (e.g., from Sigma-Aldrich, Cat# SML1627).
-
RNase inhibitors (e.g., RiboLock).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 125 mM KCl, 5 mM MgCl₂. *[4] Compound library dissolved in DMSO.
-
384-well, black, clear-bottom microplates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Assay Plate Preparation:
-
Dispense 100 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.
-
For controls, dispense DMSO only (negative control) and a known inhibitor (positive control) into designated wells.
-
-
Master Mix Preparation:
-
Prepare a master mix containing all reaction components except the initiating NTP. This includes the DNA template (e.g., 5 nM), RNA polymerase (e.g., 100 nM), three of the four NTPs (e.g., 150 µM each), this compound (e.g., 20 µM), and RNase inhibitor in the assay buffer.
-
[4]3. Reaction Initiation and Incubation:
- Dispense 9 µL of the master mix into each well of the assay plate.
- Initiate the transcription reaction by adding 1 µL of the fourth NTP (e.g., to a final concentration of 150 µM).
- Incubate the plate at 37°C.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader. [4] * Excitation: 460 ± 20 nm
-
Emission: 510 ± 20 nm
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the linear phase) for each well.
-
Normalize the data to the controls on each plate:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cell-Based HTS Assay for Modulators of Transcription Factor Activity
This protocol describes a cell-based assay to screen for compounds that modulate the activity of a specific transcription factor, leading to a change in the expression of a Broccoli aptamer reporter gene.
Materials:
-
A stable cell line expressing the Broccoli aptamer under the control of a promoter regulated by the transcription factor of interest.
-
Cell culture medium appropriate for the cell line.
-
This compound-1T (a brighter derivative of this compound).
-
Compound library dissolved in DMSO.
-
Positive control (known activator or inhibitor of the pathway).
-
Negative control (DMSO).
-
384-well, black, clear-bottom cell culture plates.
-
Automated liquid handling systems for cell seeding and compound addition.
-
Plate reader with fluorescence detection.
Procedure:
-
Cell Seeding:
-
Seed the engineered cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Addition:
-
Add the compounds from the library (typically at a final concentration of 1-10 µM) and controls to the respective wells.
-
Incubate for a duration sufficient to induce a change in transcription (e.g., 6-24 hours).
-
-
This compound-1T Incubation:
-
Add this compound-1T to each well to a final concentration of 20-40 µM. [3] * Incubate for 30-60 minutes at 37°C to allow for dye uptake and binding to the aptamer.
-
[3]4. Fluorescence Measurement:
- Read the fluorescence intensity of each well using a plate reader.
- Excitation: ~470 nm
- Emission: ~510 nm
-
Data Analysis and Hit Confirmation:
-
Normalize the fluorescence data to the plate controls.
-
Identify primary hits based on a statistically significant change in fluorescence compared to the negative control.
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay (e.g., qPCR for the target gene or a functional assay for the signaling pathway) to rule out artifacts and confirm the mechanism of action.
-
Conclusion
The this compound-aptamer system provides a versatile and robust platform for high-throughput screening. Its low background, high sensitivity, and applicability in both in vitro and live-cell formats make it a valuable tool for drug discovery and basic research. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can effectively implement this technology to identify and characterize novel modulators of a wide range of biological processes.
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput, fluorescent-aptamer-based measurements of steady-state transcription rates for the Mycobacterium tuberculosis RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating RNA-Protein Interactions: Applications of DFHBI in Advanced Fluorescence-Based Assays
For Immediate Release
[City, State] – [Date] – The study of RNA-protein interactions (RPIs) is fundamental to understanding a vast array of cellular processes, from gene regulation to the pathogenesis of diseases. A significant challenge in this field has been the development of robust, sensitive, and genetically encodable systems for monitoring these dynamic interactions in real-time. The advent of the fluorogenic RNA aptamer Spinach and its interaction with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) has provided a powerful tool to address this challenge. This application note details methodologies utilizing the this compound-Spinach system to quantitatively analyze RPIs through Förster Resonance Energy Transfer (FRET) and fluorescence quenching assays, offering researchers a versatile platform for discovery and screening.
Introduction to the this compound-Spinach System
The Spinach RNA aptamer is a synthetically evolved RNA sequence that binds to the cell-permeable, non-toxic molecule this compound.[1] Upon binding, the Spinach aptamer induces a conformational change in this compound, causing it to become highly fluorescent, emitting a green light similar to Green Fluorescent Protein (GFP).[2][3] This "light-up" property of the this compound-Spinach complex allows for the specific visualization of a target RNA by genetically fusing it to the Spinach aptamer.[1] This system has been adapted to create sophisticated assays for monitoring RPIs by incorporating a second fluorescent molecule, enabling the detection of molecular proximity through FRET or fluorescence quenching.[4][5]
Application Note 1: Quantitative Analysis of RNA-Protein Interactions using FRET
Principle:
This method utilizes the Spinach-DFHBI complex as a FRET donor and a fluorescent protein, such as mCherry, fused to a protein of interest as the FRET acceptor.[6] When the RNA-binding protein (RBP) fused to mCherry binds to its target RNA sequence, which is itself fused to the Spinach aptamer, the donor and acceptor fluorophores are brought into close proximity (typically <10 nm). This proximity allows for the non-radiative transfer of energy from the excited Spinach-DFHBI complex to mCherry. The interaction can be quantified by measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor.[5]
Workflow:
The general workflow for a this compound-based FRET assay involves the preparation of a Spinach-tagged target RNA and an mCherry-tagged RBP. These components are then mixed in the presence of this compound, and the fluorescence is measured to determine the extent of the interaction.
Quantitative Data:
The FRET-based assay allows for the determination of the dissociation constant (Kd), a measure of the binding affinity between the RNA and protein. By titrating the concentration of the mCherry-RBP while keeping the concentration of the Spinach-RNA constant, a binding curve can be generated, from which the Kd can be calculated.
| RNA-Protein Pair | Method | Reported Kd (nM) | Reference |
| pp7-RNA - PP7 coat protein | Spinach-mCherry FRET | 25 ± 5 | [4],[6] |
| Wild-type Spinach - this compound | Miniaturized pull-down | 1180 | [7] |
| Spinach-tRNA - this compound | Fluorometer | Not specified | [8] |
Application Note 2: Detection of RNA-Protein Interactions via Fluorescence Quenching
Principle:
This assay leverages the quenching of the Spinach-DFHBI fluorescence upon the binding of a protein. The quenching can occur through various mechanisms, including FRET to a non-fluorescent quencher or a fluorescent acceptor, or through direct contact-mediated quenching.[2] By labeling the RBP with a suitable quencher or a fluorescent dye that can act as a FRET acceptor, the binding event can be monitored as a decrease in the green fluorescence of the Spinach-DFHBI complex.[9]
Logical Relationship:
The binding of the quencher-labeled protein to the Spinach-tagged RNA brings the quencher in close proximity to the this compound fluorophore, leading to a measurable decrease in the fluorescence signal. The degree of quenching is proportional to the fraction of RNA bound to the protein.
Quantitative Data:
Similar to the FRET assay, a fluorescence quenching experiment can be used to determine the binding affinity of an RPI. By titrating the quencher-labeled RBP and measuring the decrease in Spinach-DFHBI fluorescence, a binding curve can be constructed to calculate the Kd.
| RNA-Protein Pair | Quencher/Acceptor | Quenching Efficiency (%) | Reference |
| spinach-pp7 - PP7-N93C-TF3 | TF3 | Concentration-dependent | [4] |
| spinach-pp7 - PP7-mCherry | mCherry | Significant quenching | [6] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Spinach-Tagged RNA
This protocol describes the synthesis of Spinach-tagged RNA using T7 RNA polymerase.[10]
Materials:
-
Linearized DNA template containing the T7 promoter followed by the Spinach-tagged RNA sequence
-
MEGAshortscript™ T7 Transcription Kit (or similar)
-
Nuclease-free water
-
Micro Bio-Spin™ P-6 columns (or similar) for purification
-
Storage buffer (10 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 10 mM KCl)
-
Folding buffer (40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂)
Procedure:
-
Assemble the transcription reaction at room temperature according to the manufacturer's instructions.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the transcribed RNA using a spin column to remove unincorporated nucleotides.
-
Elute the RNA in nuclease-free water and quantify its concentration using a spectrophotometer.
-
To fold the RNA, dilute it in folding buffer, heat at 90°C for 2 minutes, and then cool slowly to room temperature.[10]
Protocol 2: Expression and Purification of mCherry-Tagged RNA-Binding Protein
This protocol provides a general guideline for the expression and purification of an mCherry-tagged RBP from E. coli.
Materials:
-
Expression vector (e.g., pET series) containing the sequence for the mCherry-RBP fusion protein with a His-tag
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Storage buffer (e.g., PBS with 10% glycerol)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the mCherry-RBP with elution buffer.
-
Dialyze the purified protein into storage buffer and store at -80°C.
Protocol 3: FRET-Based RNA-Protein Interaction Assay
This protocol is adapted from methodologies used to study the pp7-RNA and PP7 coat protein interaction.[4][6]
Materials:
-
Folded Spinach-tagged RNA (from Protocol 1)
-
Purified mCherry-tagged RBP (from Protocol 2)
-
10x Assay buffer (e.g., 400 mM HEPES, pH 7.5, 1.25 M KCl, 50 mM MgCl₂)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nuclease-free water
-
96-well black microplate
-
Fluorometer with excitation and emission filters for Spinach-DFHBI (Ex: ~460 nm, Em: ~505 nm) and mCherry (Ex: ~587 nm, Em: ~610 nm)
Procedure:
-
Prepare a dilution series of the mCherry-RBP in 1x assay buffer.
-
In a 96-well plate, set up the reactions with a final volume of 50 µL. To each well, add:
-
Spinach-tagged RNA to a final concentration of 50 nM.
-
This compound to a final concentration of 10 µM.
-
Varying concentrations of mCherry-RBP.
-
1x assay buffer.
-
-
Include control wells:
-
Spinach-RNA and this compound without mCherry-RBP (donor only).
-
mCherry-RBP only (acceptor only).
-
Buffer only (blank).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity.
-
Donor channel: Excite at 460 nm, measure emission at 505 nm.
-
Acceptor/FRET channel: Excite at 460 nm, measure emission at 610 nm.
-
-
Correct for background fluorescence and calculate the FRET efficiency or the change in donor fluorescence.
-
Plot the change in fluorescence as a function of the mCherry-RBP concentration and fit the data to a binding equation to determine the Kd.
Conclusion
The this compound-Spinach system offers a versatile and genetically encodable platform for the quantitative study of RPIs. The FRET and fluorescence quenching assays described provide robust methods for determining binding affinities and for high-throughput screening of potential RPI inhibitors. These techniques are poised to accelerate our understanding of the complex regulatory networks governed by RNA-protein interactions.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Using a Specific RNA-Protein Interaction To Quench the Fluorescent RNA Spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FRET Analysis of RNA –Protein Interactions Using Spinach Aptamers | Springer Nature Experiments [experiments.springernature.com]
- 6. FRET Analysis of RNA -Protein Interactions Using Spinach Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. feilab.uchicago.edu [feilab.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DFHBI Signal-to-Noise Ratio in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in cell-based assays using DFHBI and its derivatives with fluorogenic RNA aptamers like Spinach and Broccoli.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound-1T?
This compound-1T is a derivative of this compound designed for improved performance in live-cell imaging. Key advantages of this compound-1T include:
-
Increased Brightness: The Broccoli-DFHBI-1T complex is approximately 40% brighter than Broccoli-DFHBI.[1]
-
Lower Background: this compound-1T exhibits lower background fluorescence in cells, which contributes to a better signal-to-noise ratio.[1][2][3][4][5][6][7]
-
Optimized Spectra: The excitation and emission maxima of this compound-1T are better suited for standard FITC/GFP filter sets.[1][8][9]
Q2: Which RNA aptamer should I choose: Spinach, Spinach2, or Broccoli?
For most live-cell imaging applications, Broccoli is the recommended choice. Here's a comparison:
-
Spinach: The original aptamer, but it suffers from thermal instability and misfolding at 37°C.[10]
-
Spinach2: An improved version with better thermal stability and folding.[10][11][12]
-
Broccoli: Developed through in-cell selection, it offers significant advantages, including smaller size, higher thermostability, and a much lower dependence on magnesium concentration, leading to brighter and more robust fluorescence in the cellular environment.[10][11][12][13]
Q3: What is the general mechanism of fluorescence activation?
This compound and its derivatives are fluorogens, meaning they are essentially non-fluorescent on their own in solution.[1][3] When they bind to a correctly folded RNA aptamer (like Spinach or Broccoli), the aptamer's structure constrains the fluorophore, leading to a significant increase in its quantum yield and resulting in bright fluorescence.[1][3][5]
Q4: Are this compound and its derivatives toxic to cells?
This compound and its variants are generally considered to have low cytotoxicity and phototoxicity, making them well-suited for live-cell imaging applications.[2][3]
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inefficient RNA Aptamer Expression or Folding | - Verify RNA expression levels using RT-qPCR.- Ensure the use of an appropriate promoter for robust transcription.- For Spinach aptamers, consider flanking them with a tRNA scaffold to improve folding and stability.[10]- The Broccoli aptamer generally exhibits better folding efficiency in cells.[11][12] |
| Suboptimal this compound/DFHBI-1T Concentration | - Titrate the this compound-1T concentration. While 20-40 µM is a common starting point, the optimal concentration can be between 80 and 160 µM for some applications.[6][14]- Ensure the this compound stock solution is properly prepared and stored. It is recommended to resuspend lyophilized dye in DMSO at 20-40 mM.[2] |
| Insufficient Incubation Time | - Increase the incubation time with this compound/DFHBI-1T. A minimum of 5-10 minutes is often suggested, but longer times (e.g., 30 minutes or more) may be necessary.[1][14][15] |
| Incorrect Microscope Filter Set | - Use a filter set that is well-matched to the excitation and emission spectra of the specific this compound-aptamer complex. For this compound-1T, a standard FITC or GFP filter set is generally appropriate.[1][8][9] |
| Low Intracellular Magnesium (Primarily for Spinach Aptamers) | - The fluorescence of Spinach aptamers is highly dependent on magnesium concentration.[11][16] Since free intracellular magnesium levels can be low, this can limit signal.- Consider using the Broccoli aptamer, which has a significantly lower magnesium dependence.[11][12][16] |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Extracellular this compound/DFHBI-1T | - After incubation with the fluorophore, wash the cells once or twice with pre-warmed imaging medium before acquiring images.[14] |
| Non-specific Binding of the Fluorophore | - Use the lowest effective concentration of this compound/DFHBI-1T that provides a sufficient signal.- this compound-1T is reported to have lower background fluorescence compared to this compound.[2][3][4][5][6][7] |
| Cellular Autofluorescence | - Use a media that does not contain phenol (B47542) red or other fluorescent components during imaging.- Acquire images of control cells not expressing the RNA aptamer to establish the baseline level of autofluorescence. |
Problem: Rapid Signal Loss or Photobleaching
| Possible Cause | Recommended Solution |
| Photoconversion and Fluorophore Dissociation | - The primary mechanism for signal loss is a light-induced photoisomerization of this compound, which leads to its dissociation from the aptamer.[17][18][19] This process is reversible as a new, non-isomerized fluorophore from the solution can replace the dissociated one.[1][17]- Minimize exposure to high-intensity excitation light.[1] |
| Inefficient Fluorophore Recycling | - Maintain a sufficient concentration of this compound/DFHBI-1T in the imaging medium to ensure a pool of fresh fluorophores is available for rebinding.[17] |
| Pulsed or Low-Repetition Illumination | - Employing a pulsed illumination scheme with a low repetition rate (e.g., 0.2 Hz to 2 Hz) can significantly increase the total photon flux and steady-state fluorescence intensity by allowing time for the dark state to recover.[17][20] |
| Use of Photostable Derivatives | - Consider using newer, more photostable this compound derivatives like BI, which has been shown to have impaired photoisomerization and enables single-molecule imaging.[3][21][22] |
Data Presentation
Table 1: Comparison of this compound and its Derivatives with RNA Aptamers
| Feature | This compound | This compound-1T | BI |
| Relative Brightness | Baseline | ~1.4x brighter than this compound with Broccoli[1] | Enables single-molecule imaging[3][22] |
| Background Fluorescence | Higher | Lower[2][3][4][5][6][7] | N/A |
| Photostability | Prone to photoisomerization[17][18][19] | Similar to this compound | More photostable[3][21][22] |
| Excitation Max (with Broccoli) | ~447 nm[1] | ~472 nm[1] | N/A |
| Emission Max (with Broccoli) | ~501 nm[1] | ~507 nm[1] | N/A |
| Filter Set Compatibility | Less optimal for standard sets | Good for FITC/GFP sets[1][8][9] | N/A |
Table 2: Performance Characteristics of Spinach2 vs. Broccoli Aptamers
| Property | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T |
| Size | Larger | 49 nucleotides (smaller)[11] |
| Thermostability (Tm) | ~37 °C[11] | ~48 °C[11] |
| Magnesium Dependence | Higher | Markedly lower[11][12][16] |
| Relative Brightness in Cells | Lower | Higher[10][12] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling and Imaging
-
Cell Preparation: Culture cells expressing the RNA aptamer of interest to the desired confluency in an imaging-compatible dish or plate.
-
Prepare this compound-1T Working Solution: Dilute a 20-40 mM DMSO stock solution of this compound-1T into pre-warmed, serum-free cell culture medium to a final concentration of 20-160 µM. Prepare this solution fresh.[14][15]
-
Cell Incubation: Remove the existing culture medium from the cells and gently wash twice with pre-warmed phosphate-buffered saline (PBS). Add the this compound-1T working solution to the cells, ensuring the cell monolayer is completely covered.[15]
-
Incubation: Incubate the cells for at least 30 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding to the RNA aptamer.[14]
-
Washing (Optional): To reduce background fluorescence, you can wash the cells once with pre-warmed imaging medium before proceeding to imaging.[14]
-
Imaging: Image the cells using a fluorescence microscope equipped with an appropriate filter set (e.g., FITC/GFP for this compound-1T).[1] To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal.
Protocol 2: Optimizing this compound-1T Incubation Time
-
Preparation: Seed cells expressing the RNA aptamer in multiple wells or dishes. Include control cells not expressing the aptamer to measure background.
-
Incubation Series: Prepare a working solution of this compound-1T at a fixed concentration (e.g., 40 µM). Incubate different sets of cells for varying durations (e.g., 15, 30, 45, 60, 90, and 120 minutes).[14]
-
Image Acquisition: At each time point, acquire fluorescence images from several fields of view for both the aptamer-expressing and control cells.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the expressing cells (Signal).
-
Measure the mean fluorescence intensity of the non-expressing cells or a background region (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) by dividing the Signal by the Noise.
-
Plot the SNR against the incubation time to determine the optimal duration.
-
Signaling Pathways and Workflows
Caption: Mechanism of this compound-based fluorescence activation in cells.
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. labgagnon.com [labgagnon.com]
- 17. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lucernatechnologies.com [lucernatechnologies.com]
Technical Support Center: DFHBI Fluorescence In Vivo
Welcome to the technical support center for DFHBI and this compound-like fluorophores for in vivo RNA imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
Encountering issues with your in vivo this compound fluorescence experiments? The table below summarizes common problems, their potential causes, and recommended solutions to help you optimize your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Insufficient RNA Aptamer Expression: The expression level of the RNA aptamer (e.g., Spinach, Broccoli) may be too low for detection.[1] 2. Incorrect RNA Folding: The RNA aptamer may not be folding correctly in the cellular environment, preventing this compound binding.[2] 3. Inadequate this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short for sufficient cellular uptake and binding.[1] 4. Poor Cellular Uptake of this compound: The specific cell type or tissue may have limited permeability to this compound.[3][4] 5. Suboptimal Imaging Conditions: Incorrect filter sets or imaging parameters can lead to poor signal detection.[1] | 1. Verify RNA Expression: Confirm RNA aptamer expression using a sensitive method like RT-qPCR or by staining total RNA on a gel with this compound.[1] 2. Optimize RNA Aptamer Design: Utilize stabilized aptamer scaffolds (e.g., tRNA scaffolds) to promote proper folding.[3][4] 3. Optimize this compound Delivery: Titrate this compound concentration (a typical starting point is 20-40 µM, but optimal concentrations can be higher, e.g., 80-160 µM for this compound-1T in some cases) and incubation time (starting from 30 minutes and increasing in increments).[1][3] 4. Use this compound Derivatives: Consider using this compound derivatives like this compound-1T, which can exhibit improved cellular permeability and brightness.[5][6] 5. Use Appropriate Filter Sets: Ensure the use of appropriate filter sets for the specific this compound-aptamer complex (e.g., FITC filter sets for Broccoli-DFHBI-1T).[5][7] |
| High Background Fluorescence | 1. Excess Extracellular this compound: Residual this compound in the imaging media can contribute to background noise.[1] 2. Nonspecific Binding of this compound: this compound may interact nonspecifically with intracellular components, leading to background fluorescence.[8] 3. Cellular Autofluorescence: Endogenous fluorophores within the cells or tissue can generate background signal.[6][8] | 1. Wash Step: Include a wash step with fresh, pre-warmed media after this compound incubation to remove excess fluorophore.[1] 2. Use this compound-1T: this compound-1T generally exhibits lower background fluorescence compared to this compound.[5][8][9] 3. Background Subtraction: Acquire images of control cells/tissues not expressing the RNA aptamer and use these for background subtraction during image analysis.[6][7] |
| Rapid Photobleaching | 1. Photo-induced Isomerization: this compound undergoes a reversible photo-induced cis-trans isomerization, rendering the complex non-fluorescent.[5][10][11] 2. Slow Fluorophore Recycling: The rate of dissociation of the photoisomerized (trans) this compound and rebinding of a fresh (cis) this compound molecule can be slow, leading to a decrease in signal under continuous illumination.[10][11] | 1. Minimize Light Exposure: Reduce the intensity and duration of excitation light.[5] 2. Pulsed Illumination: Employ a pulsed illumination imaging strategy to allow for fluorescence recovery between exposures.[5][12][13] 3. Use Photostable Derivatives: Utilize this compound derivatives like BI, which exhibit enhanced photostability due to faster unbinding of the photoisomerized form.[2][14][15] |
| Cellular Toxicity | 1. High this compound Concentration or Prolonged Exposure: Although generally considered to have low cytotoxicity, high concentrations or long incubation times may induce cellular stress.[1][16] | 1. Perform Cytotoxicity Assays: Determine the optimal, non-toxic concentration and incubation time for your specific cell line or animal model.[1] 2. Monitor Cell Health: Regularly assess cell morphology and viability during long-term imaging experiments. |
Quantitative Data Summary
The choice of fluorophore can significantly impact the quality of in vivo imaging. The following table provides a comparison of key quantitative parameters for this compound and its derivatives.
| Fluorophore | Key Characteristics | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability | Reference(s) |
| This compound | Original fluorophore, cost-effective. | 447 (bound to Spinach2) | 501 (bound to Spinach2) | Baseline | Low; reversible photobleaching. | [5][17] |
| This compound-1T | Brighter than this compound with lower background. | 472 (bound to Broccoli) | 507 (bound to Broccoli) | ~40% brighter than this compound. | Similar to this compound, but improved signal-to-noise can enhance apparent stability. | [5][9] |
| BI | Higher affinity for Broccoli, markedly higher fluorescence and photostability in cells. | ~472 | ~507 | Significantly brighter in cells than this compound-1T. | Higher; loses 50% signal in ~2.9s vs ~0.6s for this compound-1T. | [2][14][15] |
Experimental Protocols
Protocol 1: Optimizing this compound/DFHBI-1T Concentration and Incubation Time
This protocol outlines a method to determine the optimal this compound or this compound-1T concentration and incubation time to maximize the signal-to-noise ratio (SNR) in your in vivo experiments.
Materials:
-
Cells or animal model expressing the RNA aptamer of interest.
-
This compound or this compound-1T stock solution (e.g., 10-40 mM in DMSO).
-
Appropriate cell culture medium or vehicle for in vivo administration.
-
Fluorescence microscope with appropriate filter sets.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Preparation of this compound Working Solutions: Prepare a series of working solutions of this compound or this compound-1T at different concentrations (e.g., 10, 20, 40, 80, 160 µM) in pre-warmed cell culture medium or the appropriate in vivo delivery vehicle.
-
Incubation:
-
For cell culture: Replace the existing medium with the this compound-containing medium and incubate for varying durations (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.
-
For in vivo models: Administer the this compound solution via the chosen route (e.g., intravenous, intraperitoneal) and acquire images at different time points post-injection.
-
-
Image Acquisition: At each time point and concentration, acquire fluorescence images from multiple fields of view or regions of interest. Include a negative control group (no RNA aptamer expression) to measure background fluorescence.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the fluorescently labeled cells/tissue (Signal).
-
Measure the mean fluorescence intensity of the background region or control group (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) using the formula: SNR = Signal / Noise .
-
Plot the SNR as a function of concentration and incubation time to determine the optimal conditions that yield the highest SNR before plateauing or decreasing.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photobleaching with this compound and how can I mitigate it?
A1: The primary cause of photobleaching is a reversible photo-induced isomerization of the this compound molecule from its fluorescent cis form to a non-fluorescent trans form.[5][10][11] This process leads to a rapid decrease in the fluorescence signal under continuous illumination. To mitigate this, you can:
-
Reduce light exposure: Use the lowest possible excitation light intensity and shortest exposure times.[5]
-
Implement pulsed imaging: Use a pulsed illumination protocol, which allows the non-fluorescent trans-DFHBI to unbind and be replaced by a fresh, fluorescent cis-DFHBI molecule from the surrounding environment between light pulses.[5][12][13]
-
Use more photostable derivatives: Consider using this compound derivatives like BI, which has been shown to have improved photostability in live cells.[2][14][15]
Q2: I am not seeing any fluorescent signal. What are the first troubleshooting steps I should take?
A2: If you are not observing a fluorescent signal, consider the following initial steps:
-
Confirm RNA aptamer expression: Ensure that your RNA aptamer is being expressed at sufficient levels. You can verify this using methods like RT-qPCR.[1]
-
Optimize this compound concentration and incubation: Your this compound concentration may be too low, or the incubation time too short. A typical starting point is 20-40 µM for 30 minutes, but this often requires optimization for each specific system.[1]
-
Check your filter sets: Make sure your microscope's excitation and emission filters are appropriate for the specific this compound-aptamer complex you are using. For example, a FITC filter set is generally suitable for Broccoli-DFHBI-1T.[5]
Q3: What are the main differences between this compound, this compound-1T, and BI?
A3: this compound is the original fluorophore. This compound-1T is a derivative that is approximately 40% brighter and provides a better signal-to-noise ratio due to lower background fluorescence.[5][9] BI is a more recent derivative that exhibits higher affinity for the Broccoli aptamer, leading to significantly brighter fluorescence and improved photostability in living cells compared to this compound-1T.[2][14][15]
Q4: Is this compound toxic to cells or animals?
A4: this compound and its derivatives are generally considered to have low cytotoxicity and are well-tolerated in live-cell and in vivo imaging studies.[1][16] However, it is always recommended to perform a cytotoxicity assay for your specific cell line or animal model, especially for long-term experiments or when using high concentrations.[1]
Q5: How does this compound enter living cells?
A5: this compound is a cell-permeable small molecule, allowing it to passively diffuse across the cell membrane to bind to its target RNA aptamer within the cell.[5]
Visual Guides
Experimental Workflow for Optimizing this compound Imaging
Caption: Workflow for optimizing this compound concentration and incubation time.
Troubleshooting Logic for Low Fluorescence Signal
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.addgene.org [media.addgene.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. feilab.uchicago.edu [feilab.uchicago.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing DFHBI-Based RNA Imaging
Welcome to the technical support center for improving the signal of DFHBI and its derivatives in mammalian cells. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in live-cell RNA imaging using fluorogenic RNA aptamers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Insufficient incubation time. | Increase the incubation time in increments of 15-30 minutes and monitor the signal. A typical starting point is 30 minutes.[1] |
| Low this compound/DFHBI-1T concentration. | Increase the fluorophore concentration. Optimal concentrations for this compound-1T have been found to be between 80 and 160 µM in some experiments.[1][2][3] | |
| Low expression or improper folding of the RNA aptamer. | Verify aptamer expression using RT-qPCR. To check for proper folding, isolate total RNA, run it on a denaturing PAGE gel, and stain with this compound to visualize the Broccoli-tagged RNA.[1][4][5] An in vitro fluorescence test should yield 50-100% of the signal from a positive control before proceeding to cellular experiments.[4][5] | |
| Incorrect microscope filter set. | Ensure you are using an appropriate filter set for the this compound-aptamer complex, such as a standard FITC or GFP filter cube (e.g., 480/40 nm excitation and 535/50 nm emission).[1][5][6] | |
| Suboptimal RNA aptamer choice. | Consider using the Broccoli aptamer, which exhibits improved folding, thermostability, and brightness in mammalian cells compared to Spinach and Spinach2.[4][7] | |
| High Background Fluorescence | Excess extracellular this compound/DFHBI-1T. | After incubation, wash the cells once or twice with pre-warmed medium before imaging.[1] |
| Non-specific binding of the fluorophore. | Use this compound-1T, which has been shown to have a lower background signal than this compound in cells.[4][6][8][9] | |
| Spectral bleed-through from other fluorophores. | When performing multi-color imaging, use narrow emission filters and perform sequential scanning to minimize crosstalk. For example, the tail of the this compound emission can bleed into the red channel.[10] | |
| Rapid Signal Loss (Photobleaching) | Continuous high-intensity illumination. | The photobleaching of this compound is largely reversible.[6][11][12] The photoisomerized, non-fluorescent this compound unbinds and is replaced by a fresh molecule from the medium.[11][13] To mitigate this, use a low-repetition, pulsed illumination scheme (e.g., 50 ms (B15284909) pulses with a few seconds interval) instead of continuous excitation.[11][14][15] |
| Inefficient fluorophore recycling. | Consider using newer this compound derivatives like BI, which are designed for faster unbinding of the photobleached trans-isomer and faster rebinding of the functional cis-isomer, leading to enhanced photostability.[13][16][17] | |
| Cellular Stress or Death | High this compound/DFHBI-1T concentration or prolonged incubation. | Although this compound and its derivatives generally have low cytotoxicity, it is best practice to perform a cytotoxicity assay to determine the optimal concentration and incubation time for your specific cell line, especially for long-term imaging.[1][2][18] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound-1T, and which one should I use?
A1: this compound-1T is a derivative of this compound with a trifluoroethyl group. It offers several key advantages for imaging in mammalian cells:
-
Brighter Signal : The Broccoli-DFHBI-1T complex is approximately 40% brighter than Broccoli-DFHBI.[1][4] In living cells, the signal for Spinach2-DFHBI-1T was over 1.6-fold higher than with this compound.[6]
-
Lower Background : this compound-1T exhibits lower non-specific cellular fluorescence, which improves the signal-to-noise ratio.[2][3][4][8][9]
-
Better Spectral Overlap : The excitation and emission maxima of this compound-1T (approx. 472 nm and 507 nm) are better suited for standard FITC/GFP filter sets than this compound (approx. 447 nm and 501 nm).[4][5]
For most applications in mammalian cells, This compound-1T is the recommended fluorophore due to its superior brightness and signal-to-noise ratio.[4][6]
Q2: Which RNA aptamer is better for mammalian cell imaging: Spinach, Spinach2, or Broccoli?
A2: Broccoli is generally the superior choice for imaging in mammalian cells.[7] It was developed through fluorescence-activated cell sorting in live cells, which selected for aptamers with improved folding efficiency and stability under physiological conditions.[4] Compared to Spinach2, Broccoli shows higher thermostability and a significantly lower dependence on magnesium concentration, leading to more robust fluorescence in the cellular environment.[7]
Q3: How can I improve the stability and expression of my aptamer-tagged RNA?
A3: Embedding the aptamer within a stable RNA scaffold can significantly enhance its folding and protect it from cellular RNases. Commonly used scaffolds include:
-
tRNA Scaffold : Inserting Spinach2 or Broccoli into a modified human tRNALys scaffold has been shown to enhance stability and fluorescence in cells.[2][6]
-
F30 Scaffold : The F30 scaffold can be used to express multiple Broccoli units (e.g., F30-2xdBroccoli), increasing the number of fluorophores per transcript and thus amplifying the signal.[2]
Q4: Is the photobleaching of the this compound-aptamer complex permanent?
A4: No, the photobleaching is largely reversible.[6][11] The process involves a light-induced cis-trans isomerization of the this compound molecule. The non-fluorescent trans isomer unbinds from the aptamer and is replaced by a fresh, fluorescent cis isomer from the surrounding medium, a process known as "fluorophore recycling".[11][12][13][17] This allows the signal to recover in the dark.
Q5: What is a typical starting concentration and incubation time for this compound-1T?
A5: A typical starting point is a concentration of 20-40 µM and an incubation time of 30 minutes at 37°C.[1] However, this should be optimized for your specific cell type and aptamer expression level. Some studies have found optimal this compound-1T concentrations to be as high as 80-160 µM.[1][2][3]
Data Summary Tables
Table 1: Comparison of this compound Derivatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Key Advantages |
| This compound | ~447 | ~501 | Baseline | Cost-effective for in vitro work. |
| This compound-1T | ~472-482 | ~505-507 | ~1.4 - 2.0x vs this compound[1][4][6] | Brighter, lower background, better fit for GFP filters.[4][5][6][8][9] |
| BI | ~472 | ~507 | >2.5x vs this compound-1T | Higher affinity, promotes RNA folding, enhanced photostability.[16][17] |
Table 2: Comparison of RNA Aptamers
| Aptamer | Key Characteristics | Recommended Use |
| Spinach/Spinach2 | Prone to misfolding in cells; higher dependence on Mg2+ concentration.[4][7][18] | Early-generation aptamer; largely superseded by Broccoli for cellular applications. |
| Broccoli | Smaller, more thermostable, folds efficiently under physiological Mg2+ levels.[4][7] | Recommended for most live-cell imaging applications due to robust folding and brightness.[7] |
Visualized Workflows and Pathways
Detailed Experimental Protocols
Protocol 1: Standard this compound-1T Incubation for Live-Cell Imaging
This protocol provides a general guideline for labeling aptamer-tagged RNA in living mammalian cells.
Materials:
-
Mammalian cells expressing the RNA aptamer of interest (e.g., Broccoli).
-
This compound-1T stock solution (e.g., 20-40 mM in DMSO, store at -20°C).[9]
-
Pre-warmed, complete cell culture medium.
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes).
Procedure:
-
Culture your cells to the desired confluency (typically 50-70%) on imaging plates.
-
Prepare the this compound-1T working solution. Dilute the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (start with 20-40 µM).[1] Vortex thoroughly.
-
Carefully remove the existing media from the cells.
-
Gently add the this compound-1T-containing medium to the cells.
-
Incubate the cells for at least 30 minutes at 37°C in a CO₂ incubator.[1]
-
(Optional but Recommended) To reduce background fluorescence, gently wash the cells once with pre-warmed medium just before imaging.[1]
-
Proceed with live-cell imaging using an appropriate filter set (e.g., FITC/GFP channel).[5] Use the lowest possible excitation intensity and consider pulsed illumination to minimize photobleaching.[11]
Protocol 2: Optimization of this compound-1T Incubation Time and Concentration
This protocol helps determine the optimal fluorophore incubation conditions for your specific experimental setup by assessing the signal-to-noise ratio (SNR).
Materials:
-
Same as Protocol 1.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Plate your cells expressing the RNA aptamer and control (non-expressing) cells in multiple wells or dishes.
-
To optimize concentration: Prepare working solutions of this compound-1T at various concentrations (e.g., 10 µM, 20 µM, 40 µM, 80 µM, 160 µM). Incubate separate wells with each concentration for a fixed time (e.g., 30-45 minutes).
-
To optimize time: Prepare a single working solution of this compound-1T (e.g., 40 µM). Incubate the cells and acquire images at different time points (e.g., 15, 30, 45, 60, 90 minutes).[1]
-
For each condition/time point, acquire several fluorescence images from different fields of view.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the cells expressing the aptamer (Signal).
-
Measure the mean fluorescence intensity of a background region or of the non-expressing control cells (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR = Signal / Noise) for each condition.
-
Plot the SNR against concentration or time. The optimal condition is the one that provides the highest SNR without inducing cellular toxicity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.addgene.org [media.addgene.org]
- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 9. lucernatechnologies.com [lucernatechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. feilab.uchicago.edu [feilab.uchicago.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spinach Aptamer Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence with the Spinach™ aptamer and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no fluorescence with the Spinach aptamer?
A1: Low fluorescence is a frequent issue and can stem from several factors:
-
Improper RNA Folding: The Spinach aptamer must fold into a specific G-quadruplex structure to bind the fluorophore and become fluorescent. Incorrect folding is a primary cause of low signal.[1][2][3][4][5][6]
-
Suboptimal Buffer Conditions: The fluorescence of the Spinach-fluorophore complex is highly dependent on the buffer composition, including ion concentrations and pH.[1][7]
-
RNA Degradation: RNA is susceptible to degradation by RNases. Contamination can lead to a significant loss of intact Spinach aptamer.
-
Low RNA Concentration or Purity: Insufficient concentration or the presence of impurities from in vitro transcription or chemical synthesis can result in a weak signal.
-
Fluorophore Issues: Problems with the fluorophore, such as incorrect concentration, degradation, or the use of an inappropriate analog, can lead to diminished fluorescence.
-
Photobleaching and Photoconversion: Continuous high-intensity illumination can cause photobleaching or photoisomerization of the fluorophore, leading to a decrease in fluorescence.[8][9][10]
-
Thermal Instability: The original Spinach aptamer is known for its thermal instability, especially at 37°C, which can lead to misfolding and reduced fluorescence in live-cell imaging.[1][2][3]
Q2: How can I ensure my Spinach aptamer is correctly folded?
A2: Proper folding is critical for Spinach fluorescence. Here are some key strategies:
-
Thermal Annealing: A slow cooling protocol is often recommended. Heat the RNA solution to 65-90°C for a few minutes and then cool it slowly to room temperature.[4][5] This allows the RNA to adopt its most thermodynamically stable conformation. A "snap cool" method (heating and then immediately placing on ice) can sometimes lead to misfolding.[4][5]
-
Inclusion of a Scaffold: Embedding the Spinach aptamer within a larger, structurally stable RNA, such as a tRNA or 5S rRNA, can significantly improve its folding efficiency and stability in vivo.[2][11]
-
Use of Optimized Variants: Consider using newer-generation aptamers like Spinach2, iSpinach, or Broccoli, which have been engineered for improved folding and thermal stability.[1][2][3][6]
Q3: What are the optimal buffer conditions for Spinach aptamer fluorescence?
A3: The Spinach aptamer's fluorescence is sensitive to its chemical environment. The following conditions are generally recommended:
-
Cations: The presence of potassium (K+) and magnesium (Mg2+) is crucial for the stability of the G-quadruplex structure.[4] Typical concentrations are in the range of 100-125 mM KCl and 1-5 mM MgCl2.[8][12]
-
pH: The fluorophore DFHBI binds to Spinach in its phenolate (B1203915) form, which is favored at a pH of 6.0 or higher.[7] A common buffer used is HEPES at pH ~7.5.[8][12]
Q4: My fluorescence signal is decaying rapidly during imaging. What can I do?
A4: Rapid signal decay is often due to photobleaching or photoconversion of the this compound fluorophore.[8][9] Here are some mitigation strategies:
-
Pulsed Illumination: Instead of continuous illumination, use a low-repetition illumination scheme.[8][13][14] This allows time for the dissociated, photoisomerized fluorophore to be exchanged with a fresh, ground-state molecule from the surrounding solution, thus restoring fluorescence.[8]
-
Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal.
-
Use Optimized Fluorophores: Newer fluorophore derivatives have been developed to have improved photostability.[10]
-
Ensure Excess Fluorophore: Maintaining a sufficient concentration of this compound in the imaging medium allows for efficient replacement of photobleached molecules.[8]
Q5: Are there alternatives to the original Spinach aptamer with better performance?
A5: Yes, several improved versions have been developed to address the limitations of the original Spinach aptamer:
-
Spinach2: Engineered for enhanced thermal stability and reduced misfolding, making it brighter and more reliable, especially in living cells.[2][3]
-
Broccoli: A smaller aptamer identified through directed evolution that is twice as bright as Spinach2, less dependent on magnesium, and more thermally stable.[2][6]
-
Baby Spinach: A miniaturized version of Spinach that is about half the length but retains similar fluorescence levels, potentially reducing artifacts in live-cell imaging.[2][4][15]
-
iSpinach: An engineered variant with significantly higher brightness, reduced salt sensitivity, and much greater thermal stability compared to the original Spinach, making it well-suited for in vitro applications.[1]
-
Mango: An aptamer that binds a different fluorophore (a thiazole (B1198619) orange derivative) with very high affinity and brightness.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low fluorescence issues.
Problem 1: Very Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect RNA Folding | Perform a thermal annealing step: heat RNA to 65-90°C for 3-5 minutes, then cool slowly to room temperature.[4][5] For in vivo experiments, consider using a stabilizing scaffold like a tRNA.[2] |
| Suboptimal Buffer | Ensure your buffer contains ~125 mM KCl and ~5 mM MgCl2, with a pH between 7.0 and 8.0.[8][12] |
| RNA Degradation | Use RNase-free reagents and labware. Check RNA integrity on a denaturing gel. |
| Low RNA Purity/Concentration | Quantify your RNA concentration accurately (e.g., using a Qubit fluorometer). Purify the RNA using methods like denaturing PAGE to remove incomplete transcripts. |
| Fluorophore (this compound) Issue | Use a fresh stock of this compound. Ensure the final concentration is appropriate (typically in the µM range). Confirm you are using the correct fluorophore for your specific aptamer version. |
Problem 2: Signal is Initially Bright but Fades Quickly
| Potential Cause | Recommended Solution |
| Photobleaching/Photoconversion | Reduce the excitation light intensity.[8] Implement a pulsed or intermittent illumination imaging protocol.[8][13][14] |
| Fluorophore Depletion | Ensure an excess of this compound is present in the imaging medium to allow for exchange with photobleached molecules.[8] |
| Thermal Instability | If imaging at 37°C, switch to a more thermostable aptamer variant like Spinach2, Broccoli, or iSpinach.[1][2][3] |
Problem 3: Low Fluorescence in Live-Cell Imaging
| Potential Cause | Recommended Solution |
| Poor Aptamer Folding in Cells | Fuse the Spinach aptamer to a structurally stable RNA scaffold (e.g., tRNA, 5S rRNA) to promote correct folding.[2][11] Use a super-folding variant like Spinach2.[3] |
| Low Expression Levels | Optimize your expression vector and promoter to increase the intracellular concentration of the aptamer-tagged RNA. |
| Inefficient Fluorophore Uptake | Ensure cells are incubated with this compound for a sufficient amount of time to allow for cellular uptake. This compound is generally membrane-permeable.[1] |
| High Cellular Autofluorescence | Image cells in a medium with low background fluorescence.[16] Use appropriate filter sets to distinguish the Spinach signal from background. |
Data and Protocols
Table 1: Comparison of Spinach Aptamer Variants
| Aptamer | Size (nucleotides) | Key Advantages | Considerations |
| Spinach | ~98 | First-generation, well-characterized. | Prone to misfolding, thermal instability.[2][3] |
| Spinach2 | ~98 | Improved thermal stability and folding.[3] Brighter in cells than original Spinach.[2] | Still relatively large. |
| Baby Spinach | ~51 | Smaller size, may reduce cellular artifacts.[2][15] | May require slow cooling for efficient folding.[4][5] |
| Broccoli | ~49 | Brighter than Spinach2, more stable, less Mg2+ dependent.[2][6] | - |
| iSpinach | - | Significantly brighter and more thermostable in vitro.[1] | Optimized for in vitro applications. |
Experimental Protocol: In Vitro Fluorescence Measurement
-
RNA Preparation: Synthesize or in vitro transcribe the Spinach aptamer RNA. Purify the RNA, preferably by denaturing polyacrylamide gel electrophoresis (PAGE), to ensure length homogeneity. Resuspend the purified RNA in RNase-free water.
-
Folding:
-
Fluorophore Addition: Add this compound (or the appropriate fluorophore for your aptamer) to the folded RNA solution to the desired final concentration (e.g., 10-20 µM).
-
Incubation: Incubate the mixture in the dark at room temperature for at least 5 minutes to allow for binding.
-
Measurement: Measure fluorescence using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for the this compound-aptamer complex (e.g., Excitation: ~469 nm, Emission: ~501 nm).
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low fluorescence signals with the Spinach aptamer.
Caption: A step-by-step decision tree for troubleshooting low fluorescence.
Spinach Aptamer Activation Pathway
This diagram illustrates the fundamental steps leading to fluorescence.
Caption: The process of Spinach aptamer activation from folding to fluorescence.
References
- 1. iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. A superfolding Spinach2 reveals the dynamic nature of trinucleotide repeat RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 8. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. feilab.uchicago.edu [feilab.uchicago.edu]
- 15. Structural basis for activity of highly efficient RNA mimics of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Spinach-based sensors for fluorescence imaging of intracellular metabolites and proteins in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DFHBI Fluorescence and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivatives. Here, we address common issues encountered during experiments, with a focus on the effects of pH on fluorescence and stability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fluorescence signal low or absent?
A1: Several factors can contribute to a low or nonexistent fluorescence signal. Consider the following possibilities:
-
Incorrect pH: this compound fluorescence is highly pH-dependent. The RNA aptamer preferentially binds the deprotonated (phenolate) form of this compound, which is favored at neutral to alkaline pH.[1] Ensure your buffer is within the optimal pH range for your specific aptamer (typically pH 7.0-8.0).
-
Suboptimal this compound Concentration: The concentration of this compound needs to be optimized for your specific cell line or in vitro assay. While higher concentrations can increase the signal, they may also lead to higher background fluorescence.
-
Low RNA Aptamer Expression: The fluorescence signal is directly proportional to the amount of folded, functional RNA aptamer available to bind this compound. Verify the expression and folding of your RNA aptamer.
-
Inappropriate Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for the this compound-aptamer complex. For instance, filter sets commonly used for GFP are often suitable.[2]
-
Photobleaching: Although this compound exhibits good photostability due to fluorophore exchange, continuous high-intensity illumination can lead to signal loss.[3] This is often due to light-induced isomerization of this compound to a non-fluorescent state.[4]
Q2: How does pH affect the fluorescence of the this compound-aptamer complex?
A2: The fluorescence of this compound-type molecules is highly sensitive to the pH of the medium.[5] The fluorophore can exist in a protonated (phenol) or deprotonated (phenolate) form. RNA aptamers like Spinach selectively bind the phenolate (B1203915) form of this compound, which is fluorescent.[1][3] At acidic pH, the equilibrium shifts towards the protonated, non-fluorescent form, leading to a decrease in the fluorescence signal.[1] Some engineered aptamer-DFHBI complexes are so sensitive to pH changes that they can be used as intracellular pH sensors.[6][7]
Q3: What is the optimal pH for this compound fluorescence?
A3: The optimal pH for this compound fluorescence is generally in the neutral to slightly alkaline range. Experiments are commonly performed in buffers such as HEPES at pH 7.4 or 7.5.[2][8][9][10] Studies have shown that the fluorescence intensity of some aptamer-DFHBI complexes increases at more alkaline pH values (e.g., pH 8-10).[6] However, the optimal pH can vary depending on the specific RNA aptamer and experimental conditions.
Q4: Can I use this compound to measure pH changes in my experiment?
A4: Yes, certain this compound-responsive RNA aptamers have been developed to be pH-sensitive and can be used as genetically encodable pH sensors.[6][7] For example, the "Bright Baby Spinach" aptamer shows a reversible response to pH changes within minutes.[6]
Q5: How stable is this compound at different pH values?
A5: While specific quantitative data on this compound stability across a wide pH range is limited in the provided results, its chemical structure is generally stable under typical biological conditions. The primary effect of pH is on the protonation state of the phenolic hydroxyl group, which directly impacts its ability to bind the RNA aptamer and fluoresce, rather than causing rapid degradation.[1] For long-term storage, this compound is typically supplied as a lyophilized solid and stored at -20°C in the dark.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Fluorescence Intensity | pH of the buffer is too acidic. | Prepare fresh buffer and confirm the pH is within the optimal range for your aptamer (typically 7.0-8.0). Consider testing a range of pH values to find the optimum for your system. |
| Low expression or incorrect folding of the RNA aptamer. | Verify RNA expression using a reliable method like RT-qPCR. Ensure correct RNA folding protocols are followed, which often involve a heating and slow cooling step.[2] | |
| Insufficient this compound concentration. | Titrate the this compound concentration to find the optimal balance between signal and background. Concentrations between 20-160 µM have been used in various experiments.[13][14] | |
| High Background Fluorescence | Excess unbound this compound. | After incubation with this compound, wash the cells with fresh, pre-warmed media to remove excess fluorophore before imaging.[13] |
| Nonspecific binding of this compound. | While this compound generally has low nonspecific fluorescence, some derivatives might exhibit higher background. Ensure you are using a high-quality source of this compound.[15] | |
| Signal Fades Quickly (Photobleaching) | High-intensity or prolonged illumination. | Reduce the excitation light intensity or the exposure time. Utilize a pulsed excitation scheme if available.[15] |
| Photo-induced isomerization of this compound. | The exchange of photoisomerized, non-fluorescent this compound with fresh fluorophore from the solution can restore the signal. Ensure a sufficient concentration of this compound is present in the medium during imaging.[3] |
Quantitative Data Summary
The fluorescence of this compound when bound to an RNA aptamer is significantly influenced by pH. The deprotonated (phenolate) form, which is favored at higher pH, is preferentially bound by the aptamer, resulting in fluorescence.
Table 1: Effect of pH on this compound Absorbance and Aptamer Binding
| pH | Predominant this compound Form | Aptamer Binding | Reference |
| 5.0 | Phenol and Phenolate | Reduced | [1] |
| 6.0 | Phenol and Phenolate | Selective binding to phenolate form | [1][3] |
| 7.0 | Primarily Phenolate | Strong | [1] |
| 8.0 | Primarily Phenolate | Strong | [1] |
Table 2: pH-dependent Fluorescence of the "Bright Baby Spinach" Aptamer with this compound
| pH | Relative Fluorescence Intensity | Buffer | Reference |
| 7.0 | Baseline | HEPES | [6] |
| 8.0 | Increased | HEPES | [6] |
| 9.0 | Further Increased | CHES | [6] |
| 10.0 | Highest | CHES | [6] |
Experimental Protocols
Protocol 1: Measuring this compound Fluorescence at Different pH Values
This protocol describes a method to assess the effect of pH on the fluorescence of a this compound-aptamer complex in vitro.
Materials:
-
Purified RNA aptamer
-
This compound stock solution (e.g., in DMSO)
-
A series of buffers at different pH values (e.g., MES for pH 6.0, HEPES for pH 7.0 and 8.0, CHES for pH 9.0 and 10.0) containing 125 mM KCl and 5 mM MgCl₂
-
Fluorometer or plate reader with appropriate excitation and emission filters (e.g., Excitation ~469 nm, Emission ~505 nm)
-
96-well black plates
Procedure:
-
RNA Refolding: Prepare a solution of your RNA aptamer in nuclease-free water. Heat the solution to 90°C for 2 minutes and then cool it slowly to room temperature to ensure proper folding.[2]
-
Prepare Samples: In a 96-well plate, prepare triplicate samples for each pH value to be tested. To each well, add the folded RNA aptamer to a final concentration of 300 nM in the corresponding pH buffer.
-
Add this compound: Add this compound to each well to a final concentration of 3 µM.[6] Include control wells containing only the buffer and this compound for background measurement.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or plate reader with excitation and emission wavelengths appropriate for the this compound-aptamer complex (e.g., Ex: 469 nm, Em: 505 nm).[6]
-
Data Analysis: Subtract the background fluorescence (from the wells without RNA) from the fluorescence readings of the samples. Plot the average background-corrected fluorescence intensity against the pH.
Diagrams
References
- 1. rnajc.ucsf.edu [rnajc.ucsf.edu]
- 2. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rnajc.ucsf.edu [rnajc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bright and pH-sensitive Baby Spinach aptamer with RNA triplex fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lucernatechnologies.com [lucernatechnologies.com]
- 12. rndsystems.com [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence with DFHBI
Welcome to the technical support center for minimizing background fluorescence when using the DFHBI and this compound-1T fluorogens with RNA aptamers like Spinach and Broccoli. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound-based experiments?
High background fluorescence, or noise, can originate from several sources in your experimental setup.[1] Identifying the source is the first step in troubleshooting. The main contributors include:
-
Unbound or Nonspecifically Bound Fluorogen: Excess this compound or this compound-1T in the imaging medium or nonspecifically associated with cellular components.[1][2]
-
Sample Autofluorescence: Endogenous fluorescence from the cells or tissue, often from molecules like NAD(P)H, flavins, or lipofuscin.[1][2][3]
-
Imaging Medium and Vessel: The cell culture medium, serum supplements, or the plastic/glass of the imaging dish can be fluorescent.[1]
-
Suboptimal RNA Aptamer Expression: Very high, non-physiological expression of the RNA aptamer can sometimes lead to aggregation and nonspecific fluorescence.
-
Spectral Bleed-Through: Emission from this compound being detected in another fluorescence channel (e.g., a red channel) if filter sets are not optimal.[4]
Q2: What is the difference between this compound and this compound-1T, and which one should I use?
This compound-1T is a derivative of this compound designed to improve upon the original fluorogen's properties.[5] For most applications, This compound-1T is recommended as it generally provides a better signal-to-noise ratio.[6][7][8][9]
| Feature | This compound | This compound-1T | Reference |
| Brightness | Standard | ~40% brighter than this compound with Broccoli aptamer | [8][9] |
| Background | Higher | Lower intrinsic background fluorescence | [5][6][7][8] |
| Excitation Max | ~447 nm | ~472 nm (better suited for standard FITC filters) | [8] |
| Emission Max | ~501 nm | ~507 nm (better suited for standard FITC filters) | [8] |
Q3: Is this compound cytotoxic?
This compound and its derivatives are generally considered to have low cytotoxicity and phototoxicity, making them well-suited for live-cell imaging.[5][9] Studies have indicated that varying concentrations of this compound-1T did not significantly impact cell growth.[9] However, for long-term experiments or particularly sensitive cell lines, it is always best practice to perform a cytotoxicity assay under your specific experimental conditions.[9]
Q4: How does photobleaching affect my this compound signal, and is it reversible?
Unlike the irreversible photobleaching of many fluorescent proteins, the decrease in fluorescence of the this compound-aptamer complex is often due to a reversible light-induced cis-trans isomerization of the this compound molecule.[8][10][11] The trans isomer does not bind effectively to the aptamer and is non-fluorescent.[10][11] This process is reversible, as the trans-DFHBI can dissociate and be replaced by a fresh cis-DFHBI molecule from the surrounding medium, a process termed "fluorophore recycling".[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
Issue 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess unbound this compound | Optimize this compound Concentration: Titrate the this compound or this compound-1T concentration to find the lowest level that provides a robust signal. An optimal range for this compound-1T has been found to be between 80 and 160 µM in some bacterial experiments, but this should be empirically determined for your system.[6] For live-cell imaging, concentrations are often in the 20-40 µM range.[9] Introduce Wash Steps: After incubating with this compound, wash the cells 2-3 times with a buffered saline solution (e.g., PBS) or fresh imaging medium to remove unbound fluorogen.[1][9] |
| Cellular Autofluorescence | Use a Different Emission Filter: If possible, switch to a fluorophore/aptamer system that emits in a spectral region with lower autofluorescence (e.g., red or far-red).[1][3] Photobleaching Pre-treatment: Before adding this compound, you can pre-irradiate the sample with broad-spectrum light to photobleach some of the endogenous fluorophores.[12] Use Autofluorescence Quenching Reagents: Commercially available quenching agents can be used, particularly for fixed samples.[3] |
| Fluorescent Media/Vessel | Check Your Media: Image cells in a phenol (B47542) red-free medium, as phenol red is fluorescent. Switch to Glass-Bottom Dishes: Standard plastic-bottom cell culture dishes can be highly fluorescent. Use imaging-specific plates with glass or polymer coverslip bottoms.[1] |
| Nonspecific Binding | Include Blocking Agents: For fixed and permeabilized cells, use blocking agents like BSA or commercially available background suppressors to minimize nonspecific binding of the fluorogen.[2] |
Issue 2: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | Optimize Incubation Time: The time required for this compound to enter cells and bind to the aptamer can vary. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation duration for your cell type.[9] |
| Low RNA Aptamer Expression or Incorrect Folding | Verify Aptamer Expression: Confirm the transcription of your RNA aptamer using a sensitive method like RT-qPCR. You can also run total RNA on a gel and stain with this compound to visualize the aptamer band.[8][9] Optimize Aptamer Design: Ensure your RNA aptamer construct is designed for stability and proper folding within the cellular environment. Flanking the aptamer with tRNA scaffolds has been shown to improve stability.[6] |
| Incorrect Microscope Filter Set | Use Appropriate Filters: Ensure your microscope's filter cube is matched to the excitation and emission spectra of the this compound-aptamer complex. A standard FITC filter set is generally suitable for this compound-1T.[8][9] |
| Rapid Photobleaching | Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal. Use Pulsed Illumination: If your imaging system allows, use pulsed rather than continuous illumination to allow for fluorophore recycling during the dark periods.[13] |
Experimental Protocols & Workflows
Protocol: Optimizing this compound-1T Incubation Time
This protocol provides a framework for determining the optimal incubation time for your specific cell line and experimental conditions.
-
Cell Preparation: Culture cells expressing the RNA aptamer (e.g., Broccoli) to your desired confluency in an imaging-compatible plate (e.g., a 96-well glass-bottom plate). Include a negative control of cells not expressing the aptamer.
-
This compound-1T Working Solution: Prepare a working solution of this compound-1T by diluting a concentrated stock (e.g., 10-20 mM in DMSO) into pre-warmed, phenol red-free cell culture medium to your desired final concentration (e.g., start with 40 µM).
-
Incubation Time Course: Remove the existing medium from the cells and add the this compound-1T working solution.
-
Image Acquisition: Acquire fluorescence images at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-incubation. Use consistent microscope settings for all time points.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the aptamer-expressing cells (Signal).
-
Measure the mean fluorescence intensity of the negative control cells or a background region in the same image (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) for each time point.
-
Plot the SNR against incubation time to identify the optimal duration that provides the maximal SNR.
-
Workflow for Minimizing Background Fluorescence
The following diagram illustrates a logical workflow for troubleshooting and minimizing background fluorescence.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of DFHBI-Aptamer Complexes
Welcome to the technical support center for the DFHBI-aptamer system. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of the this compound-aptamer complex during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence signal from the this compound-aptamer complex is bleaching rapidly under continuous illumination. What is causing this?
A1: The primary cause of photobleaching in the this compound-aptamer complex is not irreversible chemical degradation but a reversible cis-trans photoisomerization of the this compound fluorophore.[1][2][3] The cis-isomer is the fluorescent state when bound to the aptamer. Upon excitation, it can convert to the non-fluorescent trans-isomer, leading to a decrease in the fluorescence signal. The recovery of fluorescence depends on the dissociation of the trans-isomer and the rebinding of a fresh cis-isomer from the solution.[1][2]
Q2: How can I improve the photostability of my this compound-aptamer complex?
A2: There are three main strategies to enhance photostability:
-
Fluorophore Modification: Utilize this compound derivatives with improved photophysical properties.
-
Aptamer Engineering: Employ engineered RNA aptamers with better folding and stability.
-
Imaging Conditions Optimization: Modify your imaging protocol to minimize photobleaching.
Further details on each of these strategies are provided in the troubleshooting sections below.
Q3: I am observing a fast initial drop in fluorescence, but then it recovers. Is this normal?
A3: Yes, this is a characteristic behavior of the this compound-aptamer system. The initial rapid decay corresponds to the light-induced conversion of the bound cis-DFHBI to the trans-isomer.[2] The subsequent recovery of the signal, especially after a period in the dark, is due to the dissociation of the trans-isomer and rebinding of a cis-DFHBI molecule from the surrounding solution.[1][2]
Troubleshooting Guide: Strategies for Improved Photostability
Issue 1: Rapid Photobleaching During Live-Cell Imaging
If you are experiencing rapid signal loss during live-cell imaging, consider the following solutions.
Several derivatives of this compound have been engineered to have superior photostability. Consider replacing this compound with one of the following analogs:
-
BI (Benzimidazole-DFHBI): This derivative shows reduced cis-trans isomerization and rapid dissociation of the trans-isomer from the aptamer, leading to enhanced photostability.[4][5]
-
TBI (Thio-benzoimidazole-DFHBI): TBI is designed for rapid unbinding of the photoisomerized trans form, facilitating faster fluorophore recycling and thus appearing more photostable.[1]
-
DFNS: This fluorophore exhibits a significantly higher on-rate (kon) for binding to the Broccoli aptamer, which enhances fluorophore recycling and leads to greater apparent photostability.[1]
Quantitative Comparison of this compound Analogs:
| Fluorophore | Key Feature | kon (M-1s-1) | koff (s-1) | Relative Photostability (in vivo) |
| This compound-1T | Standard | 14,900[1] | - | Baseline |
| BI | Reduced isomerization, fast trans unbinding | 13,600[1] | - | ~4.8x higher than this compound-1T[6] |
| DFNS | High on-rate | 209,200[1] | Higher than this compound-1T[1] | Improved fluorophore recycling[1] |
The stability and folding of the RNA aptamer itself can influence the photostability of the complex.
-
Broccoli Aptamer: An engineered aptamer that exhibits improved brightness and folding compared to the original Spinach aptamer.[7]
-
Squash Aptamer: A fluorescent RNA aptamer engineered from a naturally occurring adenine (B156593) riboswitch, which has a stable scaffold and offers enhanced intracellular folding and photostability.[7][8]
-
tRNA Scaffolds: Embedding the aptamer within a tRNA scaffold can improve its stability and expression in cells.[9]
-
Low-Repetition Illumination: Instead of continuous illumination, use a pulsed illumination scheme with a low repetition rate (e.g., 0.2 Hz to 2 Hz).[2] This allows time for the non-fluorescent trans-DFHBI to dissociate and be replaced by a fluorescent cis-DFHBI from the solution, thereby maximizing the fluorescence signal over time.[2][10][11][12]
Issue 2: Low Overall Fluorescence Signal in Cells
A low fluorescence signal can be a result of poor aptamer folding or inefficient fluorophore binding.
-
Use Engineered Aptamers: As mentioned in Solution 1.2, aptamers like Broccoli and Squash are designed for better folding and stability in cellular environments.[7][8]
-
Circularize the Aptamer: Using flanking twister ribozymes that undergo catalytic cleavage and subsequent ligation can circularize the RNA aptamer, leading to higher stability and expression levels.[9]
-
Utilize Fluorophore-Promoted Folding: The binding of certain this compound derivatives, such as BI, can prevent the thermal unfolding of the Broccoli aptamer at 37°C, leading to a higher concentration of correctly folded and fluorescently active complexes in cells.[4]
Experimental Protocols
Protocol 1: In Vivo Photostability Assay
This protocol allows for the quantitative comparison of the photostability of different this compound-aptamer complexes in living cells.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a glass-bottom imaging dish.
-
Transfect cells with a plasmid expressing the RNA aptamer of interest (e.g., Broccoli). A co-transfection with a plasmid expressing a fluorescent protein (e.g., mCherry) can be used as a transfection control.
-
Incubate for 24-48 hours post-transfection.
-
-
Fluorophore Incubation:
-
Prepare a stock solution of the this compound analog (e.g., this compound-1T, BI) in DMSO.
-
Dilute the fluorophore in the cell culture medium to a final concentration of 10 µM.
-
Replace the existing medium with the fluorophore-containing medium and incubate for 30 minutes.
-
-
Imaging and Photobleaching:
-
Use a fluorescence microscope equipped with a suitable filter set (e.g., FITC for green fluorescence).
-
Locate transfected cells expressing the RNA aptamer.
-
Acquire a time-lapse series of images under continuous illumination. Use a consistent exposure time (e.g., 100 ms (B15284909) per frame).
-
Continue imaging until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells at each time point.
-
Subtract the background fluorescence measured from non-transfected cells.
-
Normalize the fluorescence intensity to the initial value (at time = 0).
-
Plot the normalized intensity over time to generate a photobleaching curve.
-
Calculate the half-life of the fluorescence signal as a measure of photostability.
-
Visualized Workflows and Pathways
Caption: The photobleaching and recovery cycle of the this compound-aptamer complex.
Caption: Workflow for assessing in vivo photostability of this compound-aptamer complexes.
References
- 1. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 8. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. feilab.uchicago.edu [feilab.uchicago.edu]
- 12. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Microscope Filter Sets for DFHBI-1T: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing microscope filter sets for imaging the fluorogenic RNA aptamer reporter, DFHBI-1T. This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound-1T?
When bound to RNA aptamers like Spinach2 or Broccoli, this compound-1T exhibits a peak excitation maximum around 482 nm and a peak fluorescence emission at approximately 505 nm. This makes it spectrally similar to green fluorescent protein (GFP).
Q2: Which standard microscope filter set should I use for this compound-1T?
A standard GFP or FITC filter set is generally recommended and widely used for imaging this compound-1T.[1][2] These filter sets are well-suited for the excitation and emission spectra of the this compound-1T-aptamer complex.
Q3: What is the difference between this compound and this compound-1T?
This compound-1T is a derivative of this compound designed to have improved photophysical properties. When bound to the Broccoli aptamer, Broccoli-DFHBI-1T is about 40% brighter than Broccoli-DFHBI due to a higher extinction coefficient.[2][3] Additionally, this compound-1T typically exhibits lower background fluorescence, leading to an improved signal-to-noise ratio in imaging experiments.[3][4]
Q4: Is this compound-1T toxic to cells?
This compound-1T is generally considered to have low cytotoxicity, making it suitable for live-cell imaging applications.[3][5] Studies have indicated that varying concentrations of this compound-1T did not show a significant impact on cell growth.[4] However, it is always best practice to perform a cytotoxicity assay for your specific cell line and experimental conditions, particularly for long-term imaging.[3]
Q5: How can I minimize photobleaching when imaging this compound-1T?
Photobleaching of the this compound-1T-aptamer complex is a known issue, primarily caused by light-induced cis-trans isomerization of the this compound-1T molecule, which renders it non-fluorescent.[2][6][7] While this process is reversible as the isomerized fluorophore can be exchanged with a fresh fluorophore from the solution, it is advisable to minimize bright light exposure.[2] A pulsed illumination approach may also help by allowing for fluorescence recovery.[2]
Quantitative Data Summary
The following tables provide a summary of the key photophysical and chemical properties of this compound-1T.
Table 1: Spectral Properties of this compound-1T Bound to RNA Aptamers
| Property | Value | Aptamer Context | Reference |
| Peak Excitation | 482 nm | Spinach2 | [5] |
| Peak Emission | 505 nm | Spinach2 | [5] |
| Peak Excitation | 472 nm | Broccoli | [2] |
| Peak Emission | 507 nm | Broccoli | [2] |
| Extinction Coefficient | 35,400 M⁻¹cm⁻¹ | Spinach2 | [5] |
| Quantum Yield | 0.94 | Spinach2 | [5] |
Note: Spectral properties can vary slightly depending on the specific RNA aptamer and the buffer conditions.
Table 2: Chemical Properties of this compound-1T
| Property | Value | Reference |
| Molecular Weight | 320.21 g/mol | [1] |
| Molecular Formula | C₁₃H₉F₅N₂O₂ | [1] |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Troubleshooting Guide
This section addresses common problems encountered during this compound-1T imaging experiments.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Filter Set | Ensure you are using a filter set appropriate for this compound-1T, such as a standard GFP or FITC filter set. Verify the excitation and emission filter specifications. |
| Low Aptamer Expression | Confirm the expression of your RNA aptamer using a reliable method like RT-qPCR or by staining a total RNA gel with this compound-1T.[3] |
| Insufficient this compound-1T Concentration | The optimal concentration of this compound-1T can vary. While concentrations between 20-40 µM are often used, some studies have found optimal concentrations to be between 80 and 160 µM.[3][4] Titrate the this compound-1T concentration to find the best signal for your system. |
| Inadequate Incubation Time | Ensure sufficient time for this compound-1T to enter the cells and bind to the aptamer. An incubation time of 30 minutes is a good starting point, but this may need to be optimized.[3] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Consider using a pulsed illumination protocol.[2] |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Extracellular this compound-1T | After incubating the cells with this compound-1T, wash them with fresh, pre-warmed media before imaging to remove unbound dye.[3] |
| Non-specific Binding | While this compound-1T has a lower background than this compound, some non-specific binding can still occur. Ensure your washing steps are adequate. |
| Autofluorescence | If the cells themselves are autofluorescent at the imaging wavelengths, acquire an image of control cells that are not expressing the RNA aptamer but have been treated with this compound-1T. This will help you determine the level of background autofluorescence. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-1T
This protocol provides a general guideline for imaging this compound-1T in live cells.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach2, Broccoli)
-
This compound-1T stock solution (e.g., 20-40 mM in DMSO)[5]
-
Pre-warmed cell culture medium
-
Imaging-compatible plates or dishes
Procedure:
-
Culture cells to the desired confluency on your imaging plates.
-
Prepare the this compound-1T working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-160 µM).[3][4]
-
Remove the existing media from the cells and add the this compound-1T working solution.
-
Incubate the cells for at least 30 minutes at 37°C in a CO₂ incubator.[3]
-
(Optional) To reduce background, wash the cells once with pre-warmed medium before imaging.[3]
-
Proceed with imaging using a fluorescence microscope equipped with a suitable filter set (e.g., GFP or FITC).
Visual Guides
Experimental Workflow for this compound-1T Live-Cell Imaging
Caption: A streamlined workflow for live-cell imaging using this compound-1T.
Troubleshooting Logic for Low Fluorescence Signal
Caption: A decision tree for diagnosing low fluorescence signals in this compound-1T experiments.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DFHBI Cell Permeability and Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the fluorescent probe DFHBI and its derivatives for live-cell imaging of RNA aptamers like Spinach and Broccoli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for RNA imaging?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a small, cell-permeable molecule that is intrinsically non-fluorescent.[1][2] It mimics the chromophore of the green fluorescent protein (GFP).[1][2] When this compound binds to a specific RNA aptamer, such as Spinach or Broccoli, it becomes conformationally restricted, leading to a significant increase in its fluorescence.[3] This "light-up" property allows for the visualization of the tagged RNA within living cells.[2]
Q2: What are the main challenges when using this compound in live cells?
While a powerful tool, researchers can face several challenges with this compound-based imaging, including:
-
Low or no fluorescence signal: This can be due to poor cell permeability of this compound, insufficient expression or misfolding of the RNA aptamer, or suboptimal imaging conditions.[4][5]
-
High background fluorescence: Excess extracellular or non-specifically bound this compound can contribute to high background, reducing the signal-to-noise ratio.[4][6]
-
Photostability issues: The this compound-aptamer complex can be susceptible to photobleaching under continuous illumination due to light-induced isomerization of this compound.[2][5][7]
-
Cytotoxicity: Although generally considered to have low cytotoxicity, high concentrations or prolonged incubation with this compound can potentially affect cell viability in some cell lines.[4][7]
Q3: What is the difference between this compound and this compound-1T?
This compound-1T is a derivative of this compound that contains a trifluoroethyl group. This modification results in several advantages over the original this compound:
-
Brighter Signal: The Broccoli-DFHBI-1T complex is approximately 40% brighter than the Broccoli-DFHBI complex.[4]
-
Lower Background: this compound-1T generally exhibits lower background fluorescence, leading to an improved signal-to-noise ratio.[1][4]
-
Red-shifted Spectra: this compound-1T has slightly red-shifted excitation and emission spectra compared to this compound.[5]
Q4: Are there other derivatives of this compound with improved properties?
Yes, several other derivatives have been developed to enhance performance in live-cell imaging:
-
BI: A benzimidazole (B57391) derivative of this compound that shows increased photostability and higher fluorescence upon binding to the Broccoli aptamer.[3][8]
-
DFHO: A derivative used with the Corn aptamer, exhibiting high photostability.[1]
-
OBI: Used with the Red Broccoli aptamer, it provides increased brightness and a red-shifted excitation wavelength, which can help reduce background autofluorescence from endogenous molecules.[1]
Troubleshooting Guide
This guide provides potential causes and solutions for common problems encountered during this compound-based imaging experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Insufficient this compound concentration. | Increase the this compound or this compound-1T concentration. Optimal concentrations can range from 20 µM to 160 µM, depending on the cell type and aptamer expression.[4][9] In some cases, concentrations as high as 500 µM have been used for yeast.[6] |
| Inadequate incubation time. | Increase the incubation time with this compound. A typical starting point is 30 minutes, but this can be extended to 60-120 minutes.[4] | |
| Low expression or improper folding of the RNA aptamer. | 1. Verify aptamer expression using RT-qPCR.[4]2. Confirm aptamer integrity and folding by running a total RNA extract on a denaturing gel and staining with this compound.[6]3. Consider using aptamers like Broccoli, which are engineered for better folding and stability in cellular environments.[10] | |
| Incorrect microscope filter sets. | Ensure you are using the appropriate filter sets for the specific this compound-aptamer complex (e.g., a standard FITC filter set is often suitable).[4] | |
| High Background Fluorescence | Excess extracellular this compound. | After incubation, wash the cells once or twice with pre-warmed imaging medium before imaging to remove excess dye.[4][6] |
| Non-specific binding of this compound. | While generally low, some non-specific binding can occur. Using this compound-1T can help reduce background fluorescence.[1][4] | |
| Signal Fades Quickly (Photobleaching) | Light-induced isomerization of this compound. | This compound can undergo a reversible photoisomerization that renders it non-fluorescent.[2][7] To mitigate this, use a pulsed or low-repetition illumination scheme instead of continuous exposure.[11] The fluorescent signal can often recover after a short period in the dark.[2] |
| Cellular Stress or Death | Prolonged incubation or high this compound concentration. | Although this compound and its derivatives generally have low cytotoxicity, it is good practice to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging.[4][7] |
Experimental Protocols
Protocol 1: Standard this compound/DFHBI-1T Staining for Live-Cell Imaging
This protocol provides a general starting point for staining mammalian cells expressing an RNA aptamer.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach, Broccoli) cultured on imaging-compatible plates.
-
This compound or this compound-1T stock solution (e.g., 10-20 mM in DMSO).
-
Pre-warmed cell culture medium or imaging buffer (e.g., PBS with calcium and magnesium).
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the this compound/DFHBI-1T working solution by diluting the stock solution in pre-warmed medium to the desired final concentration (starting range: 20-40 µM).[4]
-
Remove the existing culture medium from the cells.
-
Add the this compound/DFHBI-1T-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[4]
-
(Optional) To reduce background, gently wash the cells once with pre-warmed medium.[4]
-
Proceed with live-cell imaging using appropriate fluorescence microscopy settings.
Protocol 2: Optimization of this compound Incubation Time
This protocol helps determine the optimal incubation time for maximizing the signal-to-noise ratio (SNR).
Materials:
-
Multiple plates of cells expressing the RNA aptamer.
-
This compound/DFHBI-1T working solution at a fixed concentration (e.g., 40 µM).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare several imaging plates with your cells.
-
Incubate the cells with the this compound working solution for varying durations (e.g., 15, 30, 45, 60, 90, and 120 minutes).[4]
-
At each time point, acquire fluorescence images from multiple fields of view. Include non-expressing cells as a negative control for background measurement.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the aptamer-expressing cells (Signal).
-
Measure the mean fluorescence intensity of the background or non-expressing cells (Noise).
-
Calculate the SNR (Signal/Noise) for each time point.
-
Plot SNR versus incubation time to determine the optimal duration.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of this compound and Derivatives
| Compound | Cell Type | Aptamer | Recommended Concentration | Reference |
| This compound/DFHBI-1T | Mammalian Cells | Spinach/Broccoli | 20-40 µM | [4] |
| This compound-1T | E. coli | F30-2xdBroccoli | 80-160 µM | [9] |
| This compound-1T | Yeast | Broccoli-snR30 | 500 µM | [6] |
| BI | HEK293T Cells | Broccoli | 10 µM | [8] |
Table 2: Comparison of this compound and its Derivatives
| Property | This compound | This compound-1T | BI |
| Relative Brightness | Baseline | ~40% brighter than this compound with Broccoli[4] | Brighter than this compound-1T with Broccoli[8] |
| Background Fluorescence | Higher | Lower[1][4] | Similar to this compound-1T[8] |
| Photostability | Moderate | Moderate | Improved[3][8] |
| Common Aptamers | Spinach, Broccoli | Spinach2, Broccoli[1] | Broccoli[8] |
Visualizations
Caption: General experimental workflow for this compound-based live-cell RNA imaging.
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DFHBI-Aptamer Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DFHBI and its RNA aptamers, such as Spinach and Broccoli. The following information addresses common issues related to the impact of temperature on binding and fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound-aptamer binding?
The optimal temperature for this compound-aptamer binding depends on the specific aptamer and the experimental context (in vitro vs. in vivo). For in vitro assays mimicking physiological conditions, 37°C is commonly used.[1] However, some studies have explored lower temperatures, such as 30°C, though decreasing the temperature does not always lead to improved RNA aptamer folding or a stronger fluorescence signal.[2][3] In fact, for some systems, improved results are observed at 37°C.[2] For certain experiments, such as determining the binding enthalpy, a range of temperatures (e.g., 19°C, 23°C, and 28°C) may be used.[4][5]
Q2: How does temperature affect the fluorescence signal of the this compound-aptamer complex?
Temperature can significantly influence the fluorescence signal. While it is often assumed that lower temperatures might enhance aptamer folding and thus fluorescence, studies have shown this is not always the case. For instance, in some bacterial expression systems, higher fluorescence signals were obtained when cells were cultured at 37°C compared to 30°C.[2][3] The stability of the complex is also temperature-dependent, and higher temperatures can lead to the unfolding of the aptamer and subsequent loss of fluorescence. This relationship is utilized in thermal denaturation assays to determine the apparent melting temperature (Tm) of the complex.[4][5]
Q3: Can temperature fluctuations during my experiment affect the results?
Yes, temperature fluctuations can introduce variability. The binding of this compound to its aptamer and the resulting fluorescence are sensitive to temperature. For kinetic assays, it is crucial to allow both the reaction plate and the this compound solution to equilibrate to the desired temperature before starting the measurement.[1] For endpoint assays, consistent incubation temperatures are key to reproducibility.
Q4: Are there temperature-stable variants of the this compound aptamers available?
Yes, several newer generations of this compound aptamers have been engineered for improved thermal stability and folding efficiency. For example, 'iSpinach' was developed through random mutagenesis and screening to have increased thermal stability compared to the original 'Spinach' aptamer.[6][7][8] 'Spinach2' is another variant developed through systematic mutagenesis to enhance thermal stability and folding in living cells.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Suboptimal incubation temperature: The temperature may be too high, leading to aptamer unfolding, or too low for optimal binding kinetics in your specific system. | Verify the recommended incubation temperature for your specific aptamer. If not specified, start with 37°C for in vivo and room temperature (around 20-25°C) for in vitro experiments and optimize from there. Consider a temperature gradient experiment to find the optimal condition. |
| Incorrect RNA folding: The aptamer may not be correctly folded, which is a prerequisite for this compound binding. | Ensure proper RNA folding protocols are followed. This typically involves an initial denaturation step at a high temperature (e.g., 70-95°C) followed by a gradual cooling phase to allow for correct secondary structure formation.[9] The presence of MgCl2 is also critical for proper folding.[1][9] | |
| High background fluorescence | Temperature-dependent non-specific binding: At certain temperatures, this compound might exhibit increased non-specific binding to other cellular components. | Optimize the washing steps after this compound incubation. Consider performing a control experiment with cells not expressing the aptamer at different temperatures to assess background levels. |
| Inconsistent results between experiments | Temperature fluctuations: Variations in ambient temperature or incubator settings can lead to variability in binding and fluorescence. | Ensure all components (buffers, cells, this compound solution) are equilibrated to the experimental temperature before mixing. Use a calibrated incubator and monitor the temperature throughout the experiment. |
| Rapid signal decay | Photobleaching and temperature effects: While photobleaching is a primary cause, elevated temperatures can sometimes exacerbate the issue or affect the thermal stability of the complex under illumination. | Reduce the excitation light intensity and exposure time. If possible, perform experiments at a slightly lower temperature to see if it improves complex stability without significantly compromising the signal. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of temperature on this compound-aptamer binding from various studies.
Table 1: Temperature Conditions for Different Experimental Assays
| Experiment Type | Aptamer | Temperature(s) | Key Findings/Observations | Reference |
| In vivo expression | F30-2xdBroccoli, Tornado Broccoli, tRNA-Spinach | 37°C and 30°C | Higher fluorescence signal observed at 37°C compared to 30°C. | [2][3] |
| In vitro kinetics | Spinach2, Broccoli | 37°C or 28°C | 37°C used to mimic physiological conditions; 28°C can be used for improved aptamer folding. | [1] |
| Melting temperature (Tm) determination | Spinach mutants | 23°C to 49°C (in 2°C increments) | Used to determine the stability landscape of the this compound/Spinach complex. | [4][5] |
| Binding enthalpy determination | Spinach mutants | 19°C, 23°C, and 28°C | Experiments at multiple temperatures are necessary to determine thermodynamic parameters. | [4][5] |
Experimental Protocols
General In Vitro this compound-Aptamer Binding Assay
This protocol describes a typical workflow for measuring this compound-aptamer binding and fluorescence in vitro.
Caption: Workflow for an in vitro this compound-aptamer binding assay.
Troubleshooting Logic for Low Fluorescence Signal
This diagram outlines a logical approach to troubleshooting experiments with low or no fluorescence signal, with a focus on temperature-related factors.
Caption: Troubleshooting flowchart for low fluorescence in this compound-aptamer assays.
References
- 1. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and fluorescence properties of the iSpinach aptamer in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 9. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aptamer Performance with DFHBI
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing the right aptamer to enhance the performance of the fluorophore DFHBI and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common RNA aptamers used to enhance this compound fluorescence?
The most widely used and well-characterized RNA aptamers for binding to and enhancing the fluorescence of this compound and its derivatives are Spinach, Spinach2, and Broccoli.[1] These aptamers were developed through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to specifically bind to this compound and induce a conformational change that causes the fluorophore to become highly fluorescent.[1]
Q2: What is the difference between this compound and this compound-1T?
This compound-1T is a derivative of this compound designed for improved performance in cellular imaging.[2][3] Key advantages of this compound-1T include:
-
Brighter Signal: The Broccoli-DFHBI-1T complex is reportedly about 40% brighter than the Broccoli-DFHBI complex.[4]
-
Lower Background Fluorescence: this compound-1T exhibits reduced background fluorescence in cells, leading to an improved signal-to-noise ratio.[2][3]
Q3: What is the optimal concentration of this compound-1T for experiments?
The optimal concentration of this compound-1T can vary depending on the specific aptamer, its expression level, and the cell type. However, a general starting point is in the range of 20-40 µM for live-cell imaging.[4] For some applications, concentrations between 80 and 160 µM have been found to be optimal.[3][5] It is always recommended to perform a concentration titration to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
This compound and its derivatives are generally considered to have low cytotoxicity, making them suitable for live-cell imaging applications.[4] Studies have shown that varying concentrations of this compound-1T did not have a significant effect on cell growth.[3] However, it is always best practice to perform a cytotoxicity assay for your specific cell line and experimental conditions, particularly for long-term imaging studies.
Q5: What factors can affect the fluorescence intensity of the aptamer-DFHBI complex?
Several factors can influence the fluorescence signal, including:
-
Temperature: While it might be expected that lower temperatures would improve RNA folding, studies have shown that for some aptamers like F30-2xdBroccoli, culturing cells at 37°C yields better fluorescence results.[5]
-
Aptamer Stability: The stability of the RNA aptamer is crucial. Strategies to improve stability in living cells include embedding the aptamer in scaffolds like tRNA or using circular constructs.[5]
-
Fluorophore Recycling: Under high light intensity, photobleaching can occur due to the photoisomerization of this compound. The efficiency of "fluorophore recycling," where a photobleached fluorophore dissociates and is replaced by a fresh one, is critical for maintaining a strong signal.[6][7]
Aptamer & Fluorophore Performance Data
| Aptamer | Fluorophore | Key Characteristics | Reference |
| Spinach | This compound | The original aptamer selected for this compound binding. Paved the way for fluorescent RNA tags. | [1] |
| Spinach2 | This compound, this compound-1T | An improved version of Spinach with better folding and fluorescence characteristics. | |
| Broccoli | This compound, this compound-1T | A 49-nucleotide aptamer that is more stable in cells and has a higher melting temperature than Spinach. | [1] |
| F30-2xdBroccoli | This compound-1T | Contains four binding pockets for the fluorophore, potentially sequestering more fluorophore molecules per transcript. | [3][5] |
| tRNA-Spinach | This compound-1T | Spinach aptamer embedded in a tRNA scaffold to improve stability in living cells. | [3][5] |
| Tornado Broccoli | This compound-1T | A circularized Broccoli aptamer designed for enhanced stability. | [3][5] |
| Fluorophore | Excitation Max (bound) | Emission Max (bound) | Key Features | Reference |
| This compound | ~447 nm | ~501 nm | The original fluorophore for Spinach and Broccoli. | |
| This compound-1T | Not specified | Not specified | Brighter signal and lower background fluorescence compared to this compound. | [2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Insufficient this compound Concentration: The concentration of the fluorophore may be too low to saturate the expressed aptamer. | Perform a titration of this compound or this compound-1T to find the optimal concentration. A range of 20-160 µM has been reported to be effective in various systems.[3][4][5] |
| Low Aptamer Expression: The RNA aptamer may not be expressed at a high enough level to produce a detectable signal. | Verify aptamer expression using RT-qPCR. Consider using a stronger promoter to drive aptamer expression.[5] | |
| Improper Aptamer Folding: The RNA aptamer may not be folding into its correct three-dimensional structure required for this compound binding. | Ensure optimal folding conditions. For in vitro experiments, this may involve a specific renaturation protocol (heating and slow cooling).[8] For in-cell experiments, consider using stabilizing scaffolds.[5] | |
| Incorrect Microscope Filter Set: The excitation and emission filters may not be appropriate for the aptamer-DFHBI complex. | Use a filter set appropriate for GFP or FITC, as their spectral properties are similar to the this compound-aptamer complex.[9] | |
| High Background Fluorescence | Excess Extracellular this compound: Residual this compound in the imaging medium can contribute to background noise. | After incubating the cells with this compound, wash them once with pre-warmed medium before imaging.[4] |
| Non-specific Binding: The fluorophore may be binding to cellular components other than the aptamer. | Use this compound-1T, which is known to have lower background fluorescence.[2][3] Include a negative control (cells not expressing the aptamer) to quantify background levels. | |
| Rapid Signal Loss (Photobleaching) | Photoisomerization of this compound: Continuous high-intensity illumination can lead to the conversion of this compound to a non-fluorescent isomer. | Reduce the intensity and duration of the excitation light. Consider using pulsed illumination, which has been shown to allow for fluorescence recovery.[9][10] |
| Inefficient Fluorophore Recycling: The photobleached fluorophore may not be efficiently replaced by a fresh molecule from the surrounding medium. | Ensure an adequate concentration of this compound in the medium to facilitate faster rebinding.[7] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Enhancement Assay
This protocol details the steps to measure the fluorescence enhancement of this compound upon binding to a purified RNA aptamer.
Materials:
-
Purified RNA aptamer
-
This compound or this compound-1T stock solution (e.g., 10 mM in DMSO)
-
Binding Buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 1 mM MgCl2)
-
Nuclease-free water
-
96-well black, clear-bottom plates
-
Fluorometer or plate reader with fluorescence detection capabilities
Procedure:
-
RNA Renaturation:
-
Dilute the purified RNA aptamer to the desired concentration in nuclease-free water.
-
Heat the RNA solution to 70°C for 3 minutes.
-
Allow the RNA to cool slowly to room temperature on the benchtop. This promotes proper folding.[8]
-
-
Prepare Reactions:
-
In a 96-well plate, prepare a master mix of the binding buffer.
-
Add the renatured RNA to the wells to achieve the desired final concentration.
-
Prepare a "no RNA" control with only the binding buffer.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add this compound or this compound-1T to each well to a final concentration of 10 µM.
-
Immediately place the plate in the fluorometer.
-
Measure the fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no RNA" control wells.
-
Plot the fluorescence intensity over time to observe the binding kinetics.
-
The fold-enhancement can be calculated by dividing the final fluorescence of the aptamer-DFHBI complex by the fluorescence of this compound alone.
-
Protocol 2: Live-Cell Imaging with this compound-1T
This protocol provides a general guideline for imaging RNA aptamer expression in living cells.
Materials:
-
Cells expressing the RNA aptamer of interest
-
This compound-1T stock solution (e.g., 10-20 mM in DMSO)
-
Pre-warmed cell culture medium
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency on imaging plates.
-
-
This compound-1T Incubation:
-
Prepare the this compound-1T working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-40 µM).[4]
-
Remove the existing medium from the cells and replace it with the this compound-1T containing medium.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[4]
-
-
(Optional) Wash Step:
-
To reduce background fluorescence, you can gently wash the cells once with pre-warmed medium before imaging.[4]
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP filters).
-
Include a negative control of cells not expressing the aptamer to assess background fluorescence.
-
Visualizing Workflows and Concepts
Caption: A flowchart illustrating the key steps for live-cell imaging using this compound-1T and an RNA aptamer.
Caption: A decision tree for troubleshooting low or absent fluorescence signals in this compound-aptamer experiments.
Caption: A simplified diagram of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. feilab.uchicago.edu [feilab.uchicago.edu]
Technical Support Center: Quantifying RNA Levels with DFHBI
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DFHBI and its derivatives for RNA quantification.
Frequently Asked Questions (FAQs)
Q1: What are this compound and this compound-1T, and how do they work for RNA quantification?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a small, cell-permeable molecule that is a synthetic analog of the chromophore found in Green Fluorescent Protein (GFP).[1][2] By itself, this compound is essentially non-fluorescent in solution.[3][4] Its fluorescence is activated upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli. This binding event constrains the conformation of this compound, leading to a significant increase in its fluorescence, which can be measured to quantify the amount of the target RNA aptamer.[3]
This compound-1T is a derivative of this compound that generally provides a brighter fluorescence signal and lower background fluorescence, which improves the signal-to-noise ratio in imaging experiments.[2][5][6] The Broccoli-DFHBI-1T complex is reported to be about 40% brighter than the Broccoli-DFHBI complex.[5][6]
Q2: What are the main challenges in using this compound for RNA quantification?
The primary challenges include:
-
Low signal-to-noise ratio: This can be due to low expression of the RNA aptamer, suboptimal dye concentration, or high background fluorescence.[7][8]
-
High background fluorescence: This can arise from excess unbound this compound, cellular autofluorescence, or non-specific binding of the dye.[5][9][10]
-
Photostability issues: The this compound-aptamer complex is susceptible to photobleaching, which is primarily caused by a reversible photoisomerization of this compound from its fluorescent cis state to a non-fluorescent trans state.[9][11][12]
-
Variability in aptamer folding and stability: The proper folding of the RNA aptamer is crucial for this compound binding and fluorescence activation. Factors within the cellular environment can affect aptamer stability and folding.[6][8][13]
-
Incompatibility with certain experimental systems: Some commercial cell-free expression systems have been shown to be incompatible with this compound-based fluorescent RNA aptamers, resulting in no detectable fluorescence despite successful transcription.[14]
Q3: What is the difference between this compound and this compound-1T?
This compound-1T is a modified version of this compound designed to improve its properties for RNA imaging.[2] Key differences are summarized in the table below.
| Feature | This compound | This compound-1T | Citation(s) |
| Brightness | Lower | Higher (~40% brighter with Broccoli aptamer) | [5][6] |
| Background Fluorescence | Higher | Lower | [2][6] |
| Excitation Max (bound to Spinach2) | ~447 nm | ~482 nm | |
| Emission Max (bound to Spinach2) | ~501 nm | ~505 nm | |
| Filter Set Compatibility | Less optimal for standard FITC | Optimized for standard FITC/GFP filter cubes | [5][6] |
Troubleshooting Guide
This guide addresses common problems encountered during RNA quantification experiments using this compound.
Issue 1: Low or No Fluorescence Signal
Q: I am not detecting any fluorescence signal, or the signal is very weak. What could be the cause?
There are several potential reasons for a low or non-existent fluorescence signal. The following troubleshooting workflow can help you identify the issue.
Caption: Troubleshooting workflow for low or no fluorescence signal.
Possible Causes and Recommended Solutions:
-
Low expression of the RNA aptamer:
-
Insufficient this compound concentration:
-
Insufficient incubation time:
-
Recommendation: Increase the incubation time in increments (e.g., 15-30 minutes) and monitor the fluorescence signal to determine the optimal duration.[5]
-
-
Degraded or improperly stored this compound:
-
Recommendation: Ensure your this compound stock solution (typically in DMSO) is stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment.[5]
-
-
Incorrect microscope filter set:
-
Recommendation: Ensure that the excitation and emission filters on your microscope are appropriate for the this compound-aptamer complex. For this compound-1T with Spinach2 or Broccoli, a standard FITC filter set is generally suitable (Excitation ~482 nm, Emission ~505 nm).[5]
-
-
Improper folding of the RNA aptamer:
-
Recommendation: The sequence context of the aptamer can affect its folding. Flanking sequences or fusion to a gene of interest can disrupt the aptamer's structure. It is advisable to test the folding efficiency of your RNA construct in vitro.[6] Using RNA scaffolds, such as a tRNA scaffold, can improve stability and proper folding.[8][13]
-
Issue 2: High Background Fluorescence
Q: My images have high background, making it difficult to distinguish the signal. How can I reduce it?
High background can obscure your signal and complicate quantification.
Possible Causes and Recommended Solutions:
-
Excess extracellular this compound:
-
Recommendation: After incubating the cells with this compound, wash them once or twice with pre-warmed medium before imaging to remove excess dye from the solution.[5]
-
-
Non-specific binding of this compound:
-
Recommendation: Using a blocking agent may help reduce non-specific interactions.[10] Additionally, using the lowest effective concentration of this compound that provides a good signal can help minimize background.
-
-
Cellular autofluorescence:
-
Recommendation: Image a control group of cells that are not expressing the RNA aptamer but are treated with this compound under the same conditions. This will allow you to measure the level of autofluorescence and subtract it from your experimental samples during image analysis.
-
-
Contamination of media or buffers:
-
Recommendation: Ensure all solutions are freshly prepared and sterile to avoid fluorescent contaminants.
-
Issue 3: Signal Instability and Photobleaching
Q: The fluorescence signal fades quickly during imaging. What is happening and how can I prevent it?
This rapid signal loss is a known characteristic of this compound-based systems and is primarily due to photoisomerization rather than irreversible photobleaching.[11][15]
Caption: The photobleaching and recovery cycle of the this compound-aptamer complex.
Possible Causes and Recommended Solutions:
-
Photoisomerization of bound this compound: Upon illumination, the fluorescent cis-DFHBI can convert to the non-fluorescent trans-DFHBI, which then unbinds from the aptamer.[9][12]
-
Recommendation 1: Use a low-repetition illumination scheme. Instead of continuous illumination, use short pulses of light with sufficient dark intervals to allow for the non-fluorescent trans-DFHBI to dissociate and be replaced by a fresh, fluorescent cis-DFHBI molecule from the surrounding medium.[1][11] This "fluorophore recycling" can help maintain a more stable signal.[9]
-
Recommendation 2: Minimize light exposure. Use the lowest laser power and shortest exposure time necessary to acquire a good image. Avoid unnecessarily prolonged exposure of the sample to the excitation light.[6]
-
Experimental Protocols
Protocol 1: Standard this compound Incubation for Live-Cell Imaging
This protocol provides a general guideline for incubating cells with this compound. Optimization may be required based on your specific cell line and experimental setup.[5]
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach, Broccoli)
-
This compound or this compound-1T stock solution (e.g., 10-20 mM in DMSO)
-
Pre-warmed cell culture medium
-
Imaging-compatible plates or dishes
Procedure:
-
Culture your cells to the desired confluency on imaging plates.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-160 µM).
-
Remove the existing media from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
(Optional) To reduce background fluorescence, you can wash the cells once with pre-warmed medium before imaging.[5]
-
Proceed with live-cell imaging using the appropriate filter sets.
Protocol 2: Optimization of this compound Incubation Time
This protocol describes a method to systematically determine the optimal this compound incubation time for your experiment by assessing the signal-to-noise ratio (SNR).[5]
Materials:
-
Same as Protocol 1
-
Image analysis software capable of measuring fluorescence intensity (e.g., ImageJ/Fiji)
Procedure:
-
Prepare multiple imaging plates with your cells of interest.
-
Prepare the this compound working solution at a fixed, appropriate concentration (e.g., 40 µM).
-
Incubate the cells with the this compound solution for varying amounts of time (e.g., 15 min, 30 min, 45 min, 60 min, 90 min, 120 min).
-
At each time point, acquire fluorescence images from multiple fields of view. Be sure to include cells that are not expressing the RNA aptamer as a negative control for background measurement.
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the fluorescently labeled cells (Signal).
-
Measure the mean fluorescence intensity of the background region or non-expressing cells (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) for each time point using the formula: SNR = Signal / Noise.
-
Plot the SNR as a function of incubation time. The optimal incubation time will correspond to the point where the SNR reaches a plateau or its maximum value.[5]
Quantitative Data Summary
Table 1: Recommended this compound-1T Concentrations for Cellular Experiments
| Concentration Range (µM) | Observation | Citation(s) |
| 20 - 40 | General starting range for live-cell imaging. | [5] |
| 40 - 200 | Range tested for microplate reader experiments, with clear signal observed at ≥40 µM. | [13] |
| 80 - 160 | Identified as an optimal range in one study, where further increases did not proportionally increase the signal. | [5][13] |
General Experimental Workflow
The following diagram illustrates a typical workflow for an RNA quantification experiment using this compound.
Caption: General experimental workflow for this compound-based RNA quantification.
References
- 1. feilab.uchicago.edu [feilab.uchicago.edu]
- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190185934A1 - Methods for rna detection and quantification - Google Patents [patents.google.com]
- 4. Characterization of the Photophysical Behavior of this compound Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Folding and Stability of DFHBI-Binding Aptamers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with DFHBI-binding aptamers like Spinach and Broccoli. Our goal is to help you improve the folding, stability, and overall performance of these fluorescent RNA reporters in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that affect the performance of this compound-binding aptamers in living cells?
Several factors can influence the functionality of fluorescent aptamers within a cellular environment. These include the intrinsic stability of the RNA aptamer, the efficiency of fluorophore transport across the cell membrane, and potential cytotoxicity of the fluorophore.[1] Strategies to enhance performance often focus on improving the aptamer's resistance to cellular nucleases and ensuring proper folding.
Q2: What is the difference between this compound and this compound-1T?
This compound-1T is a derivative of this compound designed for improved performance. It generally provides a brighter fluorescence signal and lower background fluorescence, which contributes to a better signal-to-noise ratio in imaging experiments.[2] For instance, the Broccoli aptamer paired with this compound-1T is reported to be about 40% brighter than when paired with this compound.[2]
Q3: What is a typical starting concentration and incubation time for this compound-1T in live-cell imaging?
A common starting point for this compound-1T incubation is a concentration of 20-40 µM for 30 minutes.[2] However, the optimal conditions are highly dependent on the specific cell type, the expression level of the RNA aptamer, and the experimental setup. It is often necessary to perform a titration to find the optimal concentration, which can range from 40 µM up to 160 µM.[1][2]
Q4: How can I improve the stability of my RNA aptamer in vivo?
Several strategies have been developed to protect aptamers from degradation by cellular nucleases. These include flanking the aptamer with tRNA scaffolds, introns, or self-cleaving ribozymes to ensure the generation of precise termini and promote proper folding.[1] Additionally, engineering the aptamer sequence itself, as was done to create Spinach2 from the original Spinach aptamer by removing bulges and sequences prone to alternative folding, can enhance stability.[3][4]
Q5: Does temperature affect the folding and fluorescence of this compound-binding aptamers?
Temperature can influence aptamer folding and fluorescence, but the effect may not be straightforward. For some experimental setups using E. coli, decreasing the temperature did not lead to improved folding or a better fluorescence signal. In fact, improved results were observed when cells were cultured at 37°C.[1] However, the thermal stability of the aptamer-fluorophore complex is a critical parameter, and mutations can alter the apparent melting temperature (Tm) of the complex.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Insufficient this compound-1T Incubation: The incubation time may be too short for adequate cellular uptake and binding. 2. Suboptimal this compound-1T Concentration: The concentration of the fluorophore may be too low. 3. Low Aptamer Expression: The RNA aptamer may not be transcribed at sufficient levels. 4. Improper Aptamer Folding: The aptamer may be misfolding, preventing fluorophore binding. 5. Incorrect Filter Sets: The microscope filters may not be appropriate for the this compound-aptamer complex. | 1. Increase Incubation Time: Systematically increase the incubation time (e.g., in 15-30 minute increments) and monitor the fluorescence signal.[2] 2. Optimize this compound-1T Concentration: Perform a concentration titration. Optimal concentrations have been found to be between 80 and 160 µM in some cases.[1][2] 3. Verify Aptamer Expression: Use a sensitive method like RT-qPCR to confirm the transcription of your RNA aptamer.[2] 4. Improve Folding Conditions: Consider strategies like using tRNA scaffolds or optimizing the aptamer sequence.[1][3] Ensure appropriate magnesium concentrations in vitro, as low Mg2+ was used in the selection of the Broccoli aptamer for better folding.[3] 5. Check Filter Compatibility: Ensure you are using a filter set appropriate for the excitation and emission spectra of the this compound-aptamer complex (e.g., a standard FITC filter set).[2][7] |
| High Background Fluorescence | 1. Excess Extracellular this compound-1T: Residual fluorophore in the medium can contribute to background noise. 2. Nonspecific Binding: The fluorophore may be binding to cellular components other than the aptamer. | 1. Wash Cells: After incubation with this compound-1T, wash the cells once with pre-warmed medium before imaging to remove excess fluorophore.[2] 2. Use Optimized Fluorophores: Fluorophores like this compound-1T are designed to have low background fluorescence.[2] Derivatives like DFNS have also been shown to have low nonspecific activation.[7] |
| Rapid Photobleaching | 1. Photo-induced Isomerization of this compound: Upon excitation, this compound can convert from its fluorescent cis form to a non-fluorescent trans form.[4][8][9] 2. Inefficient Fluorophore Recycling: The photobleached trans-DFHBI may dissociate slowly from the aptamer, and the rebinding of a fresh cis-DFHBI molecule from the solution can also be slow.[7][8] | 1. Use Modified Fluorophores: Consider using fluorophore derivatives like BI, which is designed to rapidly dissociate from the aptamer after photoisomerization, or DFNS and TBI, which have increased on-rates for binding.[7][10][11] 2. Optimize Imaging Conditions: Use the lowest possible laser power and exposure time that still provides a detectable signal. |
| Inconsistent or Irreproducible Results | 1. Degradation of this compound-1T Stock: The fluorophore may degrade over time, especially with repeated freeze-thaw cycles. 2. Variability in Cell Conditions: Differences in cell confluency, passage number, or metabolic state can affect aptamer expression and folding. 3. Incompatibility with Experimental System: Some commercial cell-free expression systems have been shown to be incompatible with this compound-based aptamers.[12] | 1. Proper Fluorophore Handling: Aliquot your this compound-1T stock solution and store it protected from light. Prepare fresh dilutions for each experiment and avoid reusing media containing the fluorophore.[2] 2. Standardize Cell Culture: Maintain consistent cell culture practices to minimize variability between experiments. 3. Test System Compatibility: If using a cell-free system, verify that it supports the proper folding and fluorescence of your aptamer.[12] |
Quantitative Data Summary
Table 1: Comparison of this compound Derivatives and their Properties with the Broccoli Aptamer
| Fluorophore | Key Feature(s) | Binding Rate (kon) (M-1s-1) | Relative Brightness (to Broccoli-DFHBI-1T) | Reference(s) |
| This compound-1T | Standard, improved version of this compound. | 14,900 | 1.0 | [7] |
| BI | Designed for rapid dissociation of the trans isomer. | 13,600 | - | [7] |
| DFNS | Increased binding rate (kon). | 209,200 (~14x higher than this compound-1T) | - | [7] |
| TBI | Increased on-rate leading to enhanced fluorophore recycling. | - | Increased brightness and photostability | [7] |
Table 2: Optimized this compound-1T Concentrations for F30-2xdBroccoli Aptamer
| This compound-1T Concentration (µM) | Observation | Reference(s) |
| 0 - <40 | Little to no fluorescence signal above control. | [1] |
| 40 | Clear fluorescence signal observed. | [1] |
| 80 - 160 | Optimal concentration range with a slight increase in signal. | [1] |
| >160 - 200 | No proportional increase in fluorescence signal. | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound-1T Incubation Time
This protocol outlines a method to determine the optimal incubation time for this compound-1T by measuring the signal-to-noise ratio (SNR) over time.
Materials:
-
Cells expressing the this compound-binding aptamer of interest.
-
This compound-1T stock solution (e.g., 10-20 mM in DMSO).
-
Pre-warmed cell culture medium.
-
Imaging-compatible plates or dishes.
-
Fluorescence microscope with appropriate filter sets.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Culture cells to the desired confluency on imaging plates.
-
Prepare a working solution of this compound-1T at a fixed, appropriate concentration (e.g., 40 µM) in pre-warmed cell culture medium.[2]
-
Incubate the cells with the this compound-1T working solution at 37°C.
-
Acquire fluorescence images from multiple fields of view at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).[2] Include non-expressing cells as a negative control.
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the cells expressing the aptamer (Signal).
-
Measure the mean fluorescence intensity of the background or non-expressing cells (Noise).
-
Calculate the SNR (Signal / Noise) for each time point.
-
Plot the SNR against the incubation time to determine the point at which the signal plateaus, indicating the optimal incubation time.
-
Protocol 2: Assessing Aptamer Stability via Thermal Denaturation
This protocol describes a method to determine the apparent melting temperature (Tmap) of the aptamer-DFHBI complex on a microfluidic chip, which serves as a measure of its thermal stability.
Materials:
-
Microfluidic chip for in vitro transcription and analysis.
-
This compound solution at a constant concentration (e.g., 43.5 µM).[5][6]
-
Temperature-controlled imaging system.
Procedure:
-
Perform in vitro transcription (IVT) of the aptamer variants on the microfluidic chip.
-
Introduce the this compound solution into the chip and allow it to equilibrate for approximately 10 minutes.[5][6]
-
Increase the temperature of the chip in increments (e.g., 2°C steps) from a starting temperature (e.g., 23°C) to a final temperature (e.g., 49°C).[5][6]
-
At each temperature step, allow the system to equilibrate for a short period (e.g., 10 minutes) and then acquire fluorescence images.[5][6]
-
Data Analysis:
-
Measure the fluorescence intensity at each temperature point.
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the data to a melting curve to determine the Tmap, which is the temperature at which 50% of the aptamer-fluorophore complexes have denatured.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthetic biology tools to promote the folding and function of RNA aptamers in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison: DFHBI vs. DFHBI-1T for Live-Cell RNA Imaging
For researchers, scientists, and drug development professionals leveraging RNA-based fluorescent reporters, the choice of fluorophore is critical for achieving high-quality live-cell imaging results. This guide provides an objective comparison of two widely used fluorophores, DFHBI and this compound-1T, which confer fluorescence to RNA aptamers like Spinach™ and Broccoli™. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
The advent of fluorescent RNA aptamers has revolutionized the study of RNA localization and dynamics in living cells. These systems rely on the interaction between a genetically encoded RNA aptamer and a cell-permeable fluorophore. The binding of the fluorophore to the aptamer induces a conformational change that results in a significant increase in fluorescence, effectively "lighting up" the RNA of interest. Among the most established of these fluorophores are 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) and its derivative, this compound-1T. While both activate aptamers like Spinach2 and Broccoli, they exhibit key differences in their photophysical properties and performance in cellular environments.
Performance Characteristics at a Glance
This compound-1T was developed as an improved version of this compound, featuring a 1,1,1-trifluoroethyl substituent on the imidazolone (B8795221) ring.[1] This modification leads to several advantages for live-cell imaging, including increased brightness and a higher signal-to-noise ratio.[1] this compound-1T exhibits higher specific fluorescence and lower background fluorescence when bound to the Spinach2 aptamer compared to the original this compound. This enhanced performance is attributed to a higher extinction coefficient and quantum yield.[2]
Quantitative Photophysical Properties
The following table summarizes the key quantitative photophysical properties of this compound and this compound-1T when complexed with the Spinach2 RNA aptamer. The data clearly illustrates the superior brightness of the this compound-1T complex.
| Property | This compound-Spinach2 | This compound-1T-Spinach2 | Reference(s) |
| Molecular Weight ( g/mol ) | 252.22 | 320.21 | [3] |
| Excitation Maximum (nm) | 447 | 482 | [3] |
| Emission Maximum (nm) | 501 | 505 | [3] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 27,800 | 35,400 | [2] |
| Quantum Yield | 0.72 | 0.94 | [2] |
| Relative Brightness * | 1.00 | 1.84 | [2] |
*Brightness is calculated as (Extinction Coefficient × Quantum Yield) and is presented relative to the this compound-Spinach2 complex.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanism and the practical application of these fluorophores, we provide the following diagrams created using the DOT language.
Caption: Mechanism of fluorescence activation.
Caption: General experimental workflow for live-cell imaging.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound and this compound-1T in live-cell imaging experiments. Optimization may be necessary depending on the specific cell type, expression level of the RNA aptamer, and imaging setup.
Materials
-
Cells cultured on imaging-compatible plates or dishes (e.g., glass-bottom dishes).
-
Plasmid encoding the RNA of interest tagged with an appropriate aptamer (e.g., Spinach2 or Broccoli).
-
This compound or this compound-1T stock solution (e.g., 10-20 mM in anhydrous DMSO, stored at -20°C protected from light).
-
Pre-warmed cell culture medium or imaging buffer (e.g., HBSS).
-
Fluorescence microscope equipped with a standard GFP/FITC filter set.
Protocol for a Comparative Live-Cell Imaging Experiment
-
Cell Culture and Transfection:
-
Seed cells on an imaging plate to achieve the desired confluency for imaging at the time of the experiment.
-
Transfect the cells with the plasmid encoding the aptamer-tagged RNA of interest according to your standard protocol. Allow for sufficient time for gene expression (typically 24-48 hours).
-
-
Preparation of Fluorophore Working Solutions:
-
On the day of imaging, prepare fresh working solutions of this compound and this compound-1T by diluting the stock solutions in pre-warmed cell culture medium or imaging buffer. A final concentration of 20-40 µM is a common starting point.[4]
-
-
Fluorophore Incubation:
-
Carefully remove the existing culture medium from the cells.
-
For a direct comparison, add the this compound working solution to one set of wells/dishes and the this compound-1T working solution to another.
-
Incubate the cells for approximately 30 minutes at 37°C in a CO₂ incubator.[4]
-
-
Washing (Optional but Recommended):
-
To minimize background fluorescence from unbound fluorophore, gently aspirate the fluorophore-containing medium and wash the cells once or twice with pre-warmed medium or imaging buffer.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope with a suitable objective and a GFP/FITC filter set.
-
To ensure a fair comparison, use identical imaging settings (e.g., excitation intensity, exposure time) for both the this compound and this compound-1T treated cells.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in multiple fields of view for both conditions.
-
Measure the background fluorescence in regions without cells.
-
Calculate the signal-to-noise ratio for both this compound and this compound-1T to quantitatively assess their performance.
-
Conclusion
For live-cell imaging applications requiring high sensitivity and a robust signal-to-noise ratio, This compound-1T is the superior choice over this compound . Its enhanced photophysical properties, including a higher extinction coefficient and quantum yield, translate to a significantly brighter fluorescent signal in a cellular context.[2] Furthermore, the lower background fluorescence associated with this compound-1T simplifies image analysis and improves the detection of weakly expressed RNA.[1] While this compound remains a viable and more cost-effective option for certain applications, particularly those with high levels of RNA expression, researchers aiming for optimal performance in quantitative and high-resolution live-cell imaging will benefit from the advanced capabilities of this compound-1T.
References
A Comparative Guide to Spinach, Broccoli, and Squash Aptamers for DFHBI-based RNA Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent RNA aptamer is critical for the successful visualization of RNA in living cells. This guide provides an objective comparison of three popular green fluorescent aptamers—Spinach, Broccoli, and Squash—when used with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivative, this compound-1T.
This document outlines their performance based on experimental data, offers detailed protocols for their use, and presents visual diagrams of their signaling pathways and experimental workflows to aid in your research and development endeavors.
Performance Characteristics: A Quantitative Comparison
The choice of an RNA aptamer for live-cell imaging hinges on several key performance indicators, including fluorescence enhancement, binding affinity, and stability. The following table summarizes the quantitative comparison of Spinach2, Broccoli, and Squash aptamers when complexed with this compound-1T, a brighter and more photostable derivative of this compound.[1]
| Property | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T | Squash-DFHBI-1T | Reference(s) |
| Size (nucleotides) | ~98 nt | 49 nt | ~80 nt | [1] |
| Excitation Max (nm) | ~470 nm | 472 nm | 452 nm | [1][2] |
| Emission Max (nm) | ~505 nm | 507 nm | 503 nm | [1][2] |
| Fluorescence Quantum Yield | 0.41 | 0.94 | 0.71 | [1][2] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 28,900 | 29,600 | 24,200 | [1][2] |
| Brightness (Ext. Coeff. x QY) | 11,829 | 27,824 | 17,182 | [2] |
| Dissociation Constant (Kd, nM) | 305 ± 39 | 360 | 45 | [1][2][3] |
| In Vitro Folding Efficiency | - | 55% | 78% | [2] |
| Magnesium Dependence | High | Low | Low | [2][4] |
| Thermal Stability (Tm) | ~37 °C | ~48 °C | - | [4] |
| G-quadruplex Dependent | Yes | Yes | No | [2] |
Key Insights from Comparative Data
-
Broccoli stands out for its high quantum yield and resulting brightness, making it a robust choice for generating a strong fluorescent signal.[2] Developed through in vitro selection and fluorescence-activated cell sorting (FACS) in E. coli, Broccoli was optimized for efficient folding and performance within a cellular context.[1] It is also significantly smaller than Spinach2 and exhibits greater thermal stability and a lower dependence on magnesium concentration.[4][5]
-
Squash , engineered from a naturally occurring adenine (B156593) riboswitch, boasts the tightest binding affinity (lowest Kd) for this compound-1T, suggesting a more stable complex formation.[2][3] Its high in vitro folding efficiency and independence from a G-quadruplex structure for fluorophore binding are notable advantages that may contribute to more reliable performance in diverse cellular environments.[2] Squash also demonstrates improved photostability compared to Broccoli-DFHBI-1T.[6]
-
Spinach2 , an improved version of the original Spinach aptamer, laid the groundwork for RNA imaging with this compound. However, its larger size, lower thermal stability, and higher magnesium requirement make it a less favorable option compared to the more recently developed Broccoli and Squash aptamers for many in vivo applications.[1][4][5]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and practical application of these aptamers, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of aptamer-DFHBI interaction.
Caption: General experimental workflow for aptamer-based imaging.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo use of Spinach, Broccoli, and Squash aptamers with this compound-1T.
In Vitro Transcription of RNA Aptamers
-
Template Preparation: A double-stranded DNA template encoding the aptamer sequence downstream of a T7 promoter is required. This can be generated by PCR amplification from a plasmid or by primer extension of synthetic oligonucleotides.[7]
-
Transcription Reaction: Set up the in vitro transcription reaction using a commercial T7 RNA polymerase kit. A typical reaction includes the DNA template, NTPs, T7 RNA polymerase, and transcription buffer.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a commercial RNA cleanup kit or by methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.[7]
-
Quality Control: Verify the integrity and size of the purified RNA by running a denaturing polyacrylamide gel electrophoresis (PAGE).
In Vitro Fluorescence Assay
-
RNA Folding: Resuspend the purified RNA in a folding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2). Heat the RNA solution to 70-95°C for 3-5 minutes, followed by slow cooling to room temperature to ensure proper folding.[6]
-
Reaction Setup: In a microplate, combine the folded RNA aptamer (typically at a final concentration of 1 µM) with this compound-1T (typically at a final concentration of 10 µM) in the folding buffer.[8]
-
Incubation: Incubate the mixture at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the specific aptamer-DFHBI-1T complex (refer to the comparison table).
-
Data Analysis: Subtract the background fluorescence of a this compound-1T only control from the fluorescence of the aptamer-containing samples to determine the net fluorescence signal.[9]
Live-Cell Imaging
-
Plasmid Construction: Clone the DNA sequence of the chosen aptamer into a mammalian expression vector. The aptamer can be expressed as a standalone RNA or as a tag fused to an RNA of interest.
-
Cell Transfection: Transfect the plasmid into the desired cell line using a suitable transfection reagent.
-
Aptamer Expression: Allow the cells to express the RNA aptamer for 24-48 hours post-transfection.
-
Fluorophore Incubation: Add this compound-1T to the cell culture medium at a final concentration of 10-20 µM and incubate for 30-60 minutes at 37°C.
-
Imaging: Wash the cells with fresh medium and image using a fluorescence microscope equipped with a GFP filter set.
Conclusion
Both Broccoli and Squash represent significant advancements over the pioneering Spinach aptamer for live-cell RNA imaging. For applications requiring the brightest possible signal, Broccoli's high quantum yield makes it an excellent choice.[2] Conversely, for studies demanding high stability and affinity, Squash's tight binding to this compound-1T and its unique G-quadruplex-independent folding mechanism present a compelling advantage.[2] Researchers should carefully weigh the specific requirements of their experimental system against the performance characteristics outlined in this guide to select the most suitable aptamer for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Repurposing an adenine riboswitch into a fluorogenic imaging and sensing tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Crystal structure of the fluorescence turn-on aptamer Squash reveals extensive structural repurposing of the bacterial adenine riboswitch fold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protobiology.org [protobiology.org]
- 8. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Squash aptamer [aptamer.ribocentre.org]
Broccoli vs. Spinach Aptamer with DFHBI: A Comparative Guide for Researchers
In the landscape of fluorescent RNA aptamers for live-cell imaging, Broccoli and Spinach have emerged as prominent tools, enabling real-time visualization of RNA dynamics. Both aptamers function by binding to the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), activating its fluorescence. This guide provides a comprehensive comparison of the Broccoli and Spinach aptamers, focusing on their performance with this compound and its derivatives, to aid researchers in selecting the optimal aptamer for their experimental needs.
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate RNA aptamer hinges on several factors, including its brightness, folding efficiency, and performance under physiological conditions. Broccoli was developed through a combination of in vitro selection (SELEX) and fluorescence-activated cell sorting (FACS) in E. coli, a process designed to enrich for aptamers that fold and perform well within a cellular environment. This has resulted in several advantages over its predecessor, Spinach.[1]
The table below summarizes the key quantitative differences between the Spinach2 and Broccoli aptamers when complexed with a derivative of this compound, this compound-1T, which exhibits brighter fluorescence than the original this compound.[1]
| Property | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T | Reference(s) |
| Size (nucleotides) | ~98 nt | 49 nt | [1] |
| Excitation Max (nm) | ~470 | ~470 | [1] |
| Emission Max (nm) | ~505 | ~505 | [1] |
| Quantum Yield | 0.414 | 0.414 | [1] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 28,900 | 28,900 | [1] |
| Dissociation Constant (Kd, nM) | 305 ± 39 | 305 ± 39 | [1] |
| Thermostability (Tm, °C) | ~37 °C | ~48 °C | [2][3] |
| Magnesium Dependence | High | Low | [2][3] |
Key Advantages of Broccoli Aptamer
Experimental data consistently highlights several advantages of the Broccoli aptamer over Spinach, particularly for in-cell applications.
-
Higher Thermostability: Broccoli exhibits a significantly higher melting temperature (Tm) of approximately 48°C compared to Spinach2's Tm of around 37°C.[2][3] This increased thermal stability contributes to better performance and brighter fluorescence when imaging at physiological temperatures (37°C).[2][3]
-
Reduced Magnesium Dependence: The intracellular concentration of free magnesium is limited.[2] Broccoli demonstrates a markedly lower dependence on magnesium for its fluorescence. In magnesium-free buffers, Broccoli retains about 61% of its maximum fluorescence, whereas Spinach2 only reaches 11% under the same conditions.[1][2][3] This characteristic is a significant advantage for robust fluorescence in the low-magnesium environment of the cell cytoplasm.[2][3]
-
Improved In Vivo Folding and Brightness: Due to its selection in a cellular context, Broccoli folds more efficiently within cells without the need for a stabilizing tRNA scaffold, which is often required for Spinach2.[2][3] Consequently, Broccoli generally appears brighter in living cells.[2][4][5]
-
Smaller Size: At 49 nucleotides, Broccoli is substantially shorter than Spinach2 (~98 nucleotides).[1][2][3] Its smaller size makes it a more versatile tag for fusing to other RNAs with a lower risk of disrupting their function.
Signaling Pathway and Experimental Workflow
The fundamental mechanism for both Broccoli and Spinach involves the binding of the aptamer to the this compound fluorophore. This binding event constrains the fluorophore's conformation, leading to a significant increase in its quantum yield and resulting in a bright, fluorescent signal.
Caption: Signaling pathway of aptamer-DFHBI fluorescence.
A typical experimental workflow for utilizing these RNA aptamers for in vitro or in-cell analysis is depicted below.
Caption: A generalized experimental workflow for aptamer-based fluorescence assays.
Experimental Protocols
Below are generalized protocols for key experiments involving the Broccoli and Spinach aptamers.
In Vitro Transcription of RNA Aptamers
-
Template Generation: Amplify the DNA template encoding the T7 promoter followed by the aptamer sequence using PCR.[1]
-
Transcription Reaction: Set up an in vitro transcription reaction using a commercial T7 RNA polymerase kit. A typical reaction includes the DNA template, NTPs, T7 RNA polymerase, and transcription buffer.[1]
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for 15-30 minutes at 37°C.[1]
-
RNA Purification: Purify the transcribed RNA using standard methods such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or using a commercial RNA purification kit.
In Vitro Fluorescence Measurement
-
RNA Folding: Resuspend the purified RNA in a buffer appropriate for folding (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2). Heat the RNA to 95°C for 2 minutes and then cool to room temperature slowly to ensure proper folding.
-
Fluorogen Addition: In a microplate well, mix the folded RNA aptamer (e.g., final concentration of 1 µM) with this compound or this compound-1T (e.g., final concentration of 10 µM).[1]
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow for binding.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the this compound complex (e.g., ~470 nm excitation and ~505 nm emission).
-
Data Analysis: Subtract the background fluorescence from a control sample containing only the fluorogen to determine the net fluorescence signal.[1]
Live-Cell Imaging in E. coli
-
Expression Vector: Clone the aptamer sequence into an appropriate E. coli expression vector, for example, downstream of a T7 promoter in a pET series vector.
-
Transformation: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: Grow the bacterial culture to a suitable optical density (e.g., OD600 of 0.4-0.6) and induce RNA expression with IPTG.
-
Fluorogen Incubation: After a period of induction, harvest the cells, wash them, and resuspend them in a suitable buffer (e.g., M9 medium). Add this compound or this compound-1T to the cell suspension (e.g., 20-200 µM) and incubate at 37°C.[5]
-
Imaging: Mount the cells on an agarose (B213101) pad and image using a fluorescence microscope with appropriate filter sets (e.g., excitation 470/40 nm, emission 525/50 nm).[5]
Conclusion
For most in vivo applications, the Broccoli aptamer presents a clear advantage over Spinach due to its smaller size, superior thermostability, and significantly lower dependence on magnesium concentration. These factors collectively contribute to brighter and more robust fluorescence in the complex intracellular environment.[1] While both are valuable tools, Broccoli is often the recommended starting point for new projects, particularly those focused on live-cell imaging. Researchers should, however, consider the specific context and requirements of their experimental system when choosing between these powerful RNA imaging agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Showdown: DFHBI and SYTO RNA Stains for Live-Cell RNA Imaging
For researchers in cellular biology and drug development, the visualization of RNA in living cells is paramount to understanding gene expression dynamics and cellular processes. Two prominent methods for this purpose are the genetically encoded DFHBI-aptamer system and the direct application of SYTO RNA-selective stains. This guide provides a detailed, quantitative comparison of their performance, supported by experimental data and protocols, to aid in the selection of the most suitable tool for your research needs.
Performance at a Glance: A Quantitative Comparison
The selection of an RNA staining method hinges on a variety of factors, from the brightness of the signal to the potential for cellular perturbation. The following table summarizes the key quantitative performance metrics of the this compound system (specifically the this compound-1T variant with Spinach2/Broccoli aptamers) and the SYTO RNASelect stain.
| Feature | This compound-Aptamer System (this compound-1T) | SYTO RNASelect |
| Mechanism of Action | Fluorogen binds to a specific RNA aptamer (e.g., Spinach2, Broccoli) genetically fused to the RNA of interest. | Intercalating dye that binds directly to RNA. |
| Excitation Maximum | ~482 nm | ~490 nm[1] |
| Emission Maximum | ~505 nm | ~530 nm[1] |
| Molar Extinction Coefficient (ε) | ~35,400 M⁻¹cm⁻¹ (for this compound-1T) | >50,000 M⁻¹cm⁻¹ (for the SYTO family of dyes)[2][3] |
| Quantum Yield (Φ) | ~0.94 (for this compound-1T with Spinach2) | Typically >0.4 (for the SYTO family bound to nucleic acids)[2][3]. One study suggests a quantum yield of around 0.17 for SYTO RNASelect in a specific context. |
| Binding Affinity (Kd) | ~560 nM (for this compound-1T with Spinach2) | Data not readily available. |
| Photostability | Subject to reversible photoisomerization; the complex can recover fluorescence by exchanging the photoisomerized this compound molecule. | Can be prone to photobleaching. One study reported a fluorescence half-life of approximately 1.5 minutes under continuous laser irradiation.[4] |
| Toxicity | Generally considered to have low cytotoxicity. | The manufacturer states that no specific toxicity data is available, but as a nucleic acid binding agent, it should be handled as a potential mutagen.[1][5] |
| Specificity | High specificity for the target RNA fused to the aptamer. | Selective for RNA over DNA, but will stain the general RNA population within the cell.[1] |
| Signal-to-Background Ratio | Low background fluorescence as this compound is non-fluorescent until bound by the aptamer. | Low intrinsic fluorescence in its unbound state, leading to a good signal-to-background ratio upon binding RNA.[1] |
Visualizing the Mechanisms
To better understand how these stains generate a fluorescent signal, the following diagrams illustrate their distinct mechanisms of action.
Caption: Mechanism of this compound fluorescence.
Caption: Mechanism of SYTO RNASelect fluorescence.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable and comparable data. The following sections provide methodologies for live-cell RNA imaging using both this compound and SYTO RNASelect.
Experimental Workflow: Live-Cell RNA Imaging
Caption: Comparative experimental workflows.
Protocol 1: Live-Cell Imaging with the this compound-Aptamer System
Materials:
-
Cells expressing the RNA of interest tagged with an appropriate aptamer (e.g., Spinach2 or Broccoli).
-
This compound or this compound-1T stock solution (e.g., 10-20 mM in DMSO).
-
Pre-warmed cell culture medium.
-
Imaging-compatible plates or dishes.
Procedure:
-
Culture cells expressing the aptamer-tagged RNA to the desired confluency on imaging plates.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 20-40 µM.
-
Remove the existing media from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for approximately 30 minutes at 37°C in a CO2 incubator.
-
For imaging, use a fluorescence microscope equipped with a standard GFP or FITC filter set.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a detectable signal.
Protocol 2: Live-Cell Imaging with SYTO RNASelect
Materials:
-
Cultured cells of interest.
-
SYTO RNASelect Green Fluorescent Cell Stain (5 mM in DMSO).
-
Pre-warmed cell culture medium or phosphate-buffered saline (PBS).
-
Imaging-compatible plates or dishes.
Procedure:
-
Culture cells to the desired confluency on imaging plates or coverslips.
-
Prepare the SYTO RNASelect staining solution. A final concentration of 500 nM in cell culture medium or PBS is a good starting point. To prepare 1 mL of a 500 nM solution from a 5 mM stock, you can perform a serial dilution:
-
Add 1 µL of the 5 mM stock to 1 mL of PBS or media to create a 5 µM intermediate stock.
-
Add 100 µL of the 5 µM intermediate stock to 900 µL of PBS or media.
-
Use the staining solution immediately after preparation.
-
-
Remove the existing media from the cells and add the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
(Optional) To reduce background fluorescence, you can gently wash the cells once with pre-warmed medium or PBS before imaging.
-
Image the cells using a fluorescence microscope with a standard FITC filter set.
Concluding Remarks
Both this compound and SYTO RNA stains offer powerful, yet distinct, approaches for visualizing RNA in living cells. The this compound-aptamer system provides exceptional specificity for tracking a single RNA species of interest, making it ideal for studies of RNA localization, transport, and dynamics. Its low cytotoxicity is also a significant advantage for long-term imaging. However, this method requires genetic modification of the cells to express the aptamer-tagged RNA.
In contrast, SYTO RNASelect is a convenient, ready-to-use dye that allows for the visualization of the general RNA population within the cell, with a preference for staining the nucleolus and cytoplasm where RNA is abundant. This makes it a useful tool for observing overall changes in cellular RNA content and distribution. Researchers should be mindful of its potential mutagenicity and lower photostability compared to some advanced probes.
The choice between these two methods will ultimately depend on the specific research question, the cell type being studied, and the imaging capabilities available. By understanding the quantitative performance and methodological nuances of each, researchers can make an informed decision to best illuminate the intricate world of RNA within the living cell.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Invitrogen™ SYTO™ Green Fluorescent Nucleic Acid Stains | Fisher Scientific [fishersci.ca]
- 3. Invitrogen SYTO Green Fluorescent Nucleic Acid Stains SYTO 9 Green | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
A Researcher's Guide: Validating DFHBI-Based RNA Imaging with Quantitative PCR
In the landscape of molecular biology, visualizing and quantifying RNA in living cells is crucial for understanding gene expression dynamics, RNA trafficking, and the progression of various diseases. The use of fluorogenic RNA aptamers, such as Spinach and Broccoli, which bind to the fluorophore DFHBI to emit a fluorescent signal, has emerged as a powerful technique for live-cell RNA imaging. However, to ensure the accuracy and reliability of this imaging data, it is essential to validate the findings with a robust quantitative method. This guide provides a comprehensive comparison of this compound-based imaging with the gold standard for nucleic acid quantification, quantitative reverse transcription PCR (RT-qPCR), offering researchers the protocols and data needed to effectively correlate these two powerful techniques.
Comparing Methodologies: A Side-by-Side Look
This compound imaging and qPCR offer complementary information. While imaging provides spatiotemporal data on RNA localization within the cell, qPCR delivers precise, absolute quantification of RNA transcripts from a cell population. The validation process involves correlating the fluorescence intensity observed in imaging with the RNA copy number determined by qPCR.
A critical consideration is that this compound-based fluorescence depends not only on the number of RNA transcripts but also on the proper folding of the RNA aptamer, which is necessary for fluorophore binding.[1][2] This highlights the importance of qPCR as a validation tool to confirm whether changes in fluorescence correspond to changes in transcript abundance.
Experimental Protocols: From Imaging to Quantification
Detailed methodologies for both this compound imaging and absolute RT-qPCR are presented below. These protocols provide a framework for researchers to design and execute validation experiments.
This compound Live-Cell Imaging Protocol
This protocol is a general guideline for imaging mammalian cells expressing an RNA of interest tagged with a this compound-binding aptamer like Spinach2 or Broccoli.[3][4][5]
-
Cell Culture and Transfection: Culture mammalian cells (e.g., COS-7, HEK293T) to the desired confluency on imaging-compatible plates. Transfect the cells with a plasmid encoding the RNA of interest fused to the Spinach or Broccoli aptamer.
-
This compound Incubation: Prepare a working solution of this compound or its brighter analogue, this compound-1T, by diluting a stock solution (e.g., 10-20 mM in DMSO) into pre-warmed cell culture medium to a final concentration of 20-40 µM.[5] Remove the existing media from the cells and add the this compound-containing medium. Incubate for 30 minutes at 37°C in a CO2 incubator.[5]
-
Washing (Optional): To reduce background fluorescence, you can wash the cells once with pre-warmed medium before imaging.[5]
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., EGFP or FITC channels with excitation around 470 nm and emission around 532 nm).[3] To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time.[5] It's important to note that this compound can undergo reversible photoisomerization, so minimizing light exposure is recommended.[3][6][7]
-
Image Analysis: Quantify the mean fluorescence intensity of the cells using image analysis software such as ImageJ/Fiji. Be sure to subtract the background fluorescence from non-transfected cells or cells imaged before the addition of this compound.
Absolute RT-qPCR Protocol for RNA Quantification
This protocol outlines the steps for absolute quantification of the target RNA from the same cell population used for imaging.[8][9][10]
-
RNA Extraction: Lyse the cells and extract total RNA using a reagent like TRIzol or a column-based kit (e.g., RNeasy from Qiagen).[10] To ensure high-quality RNA, treat the samples with RNase-free DNase to remove any contaminating genomic DNA.[10]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. A260/A280 ratios between 1.8 and 2.1 are indicative of highly purified RNA.[9]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and either oligo(dT) primers or random hexamers.[10]
-
Preparation of Standards: For absolute quantification, a standard curve is necessary.[8][9] This is generated using a dilution series of a known quantity of the target RNA or a plasmid DNA containing the target sequence. A series of at least 5 different concentrations is recommended to create a reliable standard curve.[8]
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix and primers specific to the target RNA.[1][10] Include the cDNA samples, the dilution series for the standard curve, and a no-template control in your qPCR run.
-
Data Analysis: The qPCR instrument will generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the known concentrations of the standards. The absolute quantity of the target RNA in the experimental samples can then be interpolated from this curve.[9]
Data Presentation: Correlating Imaging and qPCR
To validate the imaging results, the fluorescence intensity data should be compared with the absolute RNA copy numbers obtained from qPCR. The following table provides an example of how this data can be presented. In this hypothetical experiment, the expression of a Spinach-tagged RNA is induced with increasing concentrations of an inducing agent.
| Inducer Concentration | Mean Fluorescence Intensity (Arbitrary Units) | RNA Copy Number per Cell (from qPCR) |
| 0 µM (Control) | 50.5 ± 4.2 | 1,200 ± 150 |
| 10 µM | 152.3 ± 12.8 | 3,500 ± 300 |
| 50 µM | 480.1 ± 35.5 | 11,000 ± 950 |
| 100 µM | 950.6 ± 70.1 | 22,500 ± 1,800 |
Table 1: Example data comparing fluorescence intensity from this compound imaging with absolute RNA copy number determined by qPCR.
Studies have shown a positive correlation between the fluorescence signal of RNA aptamers and their expression levels as measured by RT-qPCR, particularly when using different strength promoters to drive expression.[1][2] However, it is important to note that a direct linear correlation is not always observed, as factors like RNA folding and stability can influence fluorescence independently of transcript number.[1]
Visualizing the Workflow and Logic
To further clarify the experimental process and the relationship between the two techniques, the following diagrams were created using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. feilab.uchicago.edu [feilab.uchicago.edu]
- 8. Absolute Quantification qPCR | Relative Quantification qPCR [qiagen.com]
- 9. illumina.com [illumina.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
DFHBI-1T: A Brighter, Lower-Background Alternative for RNA Imaging
For researchers in cellular biology, drug development, and related scientific fields, the ability to visualize and track RNA molecules in living cells is paramount. The development of fluorogenic RNA aptamers, which bind to specific dyes and cause them to fluoresce, has provided a powerful tool for this purpose. Among the available fluorophores, DFHBI-1T has emerged as a superior option, offering enhanced brightness and a lower background signal compared to its predecessors and other alternatives.
This guide provides an objective comparison of this compound-1T with other commonly used fluorophores for RNA imaging, supported by experimental data. It also includes detailed protocols for key experimental procedures to assist researchers in applying this technology.
Performance Comparison of Fluorophores for RNA Aptamers
The choice of fluorophore is critical for achieving high-quality images in RNA visualization experiments. The ideal fluorophore should exhibit a high quantum yield and extinction coefficient upon binding to its target RNA aptamer, leading to a bright fluorescent signal. Equally important is a low fluorescence background in its unbound state to ensure a high signal-to-noise ratio.
Here, we compare the key photophysical properties of this compound-1T with its precursor, this compound, and other alternatives when complexed with the Broccoli RNA aptamer.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness (%) | Reference |
| This compound-1T | 472 | 507 | 35,400 | 0.94 | 184 | |
| This compound | 447 | 501 | ~25,300 (estimated) | - | 100 | |
| DFNS | 470 | 527 | 31,600 | 0.22 | 57.0 | |
| BI | 470 | 505 | 33,600 | 0.67 | 188 | |
| DFHO | - | 545 | 19,800 | - | - |
Key takeaways from the data:
-
Superior Brightness: this compound-1T, when bound to the Broccoli aptamer, is approximately 40% brighter than the this compound-Broccoli complex, primarily due to a higher extinction coefficient. Its brightness is comparable to the more recent alternative, BI.
-
Lower Background: this compound-1T exhibits lower background fluorescence in living cells compared to this compound, which significantly improves the signal-to-noise ratio.
-
Optimized Spectra: The excitation and emission maxima of the this compound-1T-Broccoli complex (472 nm and 507 nm, respectively) are well-suited for standard FITC/GFP filter sets commonly found on fluorescence microscopes.
-
Photostability: While this compound and its derivatives can undergo reversible photobleaching due to cis-trans isomerization, the design of some newer fluorophores like DFNS aims to improve photostability through more efficient fluorophore recycling.
Mechanism of Fluorescence Activation
The fluorescence of this compound-1T is activated upon binding to a specific RNA aptamer, such as Spinach or Broccoli. In its free form, the molecule is non-fluorescent. The aptamer provides a structured binding pocket that restricts the rotational freedom of the this compound-1T molecule, leading to a significant increase in its quantum yield and a bright fluorescent signal.
Caption: Binding of this compound-1T to an RNA aptamer induces fluorescence.
Experimental Protocols
Accurate and reproducible results in RNA imaging experiments depend on carefully executed protocols. Below are detailed methodologies for in-gel RNA analysis and live-cell imaging using this compound-1T.
In-Gel Staining of Broccoli-tagged RNA
This protocol is used to verify the expression and integrity of RNA tagged with the Broccoli aptamer.
Materials:
-
Total RNA isolated from cells
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Staining solution: 10 µM this compound-1T in 40 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂
-
Washing solution: Nuclease-free water
-
Non-specific RNA stain (e.g., SYBR Gold)
-
Gel imaging system with appropriate filters (e.g., 470±15 nm excitation and 532±14 nm emission)
Procedure:
-
Separate the isolated total RNA on a denaturing TBE-urea polyacrylamide gel.
-
After electrophoresis, wash the gel three times with nuclease-free water for 5-15 minutes each to remove urea (B33335) and allow the RNA to refold.
-
Incubate the gel in the this compound-1T staining solution for 30 minutes at room temperature with gentle agitation.
-
Image the gel using a gel imager with settings appropriate for GFP or FITC (e.g., blue light excitation and cyan-green light emission). Broccoli-tagged RNA will appear as fluorescent bands.
-
(Optional) To visualize all RNA, wash the gel with water three times for 5 minutes each to remove the this compound-1T, and then stain with a non-specific RNA stain like SYBR Gold according to the manufacturer's protocol.
Caption: Workflow for in-gel detection of Broccoli-tagged RNA.
Live-Cell Imaging of RNA
This protocol describes the visualization of Broccoli-tagged RNA in living cells.
Materials:
-
Cells expressing the Broccoli-tagged RNA of interest
-
Cell culture medium
-
This compound-1T stock solution (e.g., 20-40 mM in DMSO)
-
Imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES, pH 7.4)
-
Fluorescence microscope with a live-cell imaging chamber and appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Culture cells expressing the Broccoli-tagged RNA in a suitable imaging dish or plate.
-
Thirty minutes prior to imaging, replace the cell culture medium with pre-warmed imaging medium.
-
Add this compound-1T to the imaging medium to a final concentration of 20-40 µM. The optimal concentration may need to be determined empirically for different cell types and expression levels.
-
Incubate the cells at 37°C for at least 30 minutes to allow for dye uptake and binding to the RNA aptamer.
-
Image the cells using a fluorescence microscope. It is recommended to minimize exposure to bright light to reduce photobleaching.
-
As a negative control, image cells that do not express the Broccoli-tagged RNA but are treated with this compound-1T to assess background fluorescence.
Caption: General workflow for live-cell RNA imaging with this compound-1T.
Conclusion
This compound-1
The Performance of DFHBI with Diverse RNA Aptamer Scaffolds: A Comparative Guide
For researchers, scientists, and professionals in drug development, the use of light-up RNA aptamers offers a powerful tool for real-time visualization of RNA in living cells. A key component of this system is the fluorogen, with 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivatives being prominent choices. The performance of this compound is critically dependent on the specific RNA aptamer scaffold it binds to. This guide provides an objective comparison of this compound's performance with various RNA aptamer scaffolds, supported by experimental data and detailed protocols.
The fundamental principle of these systems involves an RNA aptamer, a short, structured RNA molecule, binding to a specific, otherwise non-fluorescent small molecule (the fluorogen), causing the complex to fluoresce.[1][2] This technology has been pivotal for transcription-based studies and understanding biological interactions with fast dynamics.[1] This guide focuses on the interaction of this compound and its brighter variant, this compound-1T, with several widely used RNA aptamer scaffolds, including Spinach, Broccoli, and their engineered versions.
Quantitative Performance Comparison
The choice of an RNA aptamer scaffold significantly impacts the photophysical properties of the this compound-aptamer complex. Key performance indicators include fluorescence enhancement, quantum yield (QY), and the dissociation constant (Kd), which reflects the binding affinity. The following tables summarize the quantitative performance of this compound and this compound-1T with different RNA aptamer scaffolds based on available experimental data.
| Aptamer Scaffold | Fluorogen | Dissociation Constant (KD) (nM) | Quantum Yield (QY) | Relative Brightness | Reference |
| S-9-1 (Lettuce) | This compound-1T | 350 | 0.105 | Superior to other DNA aptamers tested | [3] |
| R-9-1 | This compound-1T | 960 | 0.045 | - | [3] |
| G-7-11 | This compound-1T | 630 | 0.057 | - | [3] |
| Spinach | This compound | 420 ± 40 | - | - | [4] |
| Spinach2 | This compound-1T | - | - | - | [5] |
| Broccoli | This compound-1T | - | - | Brighter than Spinach2 in cellular contexts | [2] |
| Aptamer Scaffold in E. coli | Promoter Strength | Relative Fluorescence Signal | Signal-to-Noise Ratio | Reference |
| F30-2xdBroccoli | Strong | Highest | Highest | [1][6] |
| tRNA-Spinach | Strong | Intermediate | Intermediate | [1][6] |
| Tornado Broccoli | Strong | Lowest | Lowest | [1][6] |
Note: The performance of RNA aptamers can be highly dependent on the cellular environment and the specific experimental conditions.
The F30-2xdBroccoli aptamer, which has four binding pockets for the fluorophore, has been observed to produce the highest fluorescence signal and signal-to-noise ratio in E. coli.[1][6] In contrast, the Tornado Broccoli aptamer, which binds a single dye molecule per transcript, shows a weaker response.[1][6] The tRNA scaffold, while commonly used, has been shown to sometimes lead to cleavage of the target RNA, potentially reducing its stability.[7]
Signaling Pathway and Experimental Workflow
The mechanism of fluorescence activation is a direct result of the binding event between the RNA aptamer and the this compound fluorogen. The following diagrams illustrate this signaling pathway and a general experimental workflow for performance evaluation.
Experimental Protocols
Accurate and reproducible data are paramount in comparing the performance of different this compound-aptamer systems. Below are detailed protocols for key experiments.
In Vitro Fluorescence Measurement
This protocol is used to determine the fluorescence enhancement of an RNA aptamer upon binding to this compound.
-
RNA Folding: Resuspend the purified RNA aptamer in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2). Heat the RNA solution to 70-95°C for 2-5 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
Fluorogen Preparation: Prepare a stock solution of this compound or this compound-1T in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentration in the same buffer used for the RNA. It is crucial to protect the this compound solution from light to prevent photoisomerization.[8]
-
Measurement: In a microplate well or a cuvette, mix the folded RNA aptamer (e.g., 1 µM final concentration) with the this compound solution (e.g., 10 µM final concentration).[2] Include a control sample containing only the this compound solution to measure background fluorescence.
-
Data Acquisition: Measure the fluorescence intensity using a fluorometer or a microplate reader. For this compound and this compound-1T, typical excitation and emission wavelengths are around 460-480 nm and 500-510 nm, respectively.[3][9]
Determination of Dissociation Constant (Kd)
This protocol determines the binding affinity between the RNA aptamer and this compound.
-
Prepare a Series of Ligand Concentrations: Prepare a range of this compound or this compound-1T concentrations in the binding buffer.
-
Constant Aptamer Concentration: Keep the concentration of the folded RNA aptamer constant (typically at a concentration below the expected Kd).
-
Binding and Measurement: Mix the constant concentration of the aptamer with each of the different this compound concentrations. Allow the binding to reach equilibrium (incubation time may vary). Measure the fluorescence intensity for each sample.
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. Fit the data to a one-site binding equation to determine the Kd value.
In-Gel Staining of RNA Aptamers
This method allows for the specific visualization of aptamer-tagged RNAs in a gel.[7]
-
RNA Electrophoresis: Separate total cellular RNA or in vitro transcribed RNA containing the aptamer tag on a native polyacrylamide gel.
-
Staining: After electrophoresis, incubate the gel in a solution containing this compound or this compound-1T (e.g., 10 µM in a suitable buffer) for 10-15 minutes in the dark.[7]
-
Visualization: Visualize the fluorescent bands corresponding to the aptamer-tagged RNA using a gel imager with appropriate filters for GFP or FITC. This compound-1T generally provides a brighter signal than this compound in-gel.[7]
Conclusion
The selection of an appropriate RNA aptamer scaffold is a critical determinant of the performance of the this compound-based fluorescent reporting system. While scaffolds like F30-2xdBroccoli show enhanced brightness due to multiple fluorogen binding sites, others like the tRNA scaffold may have unintended consequences on RNA stability.[1][6][7] Researchers should carefully consider the quantitative data on fluorescence enhancement, binding affinity, and cellular performance when choosing a scaffold for their specific application. The provided protocols offer a starting point for the systematic evaluation and comparison of existing and novel this compound-binding RNA aptamers.
References
- 1. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detection of SARS-CoV-2 RNA using a DNA aptamer mimic of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In-gel imaging of RNA processing using Broccoli reveals optimal aptamer expression strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. feilab.uchicago.edu [feilab.uchicago.edu]
A Comparative Guide to the Fluorescence Quantum Yield of DFHBI with Different Aptamers
For Researchers, Scientists, and Drug Development Professionals
The use of RNA aptamers that bind to the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivatives has revolutionized the visualization of RNA in living cells. These "light-up" aptamer systems, where the fluorescence of this compound is significantly enhanced upon binding, offer a genetically encodable alternative to fluorescent proteins for RNA tracking and quantification. The fluorescence quantum yield (QY), a measure of the efficiency of converting absorbed photons into emitted photons, is a critical parameter for the brightness and sensitivity of these systems. This guide provides an objective comparison of the fluorescence quantum yield of this compound when complexed with different RNA and DNA aptamers, supported by experimental data and detailed protocols.
Performance Comparison of this compound-Aptamer Complexes
The selection of an RNA aptamer for use with this compound depends on various factors, including its quantum yield, folding efficiency, and performance under physiological conditions. Several aptamers, most notably Spinach, Spinach2, Broccoli, and the DNA aptamer Lettuce, have been developed and characterized. The following table summarizes their key photophysical properties when complexed with a common derivative, this compound-1T.
| Aptamer | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Dissociation Constant (KD, nM) | Reference(s) |
| Spinach2 | RNA | ~470 | ~505 | 0.72 | 390 | [1] |
| Broccoli | RNA | ~472 | ~507 | 0.41 | 305 ± 39 | [2] |
| Lettuce (S-9-1) | DNA | 474-480 | ~505 | 0.105 | 350 | [3] |
Note: The quantum yield of Spinach2 is reported for this compound, while the data for Broccoli and Lettuce are for this compound-1T. Different derivatives of this compound can influence the photophysical properties of the complex.
Signaling Pathway and Experimental Workflow
The fundamental principle behind these fluorescent reporters is the conformational stabilization of this compound by the aptamer, which restricts non-radiative decay pathways and enhances its fluorescence.
References
A Comparative Guide to RNA Tracking: DFHBI-Based Aptamers vs. Fluorescent Proteins
For researchers, scientists, and drug development professionals navigating the landscape of live-cell RNA tracking, the choice between RNA aptamers activated by small molecules like DFHBI and genetically encoded fluorescent proteins is a critical one. This guide provides an objective comparison of these two prominent technologies, highlighting the limitations of this compound-based systems and offering supporting data to inform your experimental design.
The ability to visualize RNA in real-time is paramount for understanding its intricate roles in cellular processes, from transcription and trafficking to translation and degradation. Two major strategies have emerged for this purpose: RNA aptamers such as Spinach and Broccoli that bind to the fluorophore this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone) to induce fluorescence, and the fusion of RNAs to tags that are recognized by fluorescent proteins, most notably the MS2-GFP system. While both approaches have enabled significant discoveries, this compound-based systems present specific limitations that must be considered.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key performance metrics for this compound-based aptamers (specifically the improved Broccoli variant) and the widely used MS2-GFP system.
| Feature | This compound-Broccoli System | Fluorescent Protein (MS2-GFP) System | Key Considerations |
| Brightness | Lower; absolute signal is lower than fluorescent proteins.[1] However, newer derivatives like this compound-1T show brighter signals than the original this compound.[1][2] | Higher; each mRNA can be tagged with multiple fluorescent proteins (e.g., up to 48 GFPs in the MS2 system), leading to significant signal amplification.[3][4] | The lower brightness of this compound systems can make it challenging to detect low-copy number RNAs. |
| Photostability | Lower; this compound is susceptible to photoisomerization, leading to rapid fluorescence loss under continuous illumination.[5][6][7] For instance, Broccoli-DFHBI-1T can lose 50% of its signal in about 0.6 seconds.[5][6] | Higher; fluorescent proteins like GFP are generally more photostable, although photobleaching still occurs with prolonged exposure. | The poor photostability of this compound can limit long-term imaging experiments. However, the fluorescence can recover as photoisomerized this compound unbinds and is replaced by a fresh molecule from the solution.[8][9] |
| Signal-to-Background Ratio | Potentially higher; this compound is only fluorescent when bound to the RNA aptamer, resulting in low background fluorescence from unbound fluorophore.[1][2] | Lower; the unbound fluorescent fusion proteins (e.g., MS2-GFP) are fluorescent throughout the cell, which can create a high background signal and obscure the signal from the tagged RNA.[3] | Split-FP systems have been developed to reduce the background fluorescence of the MS2 system.[3] |
| Cytotoxicity | Generally low; this compound and its derivatives are cell-permeable and have shown negligible cytotoxicity and phototoxicity.[7][10][11][12] | Generally low; however, the overexpression of fusion proteins can impose a metabolic burden on the cell and potentially interfere with cellular processes.[2] | The need to continuously supply the exogenous this compound fluorophore is a key difference from the fully genetically encoded fluorescent protein systems. |
| Kinetics | Faster; the fluorescence signal is generated upon binding of this compound to the transcribed RNA aptamer, offering rapid reporting of transcriptional dynamics.[1] The decay of the signal can also be faster.[1] | Slower; the system relies on the transcription and subsequent translation of the fluorescent protein, introducing a time lag in signal detection. | The faster kinetics of this compound systems make them well-suited for studying rapid transcriptional changes. |
| System Perturbation | Minimal; the small size of the RNA aptamer is less likely to interfere with the function and localization of the target RNA compared to large protein tags. | Potential for perturbation; the binding of multiple large MS2-GFP fusion proteins to the target RNA can affect its structure, localization, and degradation.[13][14] | The tight binding of MS2 coat protein to the RNA can protect it from degradation, potentially altering the mRNA's natural lifecycle.[13] |
Signaling and Experimental Workflows
The fundamental mechanisms of these two RNA tracking systems differ significantly, which is reflected in their experimental workflows.
Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using fluorescent proteins to study mRNA trafficking in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural principles of RNA based fluorescent protein analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 11. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 12. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved MS2 system for accurate reporting of the mRNA life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lucernatechnologies.com [lucernatechnologies.com]
A Head-to-Head Comparison: Cross-Validation of DFHBI-Based RNA Imaging with Single-Molecule FISH
For researchers navigating the dynamic landscape of RNA biology, the ability to visualize and quantify RNA molecules within their native cellular environment is paramount. Two powerful techniques have emerged as key players in this arena: the DFHBI-based RNA aptamer system for live-cell imaging and single-molecule fluorescence in situ hybridization (smFISH) for precise RNA quantification in fixed cells. This guide provides a comprehensive comparison of these methodologies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal approach for their experimental goals.
This comparison guide delves into the core principles, experimental workflows, and quantitative capabilities of both techniques. By presenting a side-by-side analysis, we aim to equip researchers with the knowledge to effectively cross-validate their findings and leverage the complementary strengths of each method.
At a Glance: this compound vs. smFISH
| Feature | This compound-based RNA Imaging (e.g., Spinach, Broccoli) | Single-Molecule FISH (smFISH) |
| Principle | An RNA aptamer, genetically fused to the target RNA, binds to the cell-permeable dye this compound, inducing its fluorescence. | A set of fluorescently labeled oligonucleotide probes hybridize to a target RNA molecule. |
| Cell State | Live cells | Fixed and permeabilized cells |
| Primary Output | Real-time visualization of RNA localization and dynamics. | Absolute quantification of individual RNA molecules and their subcellular location. |
| Quantification | Relative quantification based on fluorescence intensity. Can be correlated with smFISH for more absolute estimates. | Direct, digital counting of individual RNA molecules. |
| Temporal Resolution | High; enables tracking of RNA transport, localization, and turnover in real-time. | Static; provides a snapshot of RNA abundance and localization at a single point in time. |
| Signal Amplification | Tandem repeats of the aptamer can be used to increase signal brightness.[1] | Multiple probes binding to a single RNA molecule amplify the signal. |
| Throughput | Can be adapted for high-throughput screening. | Can be multiplexed to detect several different RNA species simultaneously.[2] |
| Perturbation | Minimal; relies on the expression of a small RNA aptamer tag. | The fixation and permeabilization process can potentially alter cell morphology and RNA accessibility. |
Delving Deeper: Experimental Insights
The true power of these techniques is often realized when they are used in a correlative manner. For instance, the dynamic localization of an RNA of interest observed using a this compound-based system in living cells can be subsequently validated and quantified at the single-molecule level using smFISH on the same cell population.[3] This approach provides a more complete picture of RNA biology, bridging the gap between dynamic processes and absolute molecular counts.
One study successfully utilized smFISH to validate the signals from a CRISPR-Csm-based live-cell RNA imaging system, confirming that the observed fluorescent foci indeed corresponded to single mRNA molecules.[3][4] Another study employed FISH analysis to confirm the expression of Spinach-tagged mRNA, highlighting the use of hybridization techniques to validate aptamer-based expression systems.[5]
Experimental Protocols: A Step-by-Step Guide
This compound-Based Live-Cell RNA Imaging
This protocol is a generalized procedure for imaging RNA in live mammalian cells using a Broccoli or Spinach aptamer and the fluorophore this compound.
Materials:
-
Mammalian cells expressing the RNA of interest tagged with a fluorescent aptamer (e.g., Broccoli, Spinach).
-
Cell culture medium.
-
This compound or this compound-1T stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC).
Procedure:
-
Cell Culture: Plate the cells expressing the aptamer-tagged RNA on a glass-bottom dish suitable for microscopy.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration typically ranges from 20 µM to 100 µM.
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells at 37°C for 30-60 minutes to allow for this compound uptake and binding to the aptamer.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Use a standard GFP or FITC filter set to visualize the fluorescently labeled RNA.
-
Acquire images using appropriate exposure times and laser power to minimize phototoxicity.
-
For dynamic studies, time-lapse imaging can be performed.
-
Single-Molecule Fluorescence In Situ Hybridization (smFISH)
This protocol provides a general workflow for detecting and quantifying single RNA molecules in fixed adherent cells.
Materials:
-
Cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
70% Ethanol (B145695) for permeabilization.
-
Wash Buffer (e.g., PBS with 10% formamide).
-
Hybridization Buffer (containing fluorescently labeled oligonucleotide probes).
-
DAPI for nuclear staining.
-
Antifade mounting medium.
-
Fluorescence microscope with a high-resolution objective.
Procedure:
-
Fixation and Permeabilization:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 70% ethanol for at least 1 hour at 4°C.
-
-
Hybridization:
-
Wash the cells with Wash Buffer for 5 minutes.
-
Aspirate the Wash Buffer and add the Hybridization Buffer containing the smFISH probes.
-
Incubate the coverslips in a humidified chamber at 37°C overnight.
-
-
Washing and Staining:
-
Wash the cells twice with Wash Buffer, incubating for 30 minutes at 37°C for each wash.
-
During the second wash, add DAPI to the Wash Buffer to stain the nuclei.
-
Briefly rinse the cells with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope, acquiring a Z-stack of images to capture all the fluorescent spots within a cell.
-
-
Data Analysis:
-
Use specialized software to detect and count the individual fluorescent spots, representing single RNA molecules, within each cell.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both this compound-based imaging and smFISH.
Caption: Workflow for this compound-based live-cell RNA imaging.
Caption: Workflow for single-molecule FISH (smFISH).
Conclusion: A Synergistic Approach to RNA Research
Both this compound-based imaging and smFISH offer unique and powerful capabilities for studying RNA. This compound and its associated aptamers provide an unparalleled window into the dynamic life of RNA in living cells, while smFISH delivers the gold standard for absolute RNA quantification in a fixed state. The true potential for groundbreaking discoveries lies in the synergistic application of these techniques. By cross-validating dynamic observations with precise molecular counts, researchers can achieve a more comprehensive and robust understanding of the intricate roles of RNA in cellular function and disease.
References
- 1. feilab.uchicago.edu [feilab.uchicago.edu]
- 2. biocompare.com [biocompare.com]
- 3. Single-molecule live-cell RNA imaging with CRISPR-Csm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combining Spinach-tagged RNA and gene localization to image gene expression in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of DFHBI Binding to Target RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise visualization of RNA in living cells is paramount. Fluorescent light-up RNA aptamers, which bind to specific fluorogens to activate their fluorescence, have become essential tools for this purpose. Among these, the 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) fluorogen and its cognate RNA aptamers, such as Spinach, Spinach2, and Broccoli, are widely utilized. This guide provides an objective comparison of the binding specificity of this compound to its target RNA aptamers, supported by experimental data and detailed protocols.
The fundamental principle of this technology lies in the specific binding of the cell-permeable, non-toxic, and otherwise non-fluorescent this compound molecule to a genetically encoded RNA aptamer.[1][2][3] This interaction constrains the structure of this compound, causing it to become highly fluorescent.[4][5] The specificity of this binding is crucial to ensure that the fluorescent signal accurately reports the presence and location of the target RNA without off-target signals.
Performance Characteristics: A Comparative Analysis
The selection of an RNA aptamer for use with this compound depends on factors like binding affinity, fluorescence brightness, and stability under physiological conditions. While aptamers like Spinach were groundbreaking, subsequent developments led to variants with improved characteristics for in-vivo applications. Broccoli, for instance, was developed through a combination of in vitro selection (SELEX) and fluorescence-activated cell sorting (FACS) in E. coli to enrich for aptamers that fold and perform well within a cellular environment.[6][7]
Key performance indicators for this compound-aptamer complexes are summarized below. Note that this compound-1T, a derivative of this compound, often exhibits lower background fluorescence and stronger overall brightness in living cells.[8][9]
| Property | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T | Reference(s) |
| Size (nucleotides) | ~98 nt | 49 nt | [6] |
| Dissociation Constant (Kd, nM) | 305 ± 39 | 305 ± 39 | [6] |
| Excitation Maximum (nm) | ~470-482 | ~470-482 | [6][9] |
| Emission Maximum (nm) | ~505 | ~505 | [6][9] |
| Melting Temperature (Tm) | ~37 °C | ~48 °C | [7][10] |
| Magnesium Dependence | High (11% max fluorescence in Mg2+-free buffer) | Low (61% max fluorescence in Mg2+-free buffer) | [7][10] |
Note: While the in vitro Kd values are similar, the improved thermal stability and lower magnesium dependence of Broccoli contribute to its enhanced performance and effective specificity in the low-magnesium environment of the cell cytosol.[7][10]
Evaluating Binding Specificity
The specificity of this compound is primarily conferred by the unique three-dimensional G-quadruplex structure of its partner aptamer, which forms a precise binding pocket.[11][12] However, the degree of specificity can vary. Studies have shown that while the RNA Mango aptamer can strongly discriminate between its target fluorophore (TO1-Biotin) and this compound, the Spinach aptamer exhibits weaker discrimination, binding to TO1-Biotin with only a twofold weaker affinity than to its native this compound ligand.[13] This suggests that the Spinach scaffold may be more promiscuous in its binding partners compared to other aptamer systems.[13]
Conversely, the SELEX process itself is designed to isolate aptamers with high affinity and specificity for a target molecule.[1] In the initial screens for this compound-binding aptamers, numerous RNAs were found to bind the fluorophore, but less than 1% were capable of activating its fluorescence, indicating that the conditions for fluorescence activation are highly specific.[7][10]
Signaling Pathway and Experimental Workflow
The interaction between this compound and its RNA aptamer is a direct binding event that leads to a fluorescent signal. This can be exploited in various experimental setups to quantify RNA expression and localization.
Experimental Protocols
In Vitro Fluorescence Titration for Kd Determination
This protocol is used to measure the binding affinity (dissociation constant, Kd) of this compound to an RNA aptamer. A lower Kd value indicates a higher binding affinity.
-
RNA Preparation and Folding:
-
Synthesize RNA aptamers via in vitro transcription using a T7 RNA polymerase kit.[6]
-
Purify the RNA transcripts.
-
To ensure proper folding, dissolve the RNA in a suitable buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).
-
Heat the solution to 90°C for 2 minutes and then cool on ice for 5 minutes (snap-cool method).[14]
-
-
Fluorophore Preparation:
-
Prepare a stock solution of this compound or this compound-1T (e.g., 10 mM in DMSO).[14]
-
Dilute the stock solution to the desired working concentrations in the same buffer used for the RNA.
-
-
Titration and Measurement:
-
In a fluorometer cuvette or microplate, keep the concentration of the RNA aptamer constant (e.g., 40 nM).[2]
-
Add increasing concentrations of this compound.
-
After each addition, allow the solution to equilibrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 470 nm, Em: 505 nm).[6]
-
Include a control titration without RNA to measure the background fluorescence of this compound alone.
-
-
Data Analysis:
Cellular Specificity Analysis via Flow Cytometry
This method assesses the performance and specificity of an RNA aptamer-DFHBI complex within living cells.
-
Cell Culture and Transfection/Transformation:
-
Culture the desired cell line (e.g., E. coli or mammalian cells).
-
Transform or transfect the cells with a plasmid encoding the RNA aptamer of interest fused to a gene of interest or expressed from a constitutive/inducible promoter.[17]
-
Include a negative control group of cells without the aptamer-expressing plasmid.
-
-
Induction and Staining:
-
If using an inducible promoter, add the appropriate inducer to the cell culture to express the RNA aptamer.[17]
-
Add this compound or this compound-1T to the cell media at a final concentration typically ranging from 20 to 100 µM.
-
Incubate the cells to allow for fluorophore uptake and binding.
-
-
Flow Cytometry:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Analyze the cell population using a flow cytometer equipped with a laser and filter set appropriate for GFP or FITC (e.g., 488 nm excitation laser).
-
Collect fluorescence data from a large population of cells (e.g., >10,000 events).
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Compare the fluorescence intensity distribution of the cells expressing the RNA aptamer to the negative control cells (without aptamer). A significant shift in fluorescence in the aptamer-expressing population indicates specific binding of this compound to the target RNA.
-
Conclusion and Recommendations
The this compound-aptamer system offers a powerful method for visualizing RNA in living cells. The specificity of the system is generally high, driven by the selective binding of this compound to the G-quadruplex motif within the aptamer. However, performance and effective specificity can be context-dependent.
-
For most in-vivo applications, Broccoli is advantageous over Spinach2. Its smaller size, superior thermal stability, and lower dependence on magnesium concentration lead to more robust folding and brighter, more reliable fluorescence within the cellular environment.[6][7]
-
Specificity should be validated experimentally. While the SELEX process enriches for specific binders, researchers should confirm specificity in their system, for instance, by comparing fluorescence in cells expressing the aptamer versus control cells.
-
Consider fluorophore alternatives. For applications requiring different spectral properties or potentially higher specificity, other fluorogen-aptamer pairs like Corn/DFHO or Mango/TO1-Biotin may be considered.[1][13]
By carefully selecting the aptamer and validating its performance using the protocols outlined in this guide, researchers can confidently employ the this compound system to illuminate the complex dynamics of RNA in their experiments.
References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA mimics of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 9. This compound 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 10. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. japtamers.co.uk [japtamers.co.uk]
- 17. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic RNA Probes: DFHBI and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize RNA in living cells has revolutionized the study of gene expression, RNA trafficking, and cellular organization. Fluorogenic RNA probes, which consist of an RNA aptamer and a cognate small-molecule fluorogen, offer a powerful method for real-time imaging without the need for cell fixation. Among these, the DFHBI-binding aptamers, Spinach and Broccoli, are widely recognized. This guide provides an objective comparison of this compound-based systems with other prominent fluorogenic RNA probes, supported by key performance data and detailed experimental protocols.
Signaling Pathway of Fluorogenic RNA Aptamers
The fundamental principle behind these probes is the activation of fluorescence upon the binding of a fluorogen to its specific RNA aptamer. The aptamer creates a structured binding pocket that restricts the fluorogen's conformational freedom, suppressing non-radiative decay pathways and forcing the molecule to release energy as light upon excitation.
Caption: Mechanism of fluorescence activation for this compound-like fluorogen/aptamer pairs.
Quantitative Performance Comparison
The selection of a fluorogenic RNA probe depends on various photophysical and biochemical parameters. The table below summarizes key quantitative data for this compound and its common alternatives, providing a basis for choosing the optimal system for a given application.
| Parameter | This compound/Spinach2 | This compound-1T/Broccoli | TO1-Biotin/Mango | DFHO/Corn |
| Fluorophore | This compound | This compound-1T | TO1-Biotin | DFHO |
| RNA Aptamer | Spinach2 | Broccoli | Mango-III | Corn |
| Excitation Max (nm) | 447[1] | 472[2] | 510 | 545[3] |
| Emission Max (nm) | 501[1] | 507[2] | 535 | 580[3] |
| Fluorescence Lifetime (ns) | 4.0[4][5][6][7] | N/A | N/A | N/A |
| Fluorescence Enhancement | ~2000-fold (Spinach)[2] | > Spinach2[2][8] | ~1100-fold[2] | N/A |
| Dissociation Constant (Kd) | 420 nM (Spinach)[9] | Higher affinity than Spinach[10] | <1 nM | N/A |
| Relative Brightness | Moderate | High[2][11] | Very High[9] | High, Photostable[3][8] |
| Key Advantages | Well-characterized | Thermally stable, bright[2][11] | High affinity, high efficiency[2][9][12] | Highly photostable[3][8] |
| Key Disadvantages | Lower stability at 37°C[8] | Photobleaches[8] | N/A | N/A |
Experimental Protocols
Accurate and reproducible results depend on optimized experimental procedures. Below are detailed protocols for common applications of fluorogenic RNA probes.
Protocol 1: In Vitro Fluorescence Measurement
This protocol is used to measure the fluorescence of pre-transcribed RNA aptamers complexed with a fluorogen.
-
RNA Refolding :
-
Dissolve in vitro transcribed RNA in nuclease-free water.
-
To ensure proper folding, heat the RNA solution to 90°C for 2 minutes, then cool to room temperature on the benchtop (snap-cool method).[1]
-
-
Complex Formation :
-
Prepare a solution containing the refolded RNA aptamer (e.g., final concentration of 1 µM) and the corresponding fluorogen (e.g., 10 µM this compound) in a suitable buffer. A common buffer is 40 mM K-HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂.[13]
-
The mixture can be measured immediately after mixing.[13]
-
-
Fluorescence Measurement :
-
Use a fluorometer to measure the fluorescence spectrum.
-
For the Spinach-DFHBI complex, typical excitation and emission wavelengths are 460 nm and 510 nm, respectively.[4] Adjust wavelengths according to the specific probe being used (see data table).
-
Protocol 2: Live-Cell Imaging in Mammalian Cells
This protocol provides a general guideline for visualizing aptamer-tagged RNAs in live mammalian cells.
-
Cell Preparation :
-
Plate cells (e.g., HEK293T) on imaging-compatible dishes, such as 24-well glass-bottom plates.
-
Transfect the cells with a plasmid encoding the RNA of interest tagged with the chosen aptamer (e.g., Broccoli or Spinach2). Allow 24-48 hours for expression.[14]
-
-
Fluorogen Incubation :
-
Prepare a working solution of the fluorogen (e.g., this compound or this compound-1T) by diluting a concentrated stock (e.g., 10-20 mM in DMSO) into pre-warmed cell culture medium. A typical starting concentration is 20-40 µM.[15]
-
Thirty minutes prior to imaging, replace the existing cell media with the fluorogen-containing medium.[14][15]
-
Incubate the cells at 37°C in a CO₂ incubator for at least 30 minutes to allow the dye to enter the cells.[13][15]
-
-
Imaging :
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., EGFP filters for this compound-based systems).[13]
-
Negative Control : To set the background, first image control cells that do not express the RNA aptamer but are incubated with the fluorogen. Adjust imaging settings to minimize any background autofluorescence.[14]
-
Photobleaching Mitigation : this compound is susceptible to photobleaching, which is often reversible as new fluorogen molecules can replace photoisomerized ones from the medium.[15] To minimize this, use the lowest possible laser power and exposure time. A low-repetition or pulsed illumination scheme can significantly improve signal stability.[4][5][15]
-
General Experimental Workflow
The following diagram outlines the typical steps involved in a live-cell RNA imaging experiment using a fluorogenic aptamer system.
Caption: Standard workflow for live-cell imaging with fluorogenic RNA probes.
Conclusion
This compound, in complex with aptamers like Spinach2 and Broccoli, remains a foundational tool for RNA imaging. It offers a good balance of brightness and ease of use. However, the field has evolved, presenting researchers with superior alternatives for specific needs.
-
For Maximal Brightness and Stability in Cells : Broccoli paired with This compound-1T is often the preferred choice over Spinach2, due to its improved folding, thermostability, and lower magnesium dependence, which contribute to more robust fluorescence in the complex cellular environment.[8][11]
-
For High-Affinity Applications : The Mango/TO1-Biotin system provides exceptionally tight binding, making it suitable for detecting low-copy-number RNAs and applications where high signal-to-noise is critical.[2][9]
-
For Long-Term and Quantitative Imaging : The Corn/DFHO system's superior photostability makes it the standout choice for experiments requiring extended imaging times or quantitative measurements where photobleaching could skew results.[3][8]
Ultimately, the choice of a fluorogenic RNA probe should be guided by the specific requirements of the experiment, balancing factors like brightness, stability, affinity, and the spectral properties needed for potential multiplexing with other fluorescent reporters.
References
- 1. benchchem.com [benchchem.com]
- 2. RNA Aptamers | Encyclopedia MDPI [encyclopedia.pub]
- 3. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 4. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.addgene.org [media.addgene.org]
- 15. benchchem.com [benchchem.com]
Assessing the Perturbation of RNA Function by DFHBI-Aptamer Tagging: A Comparative Guide
For researchers leveraging RNA-based technologies, the ability to visualize and track RNA molecules within living cells is paramount. Fluorescent light-up aptamers, particularly those that bind the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), have emerged as a popular tool for this purpose. However, the introduction of any exogenous tag carries the potential to perturb the natural function of the target RNA. This guide provides a comprehensive comparison of this compound-aptamer tagging with alternative methods, supported by experimental data, to help researchers make informed decisions for their specific applications.
Performance Characteristics of this compound-Binding Aptamers and Alternatives
The most commonly used this compound-binding aptamers are Spinach, its successor Spinach2, and the more recently developed Broccoli. These aptamers, upon binding to the cell-permeable and otherwise non-fluorescent this compound, induce a significant increase in its fluorescence, enabling the visualization of the tagged RNA. A key alternative to this system is the RNA Mango aptamer, which binds to a different fluorophore, thiazole (B1198619) orange (TO1)-biotin, and the well-established MS2 system, which relies on the binding of a fluorescently-tagged coat protein to an RNA hairpin.
| Aptamer/System | Size (nucleotides) | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (K_d) | Fold Fluorescence Enhancement | Photostability | Key Advantages | Key Disadvantages |
| Spinach2 | ~98 | This compound-1T | ~470 | ~505 | ~420 nM[1] | ~1,100x | Low[2] | Genetically encodable, good initial brightness. | Prone to misfolding, requires tRNA scaffold for stability in cells, low photostability.[2] |
| Broccoli | 49 | This compound-1T | 472 | 507 | - | High | Moderate | Smaller size, improved folding and thermostability, less dependent on magnesium concentration.[2] | Still susceptible to photobleaching. |
| RNA Mango | ~39 | TO1-Biotin | - | - | <1 nM | >1,000x[3] | High | High binding affinity, high fluorescent efficiency, good photostability.[1][3][4] | Requires a different fluorophore (TO1-biotin). |
| MS2 System | 19 (per hairpin) | GFP (via MCP) | ~488 | ~507 | High Affinity | - | High | High signal-to-noise ratio, very bright and photostable. | Requires co-expression of a protein, potential for background from unbound protein, large tag size with multiple repeats can affect RNA processing.[5][6] |
Experimental Assessment of RNA Function Perturbation
The introduction of an aptamer tag can potentially interfere with various aspects of RNA function, including its translation, stability, localization, and interactions with RNA-binding proteins (RBPs). Below are detailed protocols to assess these potential perturbations.
Experimental Workflow: Assessing Perturbation of RNA Function
Caption: Workflow for assessing the impact of aptamer tagging on RNA function.
Detailed Experimental Protocols
Assessing Translation Efficiency via Polysome Profiling
This method separates mRNAs based on the number of associated ribosomes, providing a snapshot of translational activity.
a. Cell Culture and Treatment:
-
Culture cells expressing either the aptamer-tagged RNA or an untagged control to ~80% confluency.
-
Treat cells with cycloheximide (B1669411) (100 µg/mL) for 10 minutes at 37°C to stall translating ribosomes.
-
Place cells on ice, wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.
b. Cell Lysis and Lysate Preparation:
-
Lyse cells in a hypotonic lysis buffer.
-
Centrifuge to pellet nuclei and mitochondria. The supernatant contains the cytoplasmic lysate with polysomes.
c. Sucrose (B13894) Gradient Ultracentrifugation:
-
Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes.
-
Carefully layer the cytoplasmic lysate onto the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.
d. Fractionation and RNA Extraction:
-
Fractionate the gradient from top to bottom while monitoring absorbance at 254 nm to visualize the polysome profile.
-
Collect fractions corresponding to monosomes and different polysome sizes.
-
Extract RNA from each fraction using a standard RNA extraction protocol (e.g., TRIzol).
e. Analysis:
-
Perform RT-qPCR on the extracted RNA from each fraction using primers specific to the tagged/untagged RNA and a control transcript.
-
Compare the distribution of the tagged versus untagged RNA across the polysome fractions. A shift towards lighter fractions (fewer ribosomes) for the tagged RNA would indicate a perturbation of translation initiation or elongation.
Measuring RNA Stability with Actinomycin D Chase Assay
This protocol measures the decay rate of an RNA of interest after blocking transcription.
a. Cell Culture and Treatment:
-
Seed cells expressing the aptamer-tagged or untagged RNA in multiple wells or plates.
-
Add Actinomycin D (typically 5 µg/mL) to the culture medium to inhibit transcription.
b. Time-Course RNA Collection:
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
Immediately lyse the cells at each time point and extract total RNA.
c. Analysis:
-
Perform RT-qPCR on the RNA from each time point to quantify the amount of the tagged/untagged RNA and a stable control transcript (e.g., GAPDH).
-
Normalize the abundance of the target RNA to the control transcript at each time point.
-
Plot the relative RNA abundance against time. The rate of decay can be used to calculate the RNA half-life. A significant difference in the half-life between the tagged and untagged RNA indicates that the aptamer affects its stability.
Quantifying RNA-Protein Interactions using RNA Immunoprecipitation (RIP-qPCR)
RIP is used to identify RNAs that are physically associated with a specific RNA-binding protein (RBP) in vivo.
a. Cell Lysis and Immunoprecipitation:
-
Lyse cells expressing the tagged or untagged RNA in a gentle lysis buffer to keep RNA-protein complexes intact.
-
Incubate the cell lysate with magnetic beads conjugated to an antibody against the RBP of interest.
-
Wash the beads to remove non-specific binding.
b. RNA Elution and Purification:
-
Elute the RNA-protein complexes from the beads.
-
Treat with proteinase K to digest the protein.
-
Purify the RNA using a standard RNA extraction method.
c. Analysis:
-
Perform RT-qPCR on the purified RNA to quantify the amount of the tagged/untagged RNA that was co-immunoprecipitated with the RBP.
-
Compare the enrichment of the tagged RNA to the untagged RNA in the immunoprecipitated fraction relative to the input. A significant difference suggests that the aptamer tag alters the interaction with the RBP.
Assessing Subcellular Localization with Fluorescence In Situ Hybridization (FISH)
FISH allows for the visualization of the subcellular localization of a specific RNA sequence.
a. Cell Fixation and Permeabilization:
-
Grow cells on coverslips and fix with 4% paraformaldehyde.
-
Permeabilize the cells with ethanol (B145695) or a detergent-based buffer.
b. Hybridization:
-
Hybridize the fixed cells with fluorescently labeled oligonucleotide probes that are complementary to the RNA of interest (targeting a region outside the aptamer tag).
-
Wash away unbound probes.
c. Imaging and Analysis:
-
Mount the coverslips and image using a fluorescence microscope.
-
Compare the subcellular localization patterns of the tagged and untagged RNA. Quantify any observed differences in localization (e.g., nuclear vs. cytoplasmic distribution).
Logical Framework for Selecting an RNA Tagging Strategy
The choice of an RNA tagging system should be guided by the specific experimental goals and the potential for perturbation.
Caption: Decision-making flowchart for choosing an RNA tagging method.
Conclusion
This compound-aptamer tagging, particularly with the improved Broccoli aptamer, offers a convenient and genetically encodable method for live-cell RNA imaging. However, the potential for functional perturbation must be carefully considered and experimentally assessed. For applications demanding the highest fidelity to native RNA function, rigorous comparison with untagged controls using the protocols outlined in this guide is essential. In situations where brightness and photostability are the primary concerns, alternative systems like RNA Mango or the MS2-GFP system may be more suitable, despite their own set of potential drawbacks. By carefully weighing the pros and cons of each system and validating the impact of the chosen tag, researchers can confidently employ these powerful tools to unravel the complex dynamics of RNA in living cells.
References
- 1. Quantification of mRNA translation in live cells using single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to Light-Up RNA Aptamer Systems for Cellular Imaging and Biosensing
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track RNA molecules in real-time within living cells is crucial for understanding complex biological processes and for the development of novel therapeutics. Light-up RNA aptamers, which are short RNA sequences that bind to specific fluorogens and activate their fluorescence, have emerged as powerful tools for this purpose. This guide provides an objective comparison of popular light-up RNA aptamer systems, supported by experimental data, to aid researchers in selecting the most suitable system for their needs.
Performance Comparison of Light-Up RNA Aptamer Systems
The selection of a light-up RNA aptamer system depends on several key performance metrics. The following table summarizes the quantitative data for some of the most widely used systems: Spinach, Broccoli, and Mango, along with some of their derivatives.
| Aptamer System | Fluorogen | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) (nM) | Fluorescence Enhancement (-fold) | Brightness* |
| Spinach | DFHBI | 469 | 501 | 0.72 | ~1200 | ~2300 | Moderate |
| Spinach2 | This compound-1T | 482 | 505 | 0.94 | 560 | ~3100 | High |
| Broccoli | This compound-1T | 472 | 507 | 0.94 | 360 | >2000 | High |
| Mango-I | TO1-Biotin | 510 | 535 | 0.23 | 3.2 | ~1100 | High |
| Mango-II | TO1-Biotin | 510 | 535 | 0.42 | 1.1 | ~1100 | Very High |
| Mango-III | TO1-Biotin | 510 | 535 | 0.55 | 1.0 | ~1100 | Very High |
| iMango-III | TO1-Biotin | 506 | 530 | 0.81 | 1.0 | - | Extremely High |
| Corn | DFHO | 473 | 561 | 0.02 | 3600 | - | Low |
| Beetroot | DFAME | 514 | 619 | 0.17 | 460 | ~40 | Moderate |
*Brightness is a product of the molar extinction coefficient and the quantum yield. Brightness is described qualitatively here due to variability in reported extinction coefficients.
Note: The performance characteristics can vary depending on the experimental conditions, such as buffer composition and temperature. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: General signaling pathway of a light-up RNA aptamer system.
Caption: A generalized experimental workflow for utilizing light-up RNA aptamers.
Detailed Experimental Protocols
In Vitro Characterization of Light-Up RNA Aptamers
a. Fluorescence Enhancement Assay
This protocol aims to determine the fold increase in fluorescence of a fluorogen upon binding to its cognate RNA aptamer.
Materials:
-
In vitro transcribed and purified RNA aptamer
-
Fluorogen stock solution (e.g., this compound-1T, TO1-Biotin)
-
Reaction buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)[9][10]
-
Nuclease-free water
-
Fluorometer or microplate reader with fluorescence detection capabilities
-
Black, clear-bottom 96-well or 384-well plates
Procedure:
-
Prepare a solution of the RNA aptamer at a concentration significantly higher than the expected Kd (e.g., 1 µM) in the reaction buffer.
-
Prepare a solution of the fluorogen at a fixed concentration (e.g., 10 µM this compound-1T) in the same reaction buffer.[9]
-
To measure the fluorescence of the free fluorogen, mix the fluorogen solution with an equal volume of reaction buffer without the RNA aptamer in a well of the microplate.
-
To measure the fluorescence of the aptamer-fluorogen complex, mix the fluorogen solution with an equal volume of the RNA aptamer solution in a separate well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.[9]
-
Measure the fluorescence intensity of both samples using the appropriate excitation and emission wavelengths for the specific fluorogen-aptamer pair.
-
Calculate the fluorescence enhancement by dividing the fluorescence intensity of the aptamer-fluorogen complex by the fluorescence intensity of the free fluorogen.
b. Dissociation Constant (Kd) Determination
This protocol determines the binding affinity between the RNA aptamer and its fluorogen.
Materials:
-
Same as for the Fluorescence Enhancement Assay.
Procedure:
-
Prepare a series of dilutions of the RNA aptamer in the reaction buffer, ranging from a concentration well below the expected Kd to well above it.
-
Prepare a solution of the fluorogen at a constant, low concentration (typically below the expected Kd, e.g., 100 nM) in the reaction buffer.
-
In a multi-well plate, mix the fluorogen solution with each of the RNA aptamer dilutions. Include a control with no RNA aptamer.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence intensity for each concentration of the RNA aptamer.
-
Plot the fluorescence intensity as a function of the RNA aptamer concentration.
-
Fit the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism) to determine the Kd value.[11][12]
Live-Cell Imaging Using Light-Up RNA Aptamers
This protocol provides a general framework for visualizing RNA tagged with a light-up aptamer in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa) or bacteria (e.g., E. coli)
-
Expression vector containing the RNA of interest tagged with the light-up aptamer sequence.
-
Transfection reagent (for mammalian cells).
-
Cell culture medium.
-
Fluorogen (e.g., this compound-1T, TO1-Biotin).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Transfection/Transformation:
-
Mammalian Cells: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish). Transfect the cells with the expression vector using a standard transfection protocol. Allow for expression of the tagged RNA, typically 24-48 hours post-transfection.[13][14]
-
Bacteria: Transform the bacteria with the expression plasmid and grow to the desired optical density. Induce expression of the aptamer-tagged RNA if using an inducible promoter.
-
-
Fluorogen Incubation:
-
Prepare a working solution of the fluorogen in the cell culture medium. The optimal concentration needs to be determined empirically but typically ranges from 20-100 µM for this compound-1T.[13][14]
-
Replace the existing medium with the fluorogen-containing medium and incubate the cells for a period to allow for fluorogen uptake and binding (e.g., 30-60 minutes).[9]
-
-
Imaging:
-
Wash the cells with fresh medium to remove excess, unbound fluorogen, which helps to reduce background fluorescence.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific fluorogen. For example, for this compound-1T, a GFP or similar filter set (excitation ~488 nm, emission ~520 nm) is suitable.
-
Acquire images and analyze the localization and dynamics of the fluorescently labeled RNA.
-
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Aptamer Development
SELEX is an iterative in vitro selection process used to isolate RNA aptamers with high affinity and specificity for a target molecule, in this case, a fluorogen.
Caption: The iterative cycle of the SELEX process for developing light-up RNA aptamers.
Procedure Overview:
-
Library Preparation: Synthesize a large library of single-stranded DNA oligonucleotides containing a central random region flanked by constant regions for PCR amplification.
-
In Vitro Transcription: Generate an RNA pool from the DNA library using T7 RNA polymerase.
-
Binding: Incubate the RNA pool with the target fluorogen, which is typically immobilized on a solid support (e.g., beads).[5][15]
-
Partitioning: Wash the solid support to remove non-binding or weakly binding RNA sequences.
-
Elution: Elute the RNA molecules that have bound to the fluorogen.
-
Amplification: Reverse transcribe the eluted RNA to cDNA and then amplify the cDNA by PCR.
-
Iteration: Use the amplified DNA as a template for the next round of in vitro transcription, creating an enriched RNA pool. Repeat this cycle for 8-15 rounds to enrich for high-affinity aptamers.[15]
-
Cloning and Sequencing: After several rounds of selection, clone and sequence the final enriched DNA pool to identify individual aptamer candidates.
-
Characterization: Characterize the identified aptamers for their binding affinity and fluorescence enhancement properties as described in the protocols above.
This guide provides a foundational understanding and practical protocols for working with light-up RNA aptamer systems. The choice of a particular system will depend on the specific application, the required brightness and photostability, and the experimental context. For most in vivo applications, systems like Broccoli and the Mango variants offer significant advantages in terms of brightness and stability.[4][5] Researchers are encouraged to consult the primary literature for further details and optimization of these protocols for their specific experimental needs.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing Fluorescence Properties of Turn-on RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Spinach-based sensors for fluorescence imaging of intracellular metabolites and proteins in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining SELEX Screening and Rational Design to Develop Light-up Fluorophore-RNA Aptamer Pairs for RNA Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterizing Fluorescence Properties of Turn-on RNA Aptamers | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. media.addgene.org [media.addgene.org]
- 11. japtamers.co.uk [japtamers.co.uk]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DFHBI
Ensuring the safe and appropriate disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), a widely used fluorogenic dye in molecular biology for imaging RNA in living cells. While Safety Data Sheets (SDS) for this compound and its derivatives often classify them as non-hazardous, it is crucial to adhere to institutional and local regulations, which may require treating all chemical waste with caution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated area. In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely established due to its classification, general guidelines for non-hazardous laboratory waste provide a framework. Adherence to your institution's specific limits is mandatory.
| Parameter | Guideline | Citation |
| Regulatory Classification | Not classified as a hazardous substance or mixture according to supplier Safety Data Sheets. | |
| Solid Waste Disposal | May be permissible in regular trash if confirmed non-hazardous by institutional EHS. Requires secure packaging. | [1] |
| Aqueous Solution Disposal | May be permissible for drain disposal with prior approval from institutional EHS. Typically requires neutralization (pH 5-9) and copious amounts of water for flushing. | [2] |
| Container Rinsing | Empty containers that held acutely hazardous chemicals must be triple-rinsed. While this compound is not classified as acutely hazardous, this is a good practice for all chemical containers before disposal. | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a generalized procedure. Always consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and federal regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves), as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
2. Solid this compound Waste Disposal:
-
Step 1: Initial Consultation: Contact your institution's EHS office to confirm if solid this compound can be disposed of as non-hazardous waste.
-
Step 2: Packaging: If approved, place the solid this compound waste in a chemically compatible, sealable container. This container should then be placed inside a second, larger, durable bag.
-
Step 3: Labeling: Clearly label the outer bag as "Non-hazardous laboratory waste" and include the chemical name (this compound).
-
Step 4: Final Disposal: Laboratory personnel should transport the securely packaged waste directly to the designated dumpster or waste collection area. Do not leave chemical waste for custodial staff to handle.[1]
3. Liquid this compound Waste (Aqueous Solutions) Disposal:
-
Step 1: EHS Approval: Obtain explicit approval from your EHS office before disposing of any this compound solution down the drain.[4]
-
Step 2: Neutralization: If required by your EHS, check the pH of the solution. Adjust the pH to a neutral range (typically between 5 and 9) using a suitable acid or base.[2] Perform this step slowly in a well-ventilated area, as neutralization can generate heat.
-
Step 3: Dilution and Disposal: If drain disposal is approved, pour the neutralized solution down the sink with a large volume of running water (at least 20 parts water to 1 part solution) to ensure adequate flushing.[2]
-
Step 4: Alternative Disposal: If drain disposal is not permitted, collect the liquid waste in a compatible, sealed container labeled "this compound waste, aqueous" and arrange for pickup by your institution's hazardous waste management service.
4. Disposal of Empty this compound Containers:
-
Step 1: Rinsing: Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent if the this compound was in a non-aqueous solvent). The first rinseate should be collected and disposed of as liquid chemical waste. For containers that held acutely hazardous materials, triple rinsing is required.[3]
-
Step 2: Defacing: Completely remove or deface the original chemical label to prevent any misidentification.
-
Step 3: Disposal: Dispose of the rinsed and defaced container in the appropriate recycling or trash receptacle as advised by your EHS office.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. sfasu.edu [sfasu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling DFHBI
For researchers, scientists, and drug development professionals utilizing the fluorogenic dye DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone), ensuring safe and effective handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
While some safety data sheets (SDS) for this compound and its analogue this compound-1T classify them as non-hazardous, other suppliers recommend treating them as potentially hazardous until more comprehensive toxicological data is available.[1][2][3] Given this conflicting information, a cautious approach is advised. Adherence to standard laboratory chemical safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense when handling this compound powder and solutions. The following PPE is recommended:
-
Eye Protection: ANSI Z87-certified safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact. However, as this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of solutes, it is crucial to select gloves with appropriate chemical resistance. Butyl gloves offer superior protection against DMSO. If nitrile gloves are used, they should be changed immediately upon contact with this compound solutions.
-
Body Protection: A standard laboratory coat, fully buttoned with sleeves extending to the wrists, must be worn to protect against accidental spills.
-
Clothing: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will ensure both the integrity of the compound and the safety of laboratory personnel.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound powder at -20°C in a tightly sealed container, protected from light.
2. Preparation of Stock Solutions:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
This compound is commonly dissolved in DMSO to create a stock solution, with solubilities reaching up to 100 mM.[4]
-
When preparing solutions, slowly add the solvent to the powdered this compound to avoid splashing.
3. Use in Experiments:
-
When diluting the stock solution for experimental use, do so in a well-ventilated area.
-
Avoid direct contact with the solution and prevent the generation of aerosols.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
1. Skin Contact:
-
Immediately remove any contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
2. Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. An eyewash station should be used for this purpose.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to an area with fresh air.
-
If breathing is difficult, provide respiratory support.
-
Seek medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
5. Spills:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
This compound Powder: Unused or waste this compound powder should be collected in a clearly labeled, sealed container and disposed of as chemical waste through your institution's EHS program.
-
This compound Solutions: this compound solutions, particularly those in DMSO, must be collected as hazardous chemical waste.[1][5][6][7] Do not pour this compound solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste container and disposed of as solid chemical waste.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 252.22 g/mol [4] |
| Solubility in DMSO | Up to 100 mM[4] |
| Storage Temperature | -20°C |
| Excitation Maximum (bound) | ~447 nm[4] |
| Emission Maximum (bound) | ~501 nm[4] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. DMSO disposal - General Lab Techniques [protocol-online.org]
- 2. abmole.com [abmole.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. uwaterloo.ca [uwaterloo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
